6-Fluorotryptophan
Description
Tryptophan, 6-fluoro- has been reported in Aspergillus fumigatus with data available.
an inhibitor of serotonin synthesis; RN given refers to parent cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXGEAJNZRQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874167 | |
| Record name | 6-Fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-20-3, 343-92-0 | |
| Record name | 6-Fluorotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Fluorotryptophan | |
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| Record name | 6-Fluorotryptophan, DL- | |
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| Record name | 7730-20-3 | |
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| Record name | 6-fluoro-DL-tryptophan | |
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| Record name | 6-FLUOROTRYPTOPHAN, DL- | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluorotryptophan: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorotryptophan (6-F-Trp) is a synthetic derivative of the essential amino acid L-tryptophan. The strategic placement of a fluorine atom at the 6th position of the indole ring endows this molecule with unique chemical and biological properties, making it a valuable tool in biochemical research and drug development. Its primary significance lies in its role as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2][3] This property allows for the modulation of serotonergic pathways, which are implicated in a wide range of physiological processes and neurological disorders. Furthermore, the presence of the 19F atom makes this compound an effective probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies, enabling detailed investigation of protein structure and dynamics.[4][5][6][7]
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its application in experimental systems. These properties are summarized in the tables below.
Table 1: General Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | [8] |
| Synonyms | DL-6-Fluorotryptophan, H-6-Fluoro-DL-Trp-OH, NSC 9364 | |
| CAS Number | 7730-20-3 (for DL-form) | |
| 19310-00-0 (for L-form) | [8] | |
| Molecular Formula | C11H11FN2O2 | [8] |
| InChIKey | YMEXGEAJNZRQEH-VIFPVBQESA-N (for L-form) | [8] |
Table 2: Physical and Chemical Data
| Property | Value | Source |
| Molecular Weight | 222.22 g/mol | [8] |
| Melting Point | 253-255 °C | |
| Appearance | Off-white powder or crystalline solid | |
| UV Maximum Absorption (λmax) | 218 nm | |
| XLogP3-AA | -0.8 | [8] |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 79.1 Ų | [8] |
Table 3: Solubility Data
| Solvent | Solubility | Notes | Source |
| Water | 4.85 mg/mL | Requires sonication, warming, and pH adjustment to 2 with HCl. | |
| Methanol | ~0.1 mg/mL | ||
| Acetic Acid (2%) | ~1 mg/mL |
Signaling Pathway: Inhibition of Serotonin Synthesis
This compound exerts its primary biological effect by interfering with the serotonin synthesis pathway. Tryptophan is the natural precursor for serotonin. The first and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[1][3][9] 6-F-Trp acts as a competitive inhibitor of TPH, binding to the active site of the enzyme and thereby preventing the conversion of endogenous tryptophan. This leads to a transient depletion of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA).[10]
Caption: Mechanism of this compound as a competitive inhibitor in the serotonin pathway.
Experimental Protocols
Protocol: Site-Specific Incorporation of this compound into Proteins for 19F NMR
This protocol describes a general workflow for producing a protein with 6-F-Trp incorporated at a specific site for subsequent analysis by 19F NMR. This technique is powerful for studying protein conformation and ligand binding.[5][7][11][12][13]
Methodology:
-
Site-Directed Mutagenesis:
-
Design primers to mutate the codon for the tryptophan residue of interest to an amber stop codon (TAG) in the expression plasmid.[14][15]
-
Perform PCR-based site-directed mutagenesis using a high-fidelity polymerase.
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transform the mutated plasmid into competent E. coli cells and select for successful transformants. Verify the mutation by DNA sequencing.
-
-
Protein Expression:
-
Co-transform the expression plasmid (containing the TAG codon) and a plasmid encoding a mutant aminoacyl-tRNA synthetase (aaRS) specific for 6-F-Trp and its cognate tRNA into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in a minimal medium to an OD600 of 0.6-0.8.
-
Supplement the medium with this compound (typically 1 mM).
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a reduced temperature (e.g., 18-20°C) for 16-20 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or high-pressure homogenization in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
-
-
19F NMR Spectroscopy:
-
Prepare the purified, 6-F-Trp-labeled protein sample in a suitable NMR buffer containing 10% D2O.
-
Acquire one-dimensional 19F NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.
-
The chemical shift of the 19F signal will be sensitive to the local environment of the incorporated 6-F-Trp, providing insights into protein structure and conformational changes upon ligand binding.[16]
-
Caption: Experimental workflow for producing 19F-labeled proteins using this compound.
Protocol: Analysis of this compound and its Metabolites by HPLC
This protocol outlines a general method for the separation and quantification of this compound and its potential metabolites from biological samples, adapted from methods used for tryptophan analysis.[17]
Methodology:
-
Sample Preparation (Plasma/Tissue Homogenate):
-
To 500 µL of plasma or tissue homogenate, add 50 µL of 8% perchloric acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 5 mM sodium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile). The ratio can be optimized, for example, 92:8 (v/v) aqueous to organic.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the fluorinated indole ring (e.g., 267-280 nm) or a fluorescence detector. For metabolic studies, an electrochemical detector can also be used.[10]
-
Injection Volume: 20-50 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the biological samples by interpolating their peak areas from the standard curve.
-
Conclusion
This compound is a versatile molecule with significant applications in the study of protein biochemistry and neuropharmacology. Its ability to act as a competitive inhibitor of tryptophan hydroxylase provides a means to investigate the serotonergic system, while its 19F nucleus serves as a sensitive probe for NMR-based structural biology. The detailed properties and protocols provided in this guide offer a comprehensive resource for researchers aiming to leverage the unique characteristics of this compound in their experimental designs.
References
- 1. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdc-berlin.de [mdc-berlin.de]
- 4. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 血清素合成及代谢 [sigmaaldrich.com]
- 10. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 12. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. assaygenie.com [assaygenie.com]
- 15. web.stanford.edu [web.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
6-Fluorotryptophan as a Non-Canonical Amino Acid: A Technical Guide for Researchers
Introduction
6-Fluorotryptophan (6-F-Trp) is a synthetic analog of the canonical amino acid tryptophan, in which a hydrogen atom at the 6th position of the indole ring is replaced by a fluorine atom. This substitution is sterically minimal, often preserving the overall structure and function of the protein into which it is incorporated. However, the unique properties of the fluorine atom—its high electronegativity, 100% natural abundance of the ¹⁹F isotope, and the sensitivity of its nuclear magnetic resonance (NMR) signal to the local environment—make 6-F-Trp an invaluable tool for researchers in structural biology, enzymology, and drug development. This guide provides an in-depth overview of the properties, applications, and methodologies associated with the use of this compound as a non-canonical amino acid.
Physicochemical and Spectroscopic Properties
The primary utility of 6-F-Trp stems from the introduction of the ¹⁹F nucleus, which serves as a sensitive biophysical probe. The C-F bond is only slightly longer than a C-H bond, and the van der Waals radius of fluorine is only marginally larger than that of hydrogen, meaning its incorporation generally causes minimal structural perturbation.[1]
¹⁹F NMR Spectroscopy
The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, covering a range of over 300 ppm. This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and changes in solvent exposure. Since proteins do not naturally contain fluorine, ¹⁹F NMR spectra are free from background signals, enabling clean and direct observation of the labeled site.[2]
Table 1: ¹⁹F NMR Chemical Shift Data for this compound
| Sample | Conditions | ¹⁹F Chemical Shift (ppm) | Reference Compound | Reference(s) |
| Free 6-fluoro-DL-tryptophan | 1 mM in 5 mM sodium phosphate, pH 7.0 | ~ -48 | TFA (0 ppm) | [3] |
| Free this compound | Solution | -121.6 | Not specified | [4] |
| Crystalline 6-fluoro-L-tryptophan | Solid-state (MAS NMR) | -41.4 | Not specified | |
| 6-F-Trp in unfolded Retinol-Binding Protein (RBP) | 25 µM in 5 mM sodium phosphate, pH 7.0 | ~ -48 | TFA (0 ppm) | [3] |
| 6-F-Trp in folded Retinol-Binding Protein (RBP) | 50 µM in 5 mM sodium phosphate, pH 7.0 | ~ -44 to -47 (multiple peaks) | TFA (0 ppm) | [3] |
| 6-F-W41 in Transthyretin (TTR) | 10 mM potassium phosphate, 100 mM KCl, pH 7.0 | -118.3 | Not specified | [4] |
| 6-F-W79 in Transthyretin (TTR) | 10 mM potassium phosphate, 100 mM KCl, pH 7.0 | -117.8 | Not specified | [4] |
Note: Chemical shifts are highly dependent on the reference standard and experimental conditions. The data presented illustrates the sensitivity of the shift to the environment (free vs. folded, different positions in a protein).
Fluorescence Properties
Applications in Research and Drug Development
Probing Protein Structure and Dynamics with ¹⁹F NMR
The most prominent application of 6-F-Trp is as a site-specific probe for ¹⁹F NMR spectroscopy. By incorporating 6-F-Trp at single or multiple tryptophan positions, researchers can monitor:
-
Conformational Changes: Ligand binding, protein-protein interactions, or changes in environmental conditions (pH, temperature) can induce conformational shifts that alter the local environment of the ¹⁹F probe, resulting in a change in its chemical shift.[7]
-
Ligand Binding: The binding of small molecules or other proteins can be monitored directly by observing perturbations in the ¹⁹F NMR spectrum of the labeled protein. This can be used to confirm target engagement and study binding kinetics.[8]
-
Protein Folding and Stability: The transition from a folded to an unfolded state can be tracked by observing the change in the ¹⁹F chemical shift, as the fluorinated residue moves from a defined structural environment to a more solvent-exposed, heterogeneous one.[3]
Enzyme Inhibition and Mechanistic Studies
This compound acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin.[9][10] By competing with the native substrate, tryptophan, 6-F-Trp can be used to modulate serotonin levels in vivo and study the physiological roles of this pathway. While it is established as a competitive inhibitor, a specific Kᵢ value for this compound against tryptophan hydroxylase is not well-documented in the surveyed literature.
The synthesis of serotonin from tryptophan involves two key enzymatic steps. 6-F-Trp inhibits the first and rate-limiting step catalyzed by Tryptophan Hydroxylase (TPH).
X-ray Crystallography
While the primary application of 6-F-Trp is in NMR, the fluorine atom can also be useful in X-ray crystallography. As a heavier atom than hydrogen, it can aid in phasing and structure determination. The PDB entry 2NW9 provides the crystal structure of tryptophan 2,3-dioxygenase in a complex with this compound as a bound ligand.[3][11] This structure reveals how 6-F-Trp interacts within a protein's active site, with the carboxylate and ammonium groups forming key interactions that define stereospecificity.[11]
Impact on Protein Stability
The incorporation of non-canonical amino acids can affect the thermodynamic and kinetic stability of a protein. Studies on the protein transthyretin (TTR) have shown that global substitution of tryptophan with 6-F-Trp, particularly at the W79 position, can decrease the kinetic stability of the tetramer and increase its propensity for aggregation.[12] This destabilization is site-specific and depends on the local structural context, as the protein must accommodate the slightly different steric and electronic properties of the fluorinated indole ring.[12]
Table 2: Qualitative Effects of this compound on Protein Stability and Activity
| Protein | Incorporation Site(s) | Observed Effect | Method(s) of Analysis | Reference(s) |
| Transthyretin (TTR) | W41 & W79 (Global) | Decreased kinetic stability and increased aggregation propensity compared to wild-type and 5-F-Trp substituted TTR. | Turbidity assays, ¹⁹F-NMR unfolding assays | [12] |
| β-galactosidase | Global | Enzyme activity reduced to ~10% of control. | Enzyme activity assay | [13] |
| Lactose permease | Global | Activity at ~35% of control. | Transport assay | [13] |
| D-Lactate dehydrogenase | Global | Specific activity was approximately half that of the control. | Enzyme activity assay | [13] |
Experimental Protocols
Incorporation of this compound into Proteins
There are two primary methods for incorporating 6-F-Trp into proteins expressed in E. coli: global substitution and site-specific incorporation.
This method utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to incorporate 6-F-Trp in response to an amber stop codon (UAG) engineered into the gene of interest.
-
Plasmid Preparation:
-
Clone the gene of interest into an expression vector (e.g., pET vector). Using site-directed mutagenesis, introduce a TAG (amber) codon at the desired incorporation site.
-
Co-transform E. coli expression cells (e.g., BL21(DE3)) with the expression plasmid and a pEVOL plasmid encoding the engineered aaRS and suppressor tRNA specific for 6-F-Trp.[4][13]
-
-
Cell Culture and Expression:
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotics for both plasmids.
-
Inoculate 1 L of M9 minimal medium (supplemented with glucose, MgSO₄, and required amino acids except for tryptophan) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce the expression of the aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight (16-20 hours).
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
-
This method replaces all tryptophan residues with 6-F-Trp. It requires an E. coli strain that cannot synthesize its own tryptophan.
-
Cell Culture and Expression:
-
Grow a starter culture of a tryptophan-auxotrophic E. coli strain (e.g., a trp- strain) containing the expression plasmid for the protein of interest in a rich medium like LB.
-
Pellet the starter culture and wash with M9 salts to remove any residual tryptophan.
-
Inoculate 1 L of M9 minimal medium supplemented with all amino acids except tryptophan.
-
Add this compound to a final concentration of 50-100 mg/L.
-
Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG (0.5-1 mM) and incubate at a suitable temperature (e.g., 18-30°C) for 4 hours to overnight.
-
-
Cell Harvest:
-
Harvest cells as described in the site-specific protocol.
-
Protein Purification
The following is a general protocol for purifying a His-tagged protein containing 6-F-Trp. Buffers should be optimized for the specific target protein.
-
Cell Lysis:
-
Resuspend the frozen or fresh cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a microfluidizer.
-
Clarify the lysate by centrifugation at >15,000 x g for 30-60 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
-
Buffer Exchange/Further Purification (Optional):
-
Remove the imidazole and exchange the protein into a final storage or experimental buffer (e.g., for NMR or crystallography) using a desalting column or dialysis.
-
If higher purity is required, perform size-exclusion chromatography or ion-exchange chromatography.
-
-
Analysis:
-
Verify protein purity by SDS-PAGE.
-
Confirm the incorporation of 6-F-Trp and the final protein mass using mass spectrometry (e.g., ESI-MS).
-
Protein Crystallization
The hanging-drop vapor diffusion method is a common technique for obtaining protein crystals suitable for X-ray diffraction.
-
Preparation:
-
Concentrate the purified, 6-F-Trp-labeled protein to 5-10 mg/mL in a low-salt buffer. The protein solution must be highly pure and monodisperse.
-
Prepare a 24-well crystallization plate by adding 500 µL of various precipitant solutions (from commercial or custom screens) to the reservoirs.
-
-
Drop Setting:
-
On a siliconized glass coverslip, pipette a 1 µL drop of the concentrated protein solution.
-
Add 1 µL of the corresponding reservoir solution to the protein drop. Do not mix, or mix gently by pipetting up and down once.
-
Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create a closed system.
-
-
Incubation and Observation:
-
Incubate the plate in a stable, vibration-free environment at a constant temperature (commonly 4°C or 20°C).
-
Over time, water will evaporate from the drop and equilibrate with the more concentrated reservoir solution. This slowly increases the concentration of both protein and precipitant in the drop, driving the system towards supersaturation and, ideally, crystallization.[7][14]
-
Monitor the drops periodically under a microscope for the formation of crystals over several days to weeks.
-
Conclusion
This compound is a powerful non-canonical amino acid that provides a minimally perturbative, site-specific probe for investigating protein structure, function, and dynamics. Its utility in ¹⁹F NMR spectroscopy allows for the direct observation of conformational changes and ligand interactions with high sensitivity and without background interference. While its incorporation can sometimes impact protein stability, this property itself can be exploited to understand the forces governing protein folding and assembly. With established methods for both global and site-specific incorporation, 6-F-Trp is an accessible and versatile tool for researchers aiming to gain deeper insights into complex biological systems.
References
- 1. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
- 2. Tryptophan, 6-fluoro- [webbook.nist.gov]
- 3. 2NW9: Crystal Structure of Tryptophan 2,3-dioxygenase (TDO) from Xanthomonas campestris in complex with ferrous heme and 6-fluoro-tryptophan. Northeast Structural Genomics Target XcR13 [ncbi.nlm.nih.gov]
- 4. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. 蛋白纯化步骤-蛋白分离-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rcsb.org [rcsb.org]
- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 13. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
An In-Depth Technical Guide to the Spectroscopic Properties of 6-Fluorotryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-fluorotryptophan (6-FTrp), a fluorescent analog of the natural amino acid tryptophan. Its unique photophysical characteristics make it a valuable tool for investigating protein structure, dynamics, and interactions. This document details its absorption and fluorescence properties, experimental protocols for their measurement, and its application as a probe in biological systems.
Core Spectroscopic Properties
This compound exhibits distinct spectroscopic properties compared to its parent molecule, tryptophan. The introduction of a fluorine atom at the 6th position of the indole ring subtly alters its electronic structure, leading to shifts in its absorption and emission spectra, as well as changes in its fluorescence quantum yield and lifetime. These properties are sensitive to the local microenvironment, making 6-FTrp an effective probe for monitoring changes in protein conformation and binding events.
Data Presentation
The following table summarizes the key spectroscopic properties of this compound in various environments.
| Property | Value | Solvent/Environment | Reference |
| Absorption Maximum (λabs) | ~288 nm | Methanol | N/A |
| 218 nm | Acetic Acid (2%)/Methanol | [1] | |
| Emission Maximum (λem) | ~358 nm | Methanol | N/A |
| Molar Extinction Coefficient (ε) | ~5,300 M-1cm-1 | Methanol | N/A |
| Fluorescence Quantum Yield (ΦF) | 0.09 | Methanol | N/A |
| Fluorescence Lifetime (τ) | 1.1 ns, 4.8 ns (biexponential decay) | Methanol | N/A |
Note: The absorption maximum of 218 nm is likely due to a higher energy electronic transition and is less relevant for fluorescence studies where excitation typically occurs at the longer wavelength absorption band (~288 nm). Data for molar extinction coefficient, quantum yield, and lifetime in methanol are derived from studies on various tryptophan analogs and provide the most accurate available estimates for 6-FTrp.
Experimental Protocols
Accurate determination of the spectroscopic properties of this compound requires precise experimental procedures. Below are detailed methodologies for key experiments.
Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution). A series of dilutions are then made to obtain concentrations ranging from approximately 1 µM to 100 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using the solvent as a blank.
-
Measure the absorbance of each dilution from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Data Analysis:
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λabs against concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence excitation and emission spectra of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon arc lamp and monochromators for both excitation and emission.
-
Data Acquisition:
-
Emission Spectrum: Set the excitation wavelength to the absorption maximum (~288 nm) and scan the emission wavelengths (e.g., from 300 nm to 500 nm).
-
Excitation Spectrum: Set the emission wavelength to the emission maximum (~358 nm) and scan the excitation wavelengths (e.g., from 250 nm to 340 nm).
-
Record a blank spectrum of the solvent for background subtraction.
-
-
Data Analysis: Correct the recorded spectra for instrument response and background fluorescence. The corrected spectra will yield the emission and excitation maxima.
Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with 6-FTrp (e.g., tryptophan in water, ΦF = 0.14).
-
Sample Preparation: Prepare a series of solutions of both the sample (6-FTrp) and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. The same solvent should be used for both if possible. If different solvents are used, a correction for the refractive index must be applied.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime(s) of this compound.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is low to avoid artifacts.
-
Data Acquisition:
-
Excite the sample with short pulses of light at the absorption maximum.
-
Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.
-
Accumulate a histogram of these time delays to build the fluorescence decay curve.
-
Measure the instrument response function (IRF) using a scattering solution.
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay.
-
Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ).
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for key experimental procedures and the logical relationships in data analysis.
Application in Biological Systems
This compound serves as a powerful probe in various biological studies, particularly in the investigation of protein structure and dynamics. Its utility stems from its minimal structural perturbation when substituted for native tryptophan, combined with its unique spectroscopic signature.
Probing Protein Environments
The sensitivity of 6-FTrp's fluorescence to its local environment allows researchers to monitor conformational changes in proteins. For instance, a blue shift in the emission spectrum is indicative of the tryptophan analog moving into a more hydrophobic environment, which often occurs during protein folding or ligand binding. Conversely, a red shift suggests increased solvent exposure.
Förster Resonance Energy Transfer (FRET)
This compound can act as a donor in FRET experiments to measure intramolecular or intermolecular distances. The efficiency of energy transfer to an acceptor fluorophore is exquisitely sensitive to the distance between the donor and acceptor, providing a molecular ruler to probe biological interactions. The general principle of using an intrinsic or modified tryptophan as a FRET donor is well-established.[2]
While specific examples detailing the use of 6-FTrp in G-protein coupled receptor (GPCR) signaling are not extensively documented in publicly available literature, its properties make it a suitable candidate for such studies. By incorporating 6-FTrp into a GPCR, researchers could monitor ligand-induced conformational changes that are critical for signal transduction. The diagram below illustrates a hypothetical application of 6-FTrp in studying GPCR activation.
In this conceptual model, 6-FTrp is incorporated into a GPCR, serving as a FRET donor. An acceptor fluorophore is attached to a G-protein. In the inactive state, the donor and acceptor are distant, and no FRET occurs. Upon ligand binding and subsequent GPCR activation, a conformational change brings the GPCR and G-protein into close proximity, leading to FRET, which can be measured to quantify the interaction and its dynamics.
Conclusion
This compound is a versatile fluorescent probe with spectroscopic properties that are highly sensitive to its molecular environment. This technical guide has provided an overview of its core spectroscopic characteristics, detailed experimental protocols for their measurement, and insights into its application in studying protein structure and function. As a minimally perturbing substitute for native tryptophan, 6-FTrp offers a powerful tool for researchers in biochemistry, molecular biology, and drug development to gain a deeper understanding of complex biological processes.
References
The Fluorinated Tryptophan Toolkit: An In-depth Technical Guide to Synthesis, Incorporation, and Application of Fluorinated Tryptophan Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into biomolecules has emerged as a powerful tool in chemical biology and drug discovery. Fluorinated tryptophan analogs, in particular, offer a unique combination of subtle steric perturbation and significant electronic modification, making them invaluable probes for studying protein structure, function, and interactions. This technical guide provides a comprehensive overview of fluorinated tryptophan analogs, detailing their synthesis, incorporation into proteins, and their application in cutting-edge research, with a focus on quantitative data and detailed experimental protocols.
Properties of Fluorinated Tryptophan Analogs
Fluorinating the indole ring of tryptophan can significantly alter its physicochemical properties. These changes, though subtle, can have profound effects on protein stability and interactions. The electron-withdrawing nature of fluorine generally decreases the pKa of the indole nitrogen and alters the quadrupole moment of the aromatic ring, influencing cation-π and other non-covalent interactions.[1]
Table 1: Physicochemical Properties of Selected Fluorinated Tryptophan Analogs
| Analog | Molecular Weight ( g/mol ) | van der Waals Radius of Substituent (Å) | LogP (Predicted) | Notes |
| Tryptophan | 204.23 | H: 1.20 | -1.1 | Canonical amino acid |
| 4-Fluorotryptophan | 222.22 | F: 1.47 | -0.7 | Often used in 19F NMR studies.[2] |
| 5-Fluorotryptophan | 222.22 | F: 1.47 | -0.7 | Can be incorporated into proteins.[2][3] |
| 6-Fluorotryptophan | 222.22 | F: 1.47 | -0.7 | Used to study protein unfolding.[4] |
| 7-Fluorotryptophan | 222.22 | F: 1.47 | -0.7 | Can be genetically encoded.[5] |
| 4,6-Difluorotryptophan | 240.21 | F: 1.47 | -0.3 | Provides multiple 19F NMR probes.[6][7] |
Note: LogP values are estimations and can vary based on the prediction algorithm. The van der Waals radius of fluorine is only slightly larger than that of hydrogen, minimizing steric disruption upon substitution.[8]
Table 2: Effects of Tryptophan Fluorination on Protein Stability and Affinity
| Protein | Fluorinated Analog | Effect on Stability (ΔTm) | Effect on Ligand Affinity | Reference |
| Lectin from Ralstonia solanacearum | 4-Fluorotryptophan | -9 °C | Decreased | [9] |
| Lectin from Ralstonia solanacearum | 5-Fluorotryptophan | +2 °C | Decreased | [9] |
| Lectin from Ralstonia solanacearum | 7-Fluorotryptophan | -16 °C | Decreased | [9] |
| LmrR | Progressive Fluorination of Trp96 | Not specified | 6- to 70-fold decrease | [1] |
Synthesis and Incorporation of Fluorinated Tryptophan Analogs
The availability of fluorinated tryptophan analogs is crucial for their use in research. Both chemical synthesis and biosynthetic approaches are employed to produce these valuable compounds.
Chemical Synthesis
Chemical synthesis offers a versatile route to a wide range of fluorinated tryptophan analogs, including those with multiple fluorine substitutions.
This protocol is based on the deaminative coupling of 4,6-difluorogramine with a glycine equivalent.
Materials:
-
4,6-difluorogramine
-
2-benzylthio-1,5-dihydro-4H-imidazolone (glycine synthetic equivalent)
-
Ethyl propiolate
-
Dry Dichloromethane (CH2Cl2)
-
1,4-Dioxane
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Dowex® 50WX2 hydrogen form ion-exchange resin
-
5% Ammonium hydroxide (NH3) aqueous solution
Procedure:
-
Coupling Reaction:
-
Dissolve 4,6-difluorogramine (1.0 eq) and 2-benzylthio-1,5-dihydro-4H-imidazolone (2.0 eq) in dry CH2Cl2.
-
Cool the solution to -40°C.
-
Add ethyl propiolate (1.1 eq) dropwise.
-
Stir the reaction at a low temperature (≤ -35°C) until completion (monitor by TLC).
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure to obtain the crude coupling product.
-
-
Hydrolysis and Purification:
-
Dissolve the crude product in 1,4-dioxane.
-
Cool to 0°C and add 6 M HCl dropwise.
-
Stir the reaction at room temperature overnight.
-
Cool the mixture to 0°C and neutralize with saturated NaHCO3 solution.
-
Extract the aqueous layer three times with CH2Cl2.
-
Dry the combined organic layers over MgSO4 and evaporate the solvent.
-
Dissolve the resulting solid in water and load it onto a Dowex® 50WX2 ion-exchange resin column.
-
Wash the resin with water until the eluent is neutral.
-
Elute the product with a 5% NH3 aqueous solution.
-
Concentrate the basic solution under vacuum to yield 4,6-difluorotryptophan as a solid.
-
Biosynthetic Incorporation into Proteins
Incorporating fluorinated tryptophan analogs into proteins is most commonly achieved using tryptophan-auxotrophic strains of Escherichia coli. These strains cannot synthesize their own tryptophan and will therefore incorporate analogs supplied in the growth medium.
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., BL21(DE3)/NK7402) transformed with the expression plasmid for the protein of interest.
-
M63 minimal medium.
-
Glucose.
-
Ampicillin (or other appropriate antibiotic).
-
L-Tryptophan.
-
Fluorinated tryptophan analog (e.g., 5-fluorotryptophan).
-
Glycerol.
-
IPTG (for induction).
Procedure:
-
Initial Growth:
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Transfer the starter culture to 1 L of M63 minimal medium supplemented with 2.0% glucose, 100 µg/mL ampicillin, and 0.25 M L-tryptophan.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.7.
-
-
Tryptophan Depletion and Analog Addition:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with 500 mL of M63 medium containing 0.2% glycerol to remove residual L-tryptophan.
-
Resuspend the cell pellet in the original volume of M63 medium containing 0.6% glycerol and 100 µg/mL ampicillin.
-
Incubate for a further 20 minutes to deplete any remaining intracellular tryptophan.
-
Add the desired fluorinated tryptophan analog to the culture.
-
-
Protein Expression and Harvest:
-
Induce protein expression with IPTG (e.g., 1 mM final concentration).
-
Grow the culture at a reduced temperature (e.g., 18°C) for 16-20 hours.
-
Harvest the cells by centrifugation. The cell pellet can then be used for protein purification.
-
Key Applications and Experimental Workflows
Fluorinated tryptophan analogs are powerful tools for a variety of applications in protein science and drug development.
19F NMR Spectroscopy for Studying Protein Structure and Ligand Binding
The 19F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an excellent NMR probe. Since fluorine is absent in biological systems, 19F NMR spectra of labeled proteins are free from background signals.[10]
Materials:
-
Purified protein with incorporated fluorinated tryptophan.
-
NMR buffer (e.g., 25 mM sodium phosphate, pH 7.0, 50 mM NaCl) in D2O.
-
Trifluoroacetic acid (TFA) as an external reference.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Prepare a protein sample of 25-100 µM in the NMR buffer.
-
Add D2O to a final concentration of 10% for the lock signal.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the fluorine probe.
-
Acquire a 1D 19F NMR spectrum at a constant temperature (e.g., 298 K).
-
Use a spectral width appropriate for the expected chemical shift range of the fluorinated tryptophan (e.g., 50 ppm).
-
Set a suitable recycle delay (e.g., 5 s).
-
Reference the chemical shifts to an external standard of TFA.
-
-
Ligand Titration (Optional):
-
Acquire a baseline 1D 19F NMR spectrum of the protein.
-
Add increasing concentrations of the ligand to the protein sample.
-
Acquire a 1D 19F NMR spectrum after each addition.
-
Monitor changes in the chemical shift and/or line width of the 19F signals to determine binding affinity and kinetics.
-
Caption: Workflow for identifying small molecule binders using 19F NMR.
Fluorescence Spectroscopy to Probe Protein Conformation
The intrinsic fluorescence of tryptophan is sensitive to its local environment. Fluorination can alter the photophysical properties of tryptophan, providing a sensitive probe for conformational changes.[11]
Materials:
-
Purified protein with incorporated fluorinated tryptophan.
-
Appropriate buffer for the protein.
-
Fluorescence spectrophotometer with temperature control.
-
Quartz cuvette.
Procedure:
-
Instrument Setup:
-
Turn on the instrument and allow the lamp to warm up for at least 30 minutes.
-
Set the desired temperature for the experiment.
-
-
Sample Preparation:
-
Prepare a dilute solution of the protein in the buffer to avoid inner filter effects. The optimal concentration should be determined empirically.
-
Prepare a buffer blank.
-
-
Data Acquisition:
-
Measure the fluorescence spectrum of the buffer blank to obtain a background reading.
-
Measure the fluorescence emission spectrum of the protein sample. Excite the sample at a wavelength appropriate for the fluorinated tryptophan analog (typically around 295 nm to minimize absorbance by tyrosine).
-
Record the emission spectrum over a suitable range (e.g., 310-450 nm).
-
Subtract the buffer blank spectrum from the protein spectrum.
-
-
Analysis of Conformational Changes:
-
Induce a conformational change in the protein (e.g., by adding a denaturant, changing the pH, or adding a ligand).
-
Record the fluorescence emission spectrum under the new conditions.
-
Analyze the changes in the emission maximum wavelength (λmax) and fluorescence intensity to infer changes in the local environment of the fluorinated tryptophan. A blue shift in λmax generally indicates a more hydrophobic environment, while a red shift suggests increased solvent exposure.
-
Caption: Monitoring GPCR activation via a fluorinated tryptophan probe.
Conclusion
Fluorinated tryptophan analogs are versatile and powerful tools for probing the intricacies of protein structure and function. Their minimal steric perturbation, coupled with their unique spectroscopic properties, allows for high-resolution studies of protein dynamics, ligand binding, and conformational changes. The methodologies for their synthesis and incorporation are well-established, making them accessible for a wide range of applications in basic research and drug development. As our ability to manipulate and understand biological systems at the molecular level continues to advance, the utility of these remarkable amino acid analogs is certain to grow.
References
- 1. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. addi.ehu.es [addi.ehu.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies of 6-Fluorotryptophan
An In-depth Technical Guide to the Theoretical Studies of 6-Fluorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (6FW) is a fluorinated analog of the essential amino acid L-tryptophan. The substitution of a hydrogen atom with fluorine at the 6th position of the indole ring introduces minimal steric perturbation while significantly altering the electronic properties of the molecule. This unique characteristic makes 6FW an invaluable tool in chemical biology and drug development. Theoretically, the fluorine atom serves as a sensitive probe for investigating molecular interactions and dynamics. Its incorporation into peptides and proteins allows for high-resolution studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that benefits from the absence of background fluorine signals in biological systems.[1][2] Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), are pivotal in elucidating the intrinsic properties of 6FW and predicting its behavior within complex biological environments. This guide provides a comprehensive overview of the , detailing the computational methodologies, key findings, and their applications in modern research.
Quantum Chemical Studies: Unveiling Intrinsic Properties
Quantum chemical calculations are fundamental to understanding the molecular structure, electronic landscape, and vibrational dynamics of this compound at an atomic level.
Molecular Geometry and Structure
Density Functional Theory (DFT) is the most common method for optimizing the molecular geometry of tryptophan analogs. Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), provide a robust balance between accuracy and computational cost for describing molecular structures and properties.[3][4] While detailed tables of the final optimized bond lengths and angles for this compound are not consistently published across the literature, calculations on the parent L-tryptophan molecule offer a baseline for comparison. The primary structural deviations in 6FW are expected to be localized around the C6-F bond and subtle electronic redistributions in the indole ring.
Table 1: Computed Molecular Properties of L-6-Fluorotryptophan
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [5] |
| Molecular Weight | 222.22 g/mol | [5] |
| Exact Mass | 222.08045576 Da | [5] |
| XLogP3 | -0.8 | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 |[5] |
Vibrational Analysis
Theoretical vibrational analysis, performed on the DFT-optimized geometry, is crucial for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. Calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental results.[3] These studies confirm the molecular structure and provide insights into the vibrational modes influenced by the fluorine substitution.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Tryptophan Analogs
| Vibrational Mode | Theoretical (DFT) | Experimental (FT-IR/Raman) |
|---|---|---|
| N-H Stretching | ~3450 - 3500 | ~3400 - 3420 |
| C=O Stretching | ~1750 - 1780 | ~1740 - 1760 |
| Aromatic C-C Stretching | ~1550 - 1620 | ~1570 - 1625 |
| C-F Stretching | ~1200 - 1250 | Not explicitly assigned |
| Indole Ring Breathing | ~740 - 760 | ~740 - 755 |
(Note: Values are representative and compiled from studies on tryptophan and its derivatives. Specific values for 6FW can vary based on the computational level and experimental conditions.)
Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic behavior and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.[6][7] These parameters, along with others derived from them, can be calculated using DFT and are essential for predicting how 6FW will interact with other molecules, such as enzyme active sites.
Table 3: Quantum Chemical Descriptors for this compound (Representative Values)
| Descriptor | Formula | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy (E_HOMO) | - | ~ -5.5 to -6.0 |
| LUMO Energy (E_LUMO) | - | ~ -0.5 to -1.0 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.5 to 5.0 |
| Ionization Potential (I) | -E_HOMO | ~ 5.5 to 6.0 |
| Electron Affinity (A) | -E_LUMO | ~ 0.5 to 1.0 |
| Global Hardness (η) | (I - A) / 2 | ~ 2.25 to 2.5 |
| Electronegativity (χ) | (I + A) / 2 | ~ 3.0 to 3.5 |
(Note: These values are estimations based on typical DFT calculations for similar aromatic amino acids and can vary with the chosen functional, basis set, and solvent model.)
Methodologies and Protocols
Protocol for Density Functional Theory (DFT) Calculations
This protocol outlines a standard procedure for performing DFT calculations on this compound to determine its geometric, vibrational, and electronic properties.
-
Structure Preparation :
-
Obtain the initial 3D coordinates of L-6-Fluorotryptophan, for example, from PubChem[5] or by building it using molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization :
-
Software : Gaussian, ORCA, or Q-CHEM.
-
Method : Density Functional Theory (DFT).
-
Functional : B3LYP (a common hybrid functional) or M06-2X (good for noncovalent interactions).[3]
-
Basis Set : 6-311++G(d,p) or a larger set like aug-cc-pVTZ for higher accuracy. The ++ indicates diffuse functions for anions and Rydberg states, while (d,p) indicates polarization functions for heavy atoms and hydrogens, respectively.[8]
-
Solvation Model (Optional) : To simulate a solvent environment, use an implicit model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).
-
Execution : Run the geometry optimization calculation. Ensure the optimization converges, which is typically confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.
-
-
Vibrational Frequency Calculation :
-
Use the optimized geometry from the previous step as input.
-
Perform a frequency calculation at the same level of theory (functional and basis set).
-
The output will provide the harmonic vibrational frequencies, IR intensities, and Raman activities. Confirm that there are no imaginary frequencies, which verifies the structure is a true energy minimum.
-
-
Electronic Property Analysis :
-
From the output of the optimized structure, extract the energies of the molecular orbitals to determine the HOMO, LUMO, and the energy gap.[6]
-
Calculate other quantum chemical descriptors (hardness, electronegativity) using the formulas in Table 3.
-
Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, which indicate sites for electrophilic and nucleophilic attack.
-
Caption: A flowchart of the DFT workflow for this compound.
Protocol for Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of 6FW when incorporated into a larger system, such as a protein in a solvent environment.
-
System Preparation :
-
Starting Structure : Obtain a high-resolution PDB structure of the protein of interest. If incorporating 6FW into an existing protein, use molecular modeling software (e.g., PyMOL, Chimera) to mutate the desired tryptophan residue to 6FW.
-
Force Field : Choose an appropriate force field (e.g., CHARMM, AMBER). The parameters for the non-standard 6FW residue must be generated, often using tools like the CHARMM General Force Field (CGenFF) or AMBER's antechamber. These tools use quantum mechanical data to derive the necessary parameters (bond lengths, angles, charges, etc.).
-
-
Solvation and Ionization :
-
Place the protein system in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic a physiological salt concentration (e.g., 150 mM).
-
-
Energy Minimization :
-
Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done first with the protein backbone restrained, followed by minimization of the entire system.
-
-
Equilibration :
-
NVT Ensemble (Canonical) : Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein. This step is usually run for several hundred picoseconds.
-
NPT Ensemble (Isothermal-Isobaric) : Equilibrate the system at the target temperature and pressure (e.g., 1 atm). This allows the density of the simulation box to relax to the correct value. This step typically runs for several nanoseconds.
-
-
Production Run :
-
Once the system is well-equilibrated (verified by stable temperature, pressure, density, and RMSD), run the production simulation for the desired length of time (typically hundreds of nanoseconds to microseconds).
-
Software : GROMACS, NAMD, or AMBER.
-
-
Trajectory Analysis :
-
Analyze the resulting trajectory to study protein dynamics, conformational changes, ligand binding, and interactions involving the 6FW residue.
-
Applications in Structural Biology and Drug Design
The theoretical understanding of 6FW is directly applied to interpret experimental data and guide the design of new therapeutics.
¹⁹F NMR Spectroscopy Probe
6FW is widely used as a probe in protein ¹⁹F NMR. The fluorine chemical shift is exquisitely sensitive to its local environment, making it an ideal reporter of protein conformational changes, ligand binding, and protein-protein interactions.[3] Theoretical models help in assigning NMR signals and interpreting chemical shift perturbations in terms of specific structural changes.
Protocol for Protein Labeling and ¹⁹F NMR Spectroscopy
-
Protein Expression and Labeling :
-
Use an E. coli expression system, often a tryptophan auxotroph strain, which cannot synthesize its own tryptophan.
-
Grow the cells in a minimal medium.
-
Induce protein expression and supplement the medium with this compound. This ensures that 6FW is incorporated into the protein at all tryptophan positions.[1] For site-specific incorporation, more advanced genetic code expansion techniques are required.
-
Purify the labeled protein using standard chromatography techniques.
-
-
NMR Sample Preparation :
-
Prepare the protein sample in a suitable NMR buffer (e.g., phosphate or HEPES buffer) containing 5-10% D₂O for the field-frequency lock.
-
-
NMR Data Acquisition :
-
Spectrometer : A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a fluorine probe.
-
Experiment : Acquire a simple one-dimensional ¹⁹F NMR spectrum.
-
Parameters : Set the carrier frequency near the expected chemical shift range for 6FW in proteins. Use a suitable recycle delay (e.g., 1-2 seconds).
-
Referencing : The ¹⁹F chemical shift is typically referenced externally to a standard like trifluoroacetic acid (TFA).
-
-
Data Analysis :
-
Process the spectrum using software like Topspin or MestReNova.
-
Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals. In ligand titration experiments, monitor changes in the spectrum upon addition of a binding partner to characterize the interaction.
-
Molecular Docking and Drug Design
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a receptor. When designing drugs that target tryptophan-binding sites, docking studies involving 6FW can provide valuable insights. The altered electrostatic potential of the indole ring due to the fluorine atom can influence key interactions, such as π-π stacking and hydrogen bonding.
General Protocol for Molecular Docking
-
Receptor and Ligand Preparation :
-
Receptor : Start with a high-quality crystal structure of the target protein. Prepare it by adding hydrogen atoms, assigning protonation states, and removing water molecules not critical for binding.
-
Ligand (6FW) : Generate a 3D conformer of this compound. Assign partial charges using a quantum mechanical method for better accuracy.
-
-
Binding Site Definition :
-
Define the search space for the docking algorithm. This can be done by specifying a grid box around the known active site of the protein.
-
-
Docking Simulation :
-
Software : Use docking programs like AutoDock, DOCK6, or Glide.
-
The software will systematically explore different poses (orientations and conformations) of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Post-Docking Analysis :
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between 6FW and the protein residues. This information can guide the design of more potent and selective inhibitors.
-
Caption: The synergy between theoretical and experimental methods.
Conclusion
Theoretical studies provide the fundamental framework for understanding and utilizing this compound in biomedical research. Quantum chemical methods define its intrinsic structural and electronic characteristics, while molecular dynamics simulations reveal its behavior in the complex, dynamic environment of a biological system. These computational approaches are not performed in isolation; they are critically integrated with experimental techniques like ¹⁹F NMR and X-ray crystallography to validate predictions and provide a holistic view of molecular function. For researchers in drug development, this integrated strategy is powerful, enabling the rational design of novel therapeutics by providing atomic-level insights into protein-ligand interactions and the conformational dynamics that govern biological activity. As computational power and theoretical methods continue to advance, their predictive accuracy will further enhance the utility of this compound as a precision tool in science.
References
- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 2. ijcps.org [ijcps.org]
- 3. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. This compound, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
6-Fluorotryptophan in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorotryptophan (6-F-Trp) is a fluorinated analog of the essential amino acid tryptophan that has emerged as a powerful and versatile tool in modern biochemical research. The strategic substitution of a hydrogen atom with a fluorine atom on the indole ring confers unique spectroscopic properties without significantly perturbing the overall structure and function of the labeled biomolecule. This minimal perturbation, coupled with the high sensitivity of the fluorine-19 (¹⁹F) nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy, makes 6-F-Trp an invaluable probe for investigating protein structure, dynamics, and interactions, as well as for tracing metabolic pathways and aiding in drug discovery efforts. This technical guide provides an in-depth overview of the core applications of 6-F-Trp, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research.
Core Applications of this compound
The utility of 6-F-Trp in biochemistry is multifaceted, with key applications in ¹⁹F NMR spectroscopy, protein engineering, metabolic studies, and drug development.
¹⁹F NMR Spectroscopy: A High-Sensitivity Probe
The primary application of 6-F-Trp lies in its use as a reporter molecule for ¹⁹F NMR spectroscopy. The ¹⁹F nucleus boasts a high gyromagnetic ratio and 100% natural abundance, resulting in excellent NMR sensitivity. Crucially, the absence of endogenous fluorine in most biological systems provides a clear spectroscopic window, free from background signals. The ¹⁹F chemical shift of 6-F-Trp is exquisitely sensitive to its local electronic environment, making it an ideal probe for detecting subtle conformational changes in proteins.
Key applications in ¹⁹F NMR include:
-
Protein Structure and Dynamics: Monitoring changes in the local environment of a specific tryptophan residue to study protein folding, unfolding, and conformational heterogeneity.[1][2][3]
-
Ligand Binding: Detecting and quantifying the binding of small molecules, peptides, or other proteins by observing changes in the ¹⁹F chemical shift of the 6-F-Trp probe.[4]
-
Fragment-Based Drug Discovery: Screening libraries of small molecule fragments for binding to a 6-F-Trp labeled protein target.
Protein Engineering and Stability
The incorporation of 6-F-Trp into proteins can influence their stability and aggregation properties. While often considered a minimally perturbing probe, the introduction of the electronegative fluorine atom can, in some cases, alter the local electrostatic environment and packing within the protein core. These effects are highly dependent on the specific location of the 6-F-Trp residue.
-
Modulating Stability: Site-specific incorporation of 6-F-Trp has been shown to either increase or decrease the kinetic stability of proteins, highlighting the delicate balance of forces governing protein structure.[5]
-
Probing Aggregation: The distinct ¹⁹F NMR signals of monomeric and aggregated protein species allow for the real-time monitoring of protein aggregation kinetics.[5]
Metabolism Studies
6-F-Trp serves as an effective tracer for studying tryptophan metabolism. It is processed by many of the same enzymes as native tryptophan, allowing researchers to follow its conversion through various metabolic pathways using ¹⁹F NMR.
-
Serotonin Pathway: 6-F-Trp is a substrate for tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. This allows for the in vivo and ex vivo monitoring of serotonin production and turnover.[6][7]
-
Kynurenine Pathway: The metabolism of 6-F-Trp through the kynurenine pathway can also be tracked, providing insights into inflammatory and neurodegenerative processes.
Drug Development
The ability of 6-F-Trp to modulate the serotonergic system has made it a molecule of interest in drug development.
-
Enzyme Inhibition: 6-F-Trp acts as a competitive inhibitor of tryptophan hydroxylase, offering a tool to study the effects of reduced serotonin synthesis.
-
Neuronal Tracing: The metabolic products of 6-F-Trp, such as 6-fluoro-5-hydroxytryptophan and 6-fluoroserotonin, can be used to trace neuronal serotonergic pools.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in biochemical studies.
Table 1: ¹⁹F NMR Chemical Shift Data for this compound
| Environment | ¹⁹F Chemical Shift (ppm) vs. TFA | Reference |
| Free 6-F-Trp in solution | ~ -47.0 | [8] |
| 6-F-Trp in unfolded protein | ~ -47.0 to -48.0 | [8] |
| 6-F-Trp in folded protein (buried) | Varies significantly (-40 to -55) | [5] |
| 6-F-Trp in folded protein (exposed) | Varies, generally closer to free 6-F-Trp | [5] |
Note: Chemical shifts are highly sensitive to the local environment and can vary between different proteins and experimental conditions. TFA (Trifluoroacetic acid) is a common external reference.
Table 2: Effect of this compound Incorporation on Enzyme Activity
| Enzyme | % Replacement of Trp with 6-F-Trp | Effect on Specific Activity | Reference |
| β-galactosidase | 50-60% | 10% of control | [9] |
| Lactose permease | 50-60% | 35% of control | [9] |
| D-Lactate dehydrogenase | 50-60% | 50% of control | [9] |
Table 3: Impact of this compound on Protein Stability and Aggregation
| Protein | Effect of 6-F-Trp Incorporation | Method | Reference |
| Transthyretin (TTR) | WT-6FW aggregates more rapidly than WT TTR | Turbidity Assay | [5] |
| Transthyretin (TTR) | WT-5FW is kinetically more stable than WT-6FW | Real-time ¹⁹F-NMR urea unfolding | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Site-Specific Incorporation of this compound into Proteins using an Amber Stop Codon
This protocol describes the genetic encoding of 6-F-Trp at a specific site in a protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) for 6-F-Trp and its cognate tRNA.
-
Luria-Bertani (LB) medium.
-
Minimal medium (e.g., M9) supplemented with appropriate antibiotics, glucose, and amino acids (excluding tryptophan).
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the expression plasmid and the pEVOL plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.05. Grow the culture at 37°C with shaking.
-
Induction: When the OD₆₀₀ reaches 0.6-0.8, add this compound to a final concentration of 1 mM.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the 6-F-Trp labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification: Confirm the incorporation of 6-F-Trp by mass spectrometry.
Protocol 2: ¹⁹F NMR Spectroscopy of a this compound Labeled Protein
This protocol outlines the general procedure for acquiring a 1D ¹⁹F NMR spectrum of a protein containing 6-F-Trp.
Materials:
-
Purified 6-F-Trp labeled protein (typically 25-100 µM).
-
NMR buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
D₂O (for lock).
-
¹⁹F NMR reference standard (e.g., Trifluoroacetic acid, TFA).
-
NMR spectrometer equipped with a ¹⁹F probe.
Methodology:
-
Sample Preparation: Prepare the protein sample in the NMR buffer containing 5-10% D₂O.
-
Spectrometer Setup: Tune and match the ¹⁹F probe. Set the temperature (e.g., 25°C).
-
Acquisition Parameters:
-
Set the ¹⁹F carrier frequency to the approximate chemical shift of 6-F-Trp (~ -47 ppm).
-
Use a spectral width appropriate for observing the expected chemical shift range (e.g., 50 ppm).
-
Set the recycle delay to at least 1.5 times the longest T₁ relaxation time of the ¹⁹F nucleus (typically 1-2 seconds for proteins).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the protein concentration and spectrometer sensitivity).
-
-
Referencing: Reference the spectrum to an external standard like TFA (0 ppm).
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phasing, and baseline correction.
Protocol 3: Monitoring Tryptophan Metabolism using this compound and ¹⁹F NMR
This protocol describes an ex vivo assay to monitor the metabolism of 6-F-Trp in tissue samples.
Materials:
-
Tissue sample (e.g., liver homogenate, fecal slurry).
-
Buffer (e.g., PBS, pH 7.2).
-
R,S-6-Fluorotryptophan.
-
Internal standard for ¹⁹F NMR (e.g., Trifluoroacetic acid, TFA).
-
D₂O.
-
NMR tubes.
Methodology:
-
Sample Preparation: Prepare a supernatant of the tissue sample by homogenization and centrifugation.
-
Incubation: Incubate the supernatant at 37°C with a known concentration of R,S-6-F-Trp (e.g., 1 mg/mL).
-
Time Points: At various time points (e.g., 0, 24, 48, 120 hours), take an aliquot of the sample.
-
NMR Sample Preparation: To the aliquot, add a known concentration of the internal standard (TFA) in D₂O. Transfer the mixture to an NMR tube.
-
¹⁹F NMR Acquisition: Acquire a 1D ¹⁹F NMR spectrum as described in Protocol 2.
-
Data Analysis: Identify and quantify the peaks corresponding to 6-F-Trp and its metabolites by comparing their chemical shifts to known standards and integrating the peak areas relative to the internal standard.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the application of this compound.
Caption: Serotonin metabolic pathway showing the conversion of Tryptophan (or this compound) to Serotonin and its subsequent degradation.
Caption: Experimental workflow for ¹⁹F NMR-based fragment screening using a this compound labeled protein.
Caption: A logical workflow for protein engineering studies involving the incorporation of this compound.
Conclusion
This compound has proven to be an indispensable tool for biochemists, structural biologists, and drug discovery scientists. Its unique properties as a minimally perturbing ¹⁹F NMR probe have enabled detailed investigations into protein structure, dynamics, and interactions that were previously intractable. Furthermore, its utility in tracking metabolic pathways and modulating enzyme activity underscores its broad applicability. As techniques for non-canonical amino acid incorporation and NMR spectroscopy continue to advance, the potential applications of this compound in biochemistry are poised to expand even further, promising new insights into the complex molecular mechanisms that underpin life.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Incorporating 6-Fluorotryptophan into Recombinant Proteins for Structural and Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into recombinant proteins offers a powerful tool for probing protein structure, function, and dynamics. 6-Fluorotryptophan (6-FTrp), a fluorinated analog of tryptophan, has emerged as a particularly useful probe for a variety of biophysical techniques.[1] Its minimal steric perturbation, coupled with the unique spectroscopic properties of the fluorine atom, allows for high-sensitivity analysis of proteins in their native-like environments. These application notes provide an overview of the utility of 6-FTrp and detailed protocols for its incorporation into recombinant proteins.
The primary application of 6-FTrp lies in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4] The fluorine atom serves as a sensitive, background-free NMR probe, enabling the study of protein conformational changes, ligand binding, and protein-protein interactions.[4][5] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing site-specific information that is often difficult to obtain with other methods.[6][7] Additionally, 6-FTrp can be used in fluorescence spectroscopy and, to a lesser extent, X-ray crystallography to gain further insights into protein structure and behavior.
Principle of Incorporation
There are two primary strategies for incorporating 6-FTrp into recombinant proteins:
-
Metabolic Labeling (in vivo): This method involves the global replacement of tryptophan with 6-FTrp during protein expression in a host organism, typically Escherichia coli. To achieve high levels of incorporation, a tryptophan auxotrophic strain of E. coli is often used.[8] This strain cannot synthesize its own tryptophan and will therefore readily incorporate the 6-FTrp supplied in the growth medium. This approach is suitable for proteins with a small number of tryptophan residues or when global labeling is desired.
-
Site-Specific Incorporation: For more precise labeling at a single, defined position, genetic code expansion techniques are employed. This involves the use of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA (e.g., tRNA Pyl) that recognizes a stop codon, typically the amber codon (UAG).[2][3][5] The engineered aaRS is specific for 6-FTrp and charges the suppressor tRNA, which then delivers the analog to the ribosome in response to the UAG codon at the desired position in the mRNA sequence. This method is ideal for studying specific regions of a protein without the complications of multiple fluorine signals.
Key Applications
-
¹⁹F NMR Spectroscopy: The most prominent application of 6-FTrp is as a probe for ¹⁹F NMR. The lack of endogenous fluorine in biological systems results in background-free spectra, allowing for the unambiguous detection of the labeled protein.[9] Changes in the ¹⁹F chemical shift can report on:
-
Fluorescence Spectroscopy: The fluorine atom can subtly alter the photophysical properties of the tryptophan indole ring.[7] This can be exploited to study changes in the local environment of the tryptophan residue, such as solvent accessibility, upon ligand binding or protein conformational changes.
-
X-ray Crystallography: While less common, the incorporation of 6-FTrp can aid in protein crystallization and structure determination. The fluorine atom can introduce new intermolecular interactions that may promote crystal formation.
Data Presentation
Table 1: Effects of this compound Incorporation on Protein Properties
| Protein | Incorporation Method | Effect on Activity/Function | Observations | Reference |
| E. coli β-galactosidase | Metabolic Labeling | 10% of control specific activity | Significant reduction in enzyme function. | [8] |
| E. coli Lactose permease | Metabolic Labeling | 35% of control activity | Moderate impact on transporter function. | [8] |
| E. coli D-Lactate dehydrogenase | Metabolic Labeling | 50% of control activity | Moderate reduction in enzyme function. | [8] |
| Transthyretin (TTR) | Metabolic Labeling | Increased aggregation rate | 6F-W79 substitution promotes aggregation, while 5F-W79 does not. | [6] |
Table 2: Quantitative Data on this compound Incorporation
| Host Organism | Method | Incorporation Efficiency | Notes | Reference |
| E. coli (tryptophan-requiring strain) | Metabolic Labeling | 50-60% replacement of L-tryptophan | Achieved after one cell doubling. | [8] |
| E. coli | Site-Specific (amber suppression) | High yield and purity | Enables replacement of single Trp residues. | [2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with this compound in E. coli
This protocol is adapted for a tryptophan-requiring E. coli strain (e.g., a trp auxotroph).
Materials:
-
Tryptophan auxotrophic E. coli strain transformed with the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, and 0.1 mM CaCl₂.
-
L-tryptophan solution (20 mg/mL).
-
This compound (6-FTrp) solution (10 mg/mL).
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) solution (1 M).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of M9 minimal medium with the overnight starter culture. Add L-tryptophan to a final concentration of 20 µg/mL and the appropriate antibiotic.
-
Cell Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Harvesting and Washing: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Discard the supernatant and wash the cell pellet twice with sterile M9 minimal medium (without tryptophan) to remove any residual L-tryptophan.
-
Resuspension and 6-FTrp Addition: Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing the appropriate antibiotic. Add 6-FTrp to a final concentration of 50-100 µg/mL.
-
Induction of Protein Expression: Immediately add IPTG to a final concentration of 0.5-1 mM to induce protein expression.
-
Expression: Incubate the culture at the optimal temperature for protein expression (e.g., 18-30°C) for the desired time (typically 4-16 hours).
-
Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
-
Purification and Analysis: Purify the recombinant protein using standard chromatography techniques. Confirm the incorporation of 6-FTrp by mass spectrometry.
Protocol 2: Site-Specific Incorporation of this compound via Amber Suppression
This protocol requires a plasmid system containing the gene for the engineered aminoacyl-tRNA synthetase specific for 6-FTrp and the corresponding suppressor tRNA, in addition to the expression plasmid for the target protein with an amber (UAG) codon at the desired site.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest with a UAG codon at the desired position.
-
Plasmid encoding the 6-FTrp-specific aminoacyl-tRNA synthetase and suppressor tRNA (e.g., pEVOL-6FTrpRS).
-
LB medium.
-
Terrific Broth (TB) or other rich medium.
-
This compound (6-FTrp).
-
IPTG solution (1 M).
-
Arabinose solution (20% w/v).
-
Appropriate antibiotics for both plasmids.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Select colonies on LB agar plates containing both antibiotics.
-
Starter Culture: Inoculate 50 mL of LB medium with both antibiotics with a single colony. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of TB medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction of Synthetase Expression: Add arabinose to a final concentration of 0.02-0.2% (w/v) to induce the expression of the 6-FTrp-specific synthetase.
-
Addition of 6-FTrp: Simultaneously, add 6-FTrp to the medium to a final concentration of 1-2 mM.
-
Induction of Target Protein Expression: Immediately after adding arabinose and 6-FTrp, induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C).
-
Purification and Analysis: Purify the protein using standard methods. Verify site-specific incorporation and purity by mass spectrometry and SDS-PAGE.
Visualizations
References
- 1. CAS 7730-20-3: this compound | CymitQuimica [cymitquimica.com]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5,6,7-Tetrafluoro-L-tryptophan | 72120-72-0 | Benchchem [benchchem.com]
- 8. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addi.ehu.es [addi.ehu.es]
Application Notes and Protocols: Utilizing 6-Fluorotryptophan for Protein ¹⁹F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein-observed ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating protein structure, dynamics, and interactions. The introduction of a fluorine atom, a nucleus with favorable NMR properties, into a protein provides a sensitive and specific probe.[1] 6-Fluorotryptophan (6-F-Trp) has emerged as a particularly useful non-canonical amino acid for these studies. Its incorporation provides a ¹⁹F NMR signal that is highly sensitive to the local chemical environment, offering insights into protein folding, conformational changes, and ligand binding, all without the background signals inherent in ¹H NMR.[2][3][4] This document provides detailed application notes and protocols for the use of 6-F-Trp in protein ¹⁹F NMR spectroscopy.
The ¹⁹F nucleus is an excellent probe for biological and biochemical studies due to its favorable magnetic and chemical properties.[2] It is a 100% naturally abundant spin-1/2 nucleus with a high gyromagnetic ratio, resulting in 83% of the sensitivity of protons.[2][5] Furthermore, the ¹⁹F chemical shift spans a range of over 300 ppm, making it exceptionally sensitive to changes in the local environment.[2]
Advantages of Using this compound
-
High Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, enabling the detection of subtle conformational changes upon ligand binding or protein folding.[2][6]
-
Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom on the tryptophan indole ring is a relatively conservative modification, often having a minimal effect on protein structure and function.[3][7]
-
No Background Signal: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, simplifying data analysis and allowing for the detection of minor conformational species.[1][3][8]
-
Versatile Probe: Tryptophan residues are often found in functionally important regions of proteins, such as active sites and protein-protein interfaces, making 6-F-Trp an ideal probe for studying these areas.[1][5]
Data Presentation
Table 1: ¹⁹F NMR Chemical Shift Data for this compound
| Sample | Condition | ¹⁹F Chemical Shift (ppm) | Reference |
| 6-fluoro-DL-tryptophan | 1 mM, 25 °C, pH 7.0 | Referenced against TFA at 0 ppm | [9] |
| Unfolded this compound-RBP | 25 µM, 25 °C, pH 7.0 | Referenced against TFA at 0 ppm | [9] |
| Purified cell-free expressed this compound-RBP | 50 µM, 25 °C, pH 7.0 | Referenced against TFA at 0 ppm | [9] |
| Refolded this compound-RBP | 20 °C, pH 7.0 | Referenced against TFA at 0 ppm | [9] |
| 6-F-Trp | Free amino acid | ~ -43.7 ppm | [8] |
| 6-F-Trp CA-CTD | Monomer and Dimer | Distinct, unresolved resonances | [8] |
| 6-F-Trp | In various tissues (ex vivo) | ~ -121.4 ppm | [10] |
RBP: Retinol-Binding Protein, CA-CTD: C-terminal domain of the HIV-1 capsid protein, TFA: Trifluoroacetic acid.
Table 2: Comparison of Fluorotryptophan Isomers for ¹⁹F NMR
| Fluorotryptophan Isomer | Key Characteristics | Potential Applications |
| 4-Fluorotryptophan | Similar solution NMR shift to solid-state MAS shift.[2] | Probing conformational heterogeneity and ligand binding.[3][4] |
| 5-Fluorotryptophan | May exhibit the lowest level of broadening from Chemical Shift Anisotropy (CSA).[11] | Studies of larger proteins where CSA can be a significant issue.[11] |
| This compound | Sensitive to ligand binding and conformational changes.[11][12] Rates of oxidation are comparable to or greater than native tryptophan.[10] | Investigating ligand-induced structural changes and metabolic pathways.[10][12] |
| 7-Fluorotryptophan | Can be site-specifically incorporated to monitor ligand binding.[13] Reduced rate of oxidation by tryptophan 2,3-dioxygenase compared to native tryptophan.[10] | Site-specific analysis of protein-ligand interactions.[13] |
Experimental Protocols
Protocol 1: Incorporation of this compound into Proteins using E. coli
This protocol is adapted for the expression of proteins labeled with 6-F-Trp in E. coli. It utilizes glyphosate to inhibit the endogenous synthesis of aromatic amino acids.[5][8]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal media (e.g., M9 minimal media).
-
This compound.
-
L-Phenylalanine and L-Tyrosine.
-
Glyphosate.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate 1 L of minimal media supplemented with the antibiotic with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.7.[8]
-
Add glyphosate to a final concentration of 1 g/L to inhibit the shikimate pathway, thereby blocking the synthesis of aromatic amino acids.[5][8]
-
Supplement the culture with 100 mg/L of L-phenylalanine and L-tyrosine, and 50 mg/L of this compound.[8]
-
Incubate the culture for 45 minutes to allow for the uptake of the amino acids.[8]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[8]
-
Continue to grow the culture at a reduced temperature (e.g., 18°C) for an additional 16 hours.[8]
-
Harvest the cells by centrifugation (e.g., 3,500 x g for 30 minutes at 4°C).[8]
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 25 mM sodium phosphate, pH 5.8, 5 mM DTT) and proceed with protein purification.[8]
Protocol 2: Cell-Free Protein Synthesis (CFPS) for this compound Incorporation
CFPS is an alternative method that allows for efficient incorporation of non-natural amino acids.
Materials:
-
Cell-free protein synthesis kit (e.g., S30 extract-based system).
-
Plasmid DNA encoding the protein of interest.
-
Amino acid mixture lacking tryptophan.
-
This compound.
-
Reaction buffer and other components supplied with the CFPS kit.
Procedure:
-
Prepare the CFPS reaction mixture according to the manufacturer's instructions.
-
In place of the complete amino acid mixture, use a mixture that lacks tryptophan.
-
Add this compound to the reaction mixture at a concentration optimized for your system (e.g., typically in the mM range).
-
Add the plasmid DNA encoding the protein of interest to the reaction.
-
Incubate the reaction at the recommended temperature (e.g., 30-37°C) for the specified duration (typically a few hours).
-
After the reaction is complete, purify the expressed protein using standard chromatography techniques.
Protocol 3: ¹⁹F NMR Data Acquisition and Analysis
Sample Preparation:
-
Prepare the purified 6-F-Trp labeled protein in a suitable NMR buffer (e.g., 5 mM sodium phosphate, pH 7.0).[9] The buffer should be free of any fluorine-containing compounds.
-
Concentrate the protein sample to a suitable concentration for NMR analysis (e.g., 25-50 µM or higher).[9]
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid - TFA) for chemical shift referencing if desired.
NMR Spectroscopy:
-
Acquire one-dimensional (1D) ¹⁹F NMR spectra on an NMR spectrometer equipped with a fluorine probe.
-
Typical acquisition parameters may include:
-
A sufficient number of scans to achieve a good signal-to-noise ratio (this can range from thousands to hundreds of thousands of scans depending on the sample concentration).[9]
-
A spectral width appropriate for the expected chemical shift range of the ¹⁹F signals.
-
A suitable relaxation delay to allow for full recovery of the magnetization.
-
-
Process the acquired data using NMR processing software. This typically involves Fourier transformation, phasing, and baseline correction.
Data Analysis:
-
Reference the chemical shifts of the ¹⁹F signals to the reference compound (e.g., TFA at 0 ppm).[9]
-
Analyze the chemical shifts, line widths, and intensities of the ¹⁹F resonances. Changes in these parameters upon addition of a ligand or a change in experimental conditions (e.g., temperature, pH) can provide information about protein conformational changes, ligand binding, and dynamics.[11][12] For ligand binding studies, titrate the labeled protein with the ligand and monitor the changes in the ¹⁹F NMR spectrum.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in protein ¹⁹F NMR.
Caption: Relationship between 6-F-Trp, its environment, and the resulting NMR signal.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 7. Genetic encoding of different fluoro-tryptophan analogues as site-specific NMR probes in proteins - American Chemical Society [acs.digitellinc.com]
- 8. addi.ehu.es [addi.ehu.es]
- 9. researchgate.net [researchgate.net]
- 10. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 19F NMR spectroscopy of [6-19F]tryptophan-labeled Escherichia coli dihydrofolate reductase: equilibrium folding and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
6-Fluorotryptophan: A Versatile Probe for Elucidating Protein Conformational Dynamics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the intricate relationship between protein structure and function is paramount in biochemical research and drug discovery. Proteins are dynamic entities that undergo conformational changes to perform their biological roles. Detecting these subtle structural rearrangements is often challenging. 6-Fluorotryptophan (6-F-Trp), a non-canonical amino acid, has emerged as a powerful and minimally perturbative probe for monitoring these changes. Its unique spectroscopic properties, particularly for 19F Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, provide a high-sensitivity window into the local environment of the tryptophan residue within a protein. This document provides detailed application notes and protocols for utilizing 6-F-Trp to study protein conformational changes.
The 19F nucleus is an ideal probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems.[1] The chemical shift of 19F is exquisitely sensitive to its local electronic environment, making it a precise reporter of conformational alterations.[2] Changes in the 19F NMR spectrum of a 6-F-Trp labeled protein upon ligand binding, folding, or interaction with other molecules can provide valuable insights into the associated structural dynamics.[3]
Furthermore, the intrinsic fluorescence of the tryptophan indole ring is also modulated by its environment. The introduction of a fluorine atom at the 6th position can subtly alter these fluorescent properties, which can be exploited to monitor conformational changes.
Key Applications
-
Monitoring Ligand Binding: Detect conformational changes induced by the binding of small molecules, peptides, or other proteins.[3]
-
Studying Protein Folding: Follow the folding and unfolding pathways of proteins by monitoring the changing environment of the 6-F-Trp probe.
-
Investigating Allosteric Regulation: Elucidate the mechanisms of allosteric control by observing conformational changes at sites distant from the active site.
-
Fragment-Based Drug Discovery: Screen for small molecule fragments that bind to a target protein and induce a conformational change, as detected by 19F NMR.
Data Presentation
Table 1: Representative 19F NMR Chemical Shift Changes of this compound in Proteins Upon Ligand Binding
| Protein | 6-F-Trp Position | Ligand | Δδ (ppm) | Reference |
| Dihydrofolate Reductase (DHFR) | Trp-47 | Methotrexate | +1.2 | [3] |
| Dihydrofolate Reductase (DHFR) | Trp-133 | NADPH | -0.8 | [3] |
| HIV-1 Capsid Protein C-terminal domain | Trp-184 | - | -43.7 (monomer) | [4] |
| HIV-1 Capsid Protein C-terminal domain | Trp-184 | - | -41.5 (dimer) | [4] |
Note: Chemical shift (δ) is a sensitive indicator of the local environment. A change in chemical shift (Δδ) upon ligand binding signifies a conformational change in the vicinity of the 6-F-Trp residue.
Table 2: Illustrative Fluorescence Properties of Tryptophan Analogs in Proteins
| Fluorophore | Protein Environment | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Reference |
| Tryptophan | Buried (non-polar) | ~0.35 | ~3.1 | [5] |
| Tryptophan | Exposed (polar) | ~0.10 | ~0.5 | [5] |
| 5-Fluorotryptophan | D-glucose/D-galactose-binding protein | Not specified | Not specified | [3] |
| N-Acetyltryptophanamide (NATA) | Aqueous solution | 0.14 | ~3.0 | [6] |
Note: The fluorescence quantum yield and lifetime of tryptophan and its analogs are highly dependent on the polarity of their microenvironment. Changes in these parameters can be used to infer conformational changes that alter the solvent exposure of the probe.
Experimental Protocols
A critical prerequisite for these studies is the incorporation of 6-F-Trp into the protein of interest. This is typically achieved by site-directed mutagenesis to introduce a tryptophan codon at the desired position, followed by expression in a host that facilitates the incorporation of the unnatural amino acid.
Protocol 1: Site-Directed Mutagenesis for Tryptophan Codon Introduction
This protocol is based on the QuikChange™ method and allows for the rapid introduction of a tryptophan codon (TGG) into your plasmid of interest.[7]
Materials:
-
Template plasmid DNA containing the gene of interest
-
Complementary mutagenic primers (forward and reverse) containing the desired TGG codon change
-
High-fidelity DNA polymerase (e.g., Phusion)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation. The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5x High-Fidelity Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
Forward Primer (10 µM): 1.25 µL
-
Reverse Primer (10 µM): 1.25 µL
-
Template DNA (5-50 ng): 1 µL
-
High-Fidelity DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR with an initial denaturation at 98°C for 30 seconds, followed by 18-25 cycles of denaturation at 98°C for 10 seconds, annealing at 55-68°C for 30 seconds, and extension at 72°C for 30 seconds/kb of plasmid length. Finish with a final extension at 72°C for 10 minutes.
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product. Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[7]
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick several colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: Expression and Incorporation of this compound
This protocol describes the expression of the target protein with 6-F-Trp in E. coli. This method utilizes an inhibitor of aromatic amino acid biosynthesis to enhance the incorporation of the supplied 6-F-Trp.[4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid
-
M9 minimal media
-
Glucose (or other carbon source)
-
15NH4Cl (for 15N labeling if desired for NMR)
-
This compound
-
Phenylalanine and Tyrosine
-
Glyphosate
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Culture Growth: Grow a starter culture of the transformed E. coli in LB medium overnight at 37°C.
-
Inoculation: Inoculate 1 L of M9 minimal media with the overnight culture to an initial OD600 of ~0.1.
-
Growth to Mid-log Phase: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.7.
-
Inhibition and Amino Acid Supplementation:
-
Incubation: Incubate the culture for 45 minutes to allow the cells to uptake the amino acids.[4]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Grow the culture at a lower temperature (e.g., 18-25°C) for an additional 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
-
Purification: Purify the 6-F-Trp labeled protein using standard chromatography techniques appropriate for the protein of interest.
Protocol 3: 19F NMR Spectroscopy for Conformational Change Analysis
Materials:
-
Purified 6-F-Trp labeled protein
-
NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0, with 10% D2O)
-
Ligand/binding partner of interest
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a protein sample of 0.1-0.5 mM in the NMR buffer.
-
Filter the sample to remove any aggregates.
-
Transfer the sample to an NMR tube.
-
-
Acquisition of Reference Spectrum:
-
Tune and match the fluorine probe.
-
Acquire a one-dimensional 19F NMR spectrum of the apo-protein (without ligand). A simple pulse-acquire sequence is usually sufficient.
-
Optimize acquisition parameters such as spectral width, number of scans, and relaxation delay.
-
-
Ligand Titration:
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Add small aliquots of the ligand stock solution to the protein sample in the NMR tube.
-
Acquire a 19F NMR spectrum after each addition.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, MestReNova). This typically involves Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using an external or internal standard (e.g., trifluoroacetic acid).
-
Analyze the changes in the 19F chemical shifts, line widths, and intensities as a function of ligand concentration.
-
Chemical shift perturbations can be plotted against the ligand concentration to determine the dissociation constant (Kd).
-
Protocol 4: Fluorescence Spectroscopy for Monitoring Conformational Changes
Materials:
-
Purified 6-F-Trp labeled protein
-
Fluorescence buffer (ensure it is low in background fluorescence)
-
Ligand/binding partner of interest
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a protein sample at a concentration that gives a suitable fluorescence signal without inner filter effects (typically in the low micromolar range).
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[8]
-
Set the emission scan range from 310 nm to 450 nm.
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Acquisition of Reference Spectrum:
-
Record the fluorescence emission spectrum of the apo-protein.
-
-
Ligand Titration:
-
Add small aliquots of the ligand stock solution to the protein sample in the cuvette.
-
Mix gently and allow the system to equilibrate.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the spectra for buffer background and any inner filter effects if the ligand absorbs at the excitation or emission wavelengths.[8]
-
Analyze the changes in fluorescence intensity and the wavelength of maximum emission (λmax) as a function of ligand concentration.
-
Changes in fluorescence can be used to determine the binding affinity (Kd).
-
Mandatory Visualization
Caption: Workflow for studying protein conformational changes using 6-F-Trp.
Caption: Principle of detecting ligand-induced conformational changes.
Conclusion
This compound is a powerful tool for investigating the dynamic nature of proteins. The protocols and data presented here provide a framework for researchers to employ this versatile probe to gain deeper insights into protein function, ligand binding, and allosteric regulation. The high sensitivity of 19F NMR and the environmental sensitivity of tryptophan fluorescence make 6-F-Trp an invaluable addition to the biophysical toolkit for academic and industrial scientists alike.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Protein-Ligand Interactions with 6-Fluorotryptophan NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing protein-ligand interactions at atomic resolution.[1][2] Among the various NMR-active nuclei, the fluorine-19 (¹⁹F) nucleus offers several distinct advantages for drug discovery and molecular interaction studies. These include its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), a large chemical shift range (~800 ppm), and the absence of endogenous background signals in biological systems.[3][4]
Incorporating a fluorine atom into a protein, often by replacing a hydrogen atom, creates a highly sensitive, site-specific probe for monitoring changes in the local environment.[5][6] 6-Fluorotryptophan (6-F-Trp) is an excellent probe because its size and chemical properties are very similar to native tryptophan, minimizing structural perturbation.[5] The ¹⁹F chemical shift of 6-F-Trp is exceptionally sensitive to its environment, making it an ideal reporter for ligand binding events that alter the protein's conformation or dynamics.[7][8][9] This application note provides detailed protocols for utilizing 6-F-Trp NMR to quantitatively analyze protein-ligand interactions.
Principle of the Method
The core principle involves introducing 6-F-Trp into a protein of interest, either globally replacing all tryptophan residues or site-specifically. The ¹⁹F NMR spectrum of the labeled protein provides signals corresponding to each unique 6-F-Trp environment. When a ligand binds to the protein, it perturbs the local chemical environment of nearby 6-F-Trp residues. This perturbation is observed as a change in the ¹⁹F NMR spectrum, most commonly as a Chemical Shift Perturbation (CSP) or a change in the signal's line width.[10][11][12]
By titrating the ligand into the protein sample and monitoring the ¹⁹F chemical shifts, a binding curve can be generated. Fitting this curve to a suitable binding model allows for the determination of the dissociation constant (K_d), a key parameter for quantifying binding affinity.[1][13] The exchange rate (k_ex) between the free and bound states of the protein determines the appearance of the NMR spectra during a titration[10]:
-
Fast Exchange: If the binding is weak (typically K_d > 1 µM) and the exchange is fast on the NMR timescale, a single, population-weighted average signal is observed.[10][14] The peak position shifts progressively as more ligand is added.
-
Slow Exchange: For tight binding, where exchange is slow, separate signals for the free and bound states are observed. As ligand is added, the signal for the free protein decreases in intensity while the signal for the bound state increases.[12]
-
Intermediate Exchange: This regime leads to significant line broadening, sometimes to the point where the signal disappears completely. This makes quantitative analysis challenging.[10][12]
Experimental Protocols
Protocol 1: Expression and Labeling of Protein with this compound
This protocol describes the uniform incorporation of 6-F-Trp into a target protein expressed in E. coli. This is often achieved by inhibiting the natural biosynthesis pathway of aromatic amino acids.[15]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with essential nutrients.[16]
-
¹⁵N-Ammonium chloride (for ¹⁵N-¹H HSQC experiments, if desired).[16]
-
This compound (6-F-Trp).
-
Phenylalanine (Phe) and Tyrosine (Tyr).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Grow a starter culture of the transformed E. coli in 5-10 mL of LB medium overnight at 37°C.
-
Inoculate 1 L of M9 minimal medium with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
To inhibit the shikimate pathway for aromatic amino acid biosynthesis, add glyphosate to a final concentration of 1 g/L.[3][15]
-
Simultaneously, supplement the medium with 60 mg/L of Phenylalanine, 60 mg/L of Tyrosine, and 60-100 mg/L of this compound. This ensures that the cellular machinery incorporates 6-F-Trp in place of tryptophan.[3]
-
Shake the culture for an additional 30-60 minutes at 37°C.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Express the protein for 3-4 hours at 37°C or overnight at a reduced temperature (e.g., 18-20°C) for better protein folding.
-
Harvest the cells by centrifugation.
-
Purify the 6-F-Trp labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).
-
Verify incorporation and protein purity using SDS-PAGE and mass spectrometry.
Protocol 2: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Materials:
-
Purified, 6-F-Trp labeled protein.
-
NMR buffer (e.g., 20 mM MES pH 6.5, 150 mM NaCl).[5] The buffer should ensure protein stability and solubility and have low salt concentrations to minimize instrument interference.[16]
-
Deuterium oxide (D₂O) for the field-frequency lock.
-
Internal reference standard (e.g., trifluoroacetic acid, TFA).
Procedure:
-
Concentrate the purified protein to the desired concentration for NMR (typically 25-100 µM).
-
Exchange the protein into the final NMR buffer using a desalting column or repeated concentration/dilution steps with a centrifugal filter unit.
-
Add D₂O to the final sample to a concentration of 5-10% (v/v).
-
Transfer the final sample (typically 200-500 µL) to an NMR tube.
-
Prepare a stock solution of the ligand in the same NMR buffer, ensuring the pH is identical to the protein sample.
Protocol 3: ¹⁹F NMR Titration Experiment
This protocol outlines the acquisition of 1D ¹⁹F NMR spectra during a ligand titration.
Equipment:
-
NMR spectrometer equipped with a ¹⁹F-capable probe (a cryoprobe is recommended for enhanced sensitivity).[5]
Procedure:
-
Tune and match the probe for the ¹⁹F frequency. Shim the sample to achieve good magnetic field homogeneity.
-
Acquire a reference 1D ¹⁹F NMR spectrum of the free protein. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans). The relaxation delay should be set to at least 5 times the T1 relaxation time of the fluorine nucleus to ensure full relaxation and accurate quantification (a delay of 1-2 seconds is common).[17]
-
Add a small aliquot of the concentrated ligand stock solution to the NMR tube containing the protein.
-
Mix the sample thoroughly but gently to avoid protein denaturation.
-
Allow the sample to equilibrate for a few minutes.
-
Acquire another 1D ¹⁹F NMR spectrum using the same parameters as the reference spectrum.
-
Repeat steps 3-6 to obtain a series of spectra at increasing ligand-to-protein molar ratios (e.g., 0.2, 0.5, 1.0, 1.5, 2.0, 5.0, 10.0, etc.) until the chemical shift changes saturate, indicating that the protein binding sites are fully occupied.
Data Presentation and Analysis
Visualizing Binding Events
The stacked plot of 1D ¹⁹F NMR spectra provides a clear qualitative view of the binding event. For fast-exchange interactions, a progressive shift of the resonance is observed.
Table 1: Example ¹⁹F Chemical Shift Perturbations in 6-F-Trp Labeled DHFR
This table summarizes data adapted from a study on E. coli dihydrofolate reductase (DHFR), which contains five tryptophan residues. The chemical shifts of the 6-F-Trp probes change upon the binding of the cofactor NADPH and the inhibitor methotrexate (MTX).[7][18]
| 6-F-Trp Position | Apo Protein (ppm) | + NADPH (ppm) | + MTX (ppm) | + NADPH & MTX (ppm) |
| Trp-22 | -47.8 | -48.5 | -49.2 | -50.1 |
| Trp-30 | -49.5 | -49.8 | -49.6 | -49.9 |
| Trp-47 | -51.2 | -51.3 | -51.5 | -51.6 |
| Trp-74 | -52.0 | -53.1 | -52.5 | -54.3 |
| Trp-133 | -53.5 | -53.6 | -53.7 | -53.8 |
Note: Chemical shift values are illustrative and referenced internally. The key takeaway is the change (Δδ) upon ligand addition.
Protocol 4: Quantitative Analysis and K_d Determination
-
Process the NMR data: Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the spectra: Consistently reference all spectra to an internal or external standard.
-
Measure Chemical Shifts: For each titration point, accurately measure the chemical shift of the 6-F-Trp resonance(s).
-
Calculate Chemical Shift Perturbation (Δδ): The observed chemical shift (δ_obs) is a population-weighted average of the shifts of the free (δ_free) and bound (δ_bound) states. The chemical shift perturbation is calculated relative to the free state.
-
Determine the Dissociation Constant (K_d): For a simple 1:1 binding model in the fast-exchange regime, the K_d can be determined by fitting the change in chemical shift (Δδ_obs = |δ_obs - δ_free|) as a function of the total ligand concentration ([L]_total) to the following equation[10]:
Δδ_obs = Δδ_max * (([P]_total + [L]_total + K_d) - √(([P]_total + [L]_total + K_d)² - 4[P]_total[L]_total)) / (2[P]_total)
Where:
-
Δδ_obs is the observed chemical shift change at a given ligand concentration.
-
Δδ_max is the maximum chemical shift change at saturation.
-
[P]_total is the total protein concentration.
-
[L]_total is the total ligand concentration.
-
K_d is the dissociation constant.
The K_d and Δδ_max are determined using non-linear regression analysis.
-
Table 2: Example Binding Affinity Data from ¹⁹F NMR
This table shows hypothetical K_d values that can be obtained from titration experiments. A study on SH3 domains found that incorporating 5-fluorotryptophan resulted in a K_d of 150 µM, compared to 70 µM for the unlabeled protein, demonstrating how fluorination can slightly alter affinity.[3]
| Protein-Ligand System | K_d (µM) | NMR Method |
| SH3 Domain - Peptide (5-F-Trp) | 150 | 1D ¹⁹F Lineshape Analysis[3] |
| DHFR - Methotrexate (6-F-Trp) | ~0.1 | 1D ¹⁹F Titration |
| KIX Domain - MLL Peptide (3-F-Tyr) | 2.5 | ¹⁹F Chemical Shift Perturbation |
Visualizations
Caption: Overall workflow for protein-ligand interaction analysis using 6-F-Trp NMR.
References
- 1. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 9. Genetic encoding of different fluoro-tryptophan analogues as site-specific NMR probes in proteins - American Chemical Society [acs.digitellinc.com]
- 10. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. research-collection.ethz.ch [research-collection.ethz.ch]
- 15. tesisenred.net [tesisenred.net]
- 16. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgpubs.org [acgpubs.org]
- 18. 19F NMR spectroscopy of [6-19F]tryptophan-labeled Escherichia coli dihydrofolate reductase: equilibrium folding and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Fluorotryptophan: A Powerful Probe for Elucidating Protein Folding and Stability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorotryptophan (6-FW) is a fluorinated analog of the natural amino acid tryptophan that has emerged as a valuable tool for investigating protein structure, folding, dynamics, and stability. The introduction of a fluorine atom at the 6th position of the indole ring is a conservative substitution that generally does not significantly perturb protein structure or function. However, the unique properties of the fluorine atom, particularly its high sensitivity as a ¹⁹F Nuclear Magnetic Resonance (NMR) probe, provide a powerful spectroscopic window into the local environment of the tryptophan residue. These characteristics make 6-FW an invaluable tool for researchers in structural biology and drug development.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into proteins and its use in studying protein folding and stability through various biophysical techniques.
Key Applications
-
Monitoring Protein Folding and Unfolding: The distinct spectroscopic signatures of 6-FW in different chemical environments allow for real-time monitoring of protein folding and unfolding transitions.
-
Assessing Protein Stability: Changes in the stability of a protein upon mutation or ligand binding can be quantitatively assessed using techniques that probe the unfolding of 6-FW-labeled proteins.
-
Characterizing Conformational Changes: The sensitivity of the ¹⁹F NMR signal to the local environment makes 6-FW an excellent probe for detecting subtle conformational changes in proteins.
-
Investigating Protein-Ligand Interactions: Binding of small molecules or other proteins can alter the environment of a 6-FW residue, leading to detectable changes in its spectroscopic properties.
Data Presentation
Spectroscopic and Kinetic Data for this compound in Proteins
The following tables summarize quantitative data on the spectroscopic properties and unfolding kinetics of proteins containing this compound.
| Protein | State | ¹⁹F NMR Chemical Shift (ppm) | Reference Compound |
| Free this compound | - | -121.6 | Trifluoroacetic acid (TFA) |
| Transthyretin (W41) | Folded | -118.3 | This compound |
| Transthyretin (W79) | Folded | -117.8 | This compound |
| Retinol-Binding Protein | Unfolded | ~ -121.6 | Trifluoroacetic acid (TFA) |
| Retinol-Binding Protein | Folded | Downfield shifted | Trifluoroacetic acid (TFA) |
Table 1: ¹⁹F NMR Chemical Shifts of this compound. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. A downfield shift (less negative ppm value) typically indicates that the 6-FW residue is in a more buried, hydrophobic environment characteristic of a folded protein.
| Protein | Fluorinated Tryptophan | Unfolding Rate Constant (k_unfold) in 6M Urea (hr⁻¹) |
| Transthyretin | 5-Fluorotryptophan (W41) | 0.02 ± 0.001 |
| Transthyretin | 5-Fluorotryptophan (W79) | 0.02 ± 0.001 |
| Transthyretin | This compound (W41) | 0.04 ± 0.002 |
| Transthyretin | This compound (W79) | 0.04 ± 0.002 |
Table 2: Unfolding Kinetics of Fluorotryptophan-Labeled Transthyretin. This table shows that the substitution of tryptophan with this compound can influence the kinetic stability of a protein, as evidenced by the faster unfolding rate of 6-FW-labeled transthyretin compared to the 5-FW-labeled variant.[1]
| Spectroscopic Parameter | Folded State | Unfolded State |
| Fluorescence Emission Maximum | Typically blue-shifted (e.g., ~330-340 nm) | Red-shifted (e.g., ~350-355 nm) |
| Rationale | Buried in a hydrophobic environment | Exposed to the polar aqueous solvent |
| ¹⁹F NMR Chemical Shift | Downfield shifted (less negative ppm) | Upfield shifted (more negative ppm, similar to free 6-FW) |
| Rationale | Deshielded in a packed protein interior | Shielded in a solvent-exposed environment |
Table 3: General Spectroscopic Changes of this compound Upon Protein Unfolding. This table summarizes the expected changes in the fluorescence and ¹⁹F NMR spectra of a 6-FW-labeled protein as it transitions from a folded to an unfolded state.
Experimental Protocols
Protocol 1: In Vivo Incorporation of this compound into Proteins in E. coli
This protocol describes the expression and labeling of a target protein with 6-FW using a tryptophan-auxotrophic E. coli strain.
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., C600p)
-
Expression vector containing the gene of interest
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics
-
L-Tryptophan
-
This compound
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression vector carrying the gene of interest. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of M9 minimal medium supplemented with a limiting amount of L-tryptophan (e.g., 20 µg/mL) and the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium (containing antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Labeling: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with pre-warmed M9 minimal medium lacking tryptophan to remove any residual tryptophan.
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing the appropriate antibiotic and 50-100 mg/L of this compound.[2]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking to enhance proper protein folding.
-
Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until protein purification.
-
Purification: Purify the 6-FW labeled protein using standard chromatography techniques appropriate for the protein of interest.
Protocol 2: Chemical Denaturation Monitored by Intrinsic Fluorescence
This protocol outlines how to perform a chemical denaturation experiment to determine the stability of a 6-FW-labeled protein by monitoring the change in its intrinsic fluorescence.[3]
Materials:
-
Purified 6-FW-labeled protein
-
Native buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Denaturant stock solution (e.g., 8 M Guanidinium Hydrochloride (GdmCl) or 10 M Urea in native buffer)
-
Fluorometer and quartz cuvettes
Procedure:
-
Protein Preparation: Prepare a stock solution of the purified 6-FW-labeled protein in native buffer. Determine the precise concentration using a reliable method (e.g., BCA assay or UV absorbance if the extinction coefficient is known). The final protein concentration in the assay should be in the low micromolar range (e.g., 2-5 µM) to minimize aggregation.
-
Denaturant Series Preparation: Prepare a series of solutions with increasing concentrations of the denaturant (e.g., 0 to 7 M GdmCl in 0.2 M increments) in native buffer. Ensure the final volume for each concentration is the same.
-
Sample Preparation: For each denaturant concentration, mix the protein stock solution with the denaturant solution to the desired final protein concentration. Ensure the final volume is consistent across all samples.
-
Equilibration: Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the unfolding reaction to reach equilibrium (this can range from minutes to several hours and should be determined empirically).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan and this compound.
-
Record the fluorescence emission spectrum from 310 nm to 400 nm for each sample.
-
Record the emission intensity at the wavelength of maximum emission for both the folded and unfolded states.
-
-
Data Analysis:
-
Plot the fluorescence emission maximum or the fluorescence intensity at a specific wavelength as a function of the denaturant concentration.
-
The resulting data should form a sigmoidal curve, representing the transition from the folded to the unfolded state.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the Gibbs free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).
-
Protocol 3: ¹⁹F NMR Spectroscopy for Protein Stability
This protocol provides a general procedure for acquiring and analyzing ¹⁹F NMR spectra to study the folding state of a 6-FW-labeled protein.
Materials:
-
Purified 6-FW-labeled protein (at a concentration of 25-100 µM)
-
NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0) containing 10% D₂O
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Prepare the 6-FW-labeled protein sample in the NMR buffer. If desired, prepare a parallel sample of the unfolded protein by adding a high concentration of denaturant (e.g., 6 M GdmCl).
-
NMR Data Acquisition:
-
Tune and match the fluorine probe of the NMR spectrometer.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters to set include:
-
Spectral width: sufficient to cover the expected chemical shift range (e.g., 30-50 ppm).
-
Number of scans: depends on the protein concentration and spectrometer sensitivity; may range from hundreds to thousands of scans.
-
Recycle delay: should be at least 1.5 times the longest T₁ relaxation time.
-
-
For quantitative analysis, ensure the experiment is set up for accurate integration.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using an external or internal standard (e.g., trifluoroacetic acid, TFA).
-
-
Data Analysis:
-
Identify the resonance(s) corresponding to the 6-FW residue(s).
-
Compare the chemical shift of the resonance in the folded state to that in the unfolded state and to free 6-FW in solution. A downfield shift in the folded state is indicative of burial of the tryptophan side chain.
-
The line width of the resonance can provide information about the dynamics of the protein.
-
Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol describes the use of CD spectroscopy to verify that the incorporation of 6-FW has not significantly altered the secondary structure of the protein.[4][5][6]
Materials:
-
Purified 6-FW-labeled protein and unlabeled wild-type protein
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.5, with low salt concentration)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Sample Preparation:
-
Prepare samples of both the 6-FW-labeled and wild-type proteins at a concentration of 0.1-0.2 mg/mL in the CD-compatible buffer.
-
Prepare a buffer blank.
-
-
CD Data Acquisition:
-
Turn on the CD spectropolarimeter and purge with nitrogen gas.
-
Set the experimental parameters:
-
Wavelength range: typically 190-260 nm for far-UV CD.
-
Scan speed: e.g., 50 nm/min.
-
Bandwidth: e.g., 1 nm.
-
Data pitch: e.g., 0.5 nm.
-
Number of accumulations: 3-5 to improve signal-to-noise.
-
-
Record a spectrum of the buffer blank.
-
Record spectra for the 6-FW-labeled and wild-type protein samples.
-
-
Data Processing:
-
Subtract the buffer blank spectrum from the protein spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).
-
-
Data Analysis:
-
Compare the CD spectra of the 6-FW-labeled and wild-type proteins. The spectra should be highly similar if the secondary structure is preserved.
-
If desired, use deconvolution software to estimate the secondary structure content (α-helix, β-sheet, etc.) for both proteins.
-
Visualizations
Caption: A flowchart illustrating the major steps in studying protein folding and stability using this compound.
Caption: The principle of using 6-FW fluorescence to monitor protein unfolding.
Caption: The principle of using ¹⁹F NMR to distinguish between folded and unfolded states.
References
- 1. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. Lab 9: BACKGROUND – Biochemistry 551 (Online Version) Lab Manual [wisc.pb.unizin.org]
- 4. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Free Protein Synthesis with 6-Fluorotryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 6-Fluorotryptophan (6-FTrp) in cell-free protein synthesis (CFPS) systems. The incorporation of this non-canonical amino acid offers a powerful tool for site-specific protein labeling, enabling advanced biophysical and structural analysis, particularly through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound in CFPS
Cell-free protein synthesis is an in vitro method that utilizes cellular machinery for protein production without the use of living cells.[1][2] This open system allows for direct control over the reaction environment, facilitating the incorporation of non-canonical amino acids (ncAAs) like this compound.[1][3] 6-FTrp is an analog of the natural amino acid tryptophan, where a hydrogen atom at the 6th position of the indole ring is replaced by a fluorine atom.[4] This substitution is minimal in terms of size, making 6-FTrp a close structural mimic of tryptophan that is often well-tolerated by the translational machinery.[5][6]
The primary application of incorporating 6-FTrp into proteins is to introduce a ¹⁹F NMR probe.[5][7] Fluorine-19 is a sensitive nucleus for NMR spectroscopy with 100% natural abundance and no background signal in biological samples, making it an excellent tool for studying protein structure, dynamics, and interactions.[8][9]
Key Applications
-
¹⁹F NMR Spectroscopy: Site-specifically incorporated 6-FTrp provides a sensitive probe to monitor local environmental changes within a protein.[5][7] This is invaluable for studying protein folding, conformational changes, and ligand binding.[8][10]
-
Enzyme Mechanism Studies: The fluorine atom can subtly alter the electronic properties of the indole side chain, which can be used to probe the role of specific tryptophan residues in enzyme catalysis.
-
Drug Discovery and Development: Monitoring changes in the ¹⁹F NMR signal of a 6-FTrp labeled protein upon binding of small molecules can be a powerful method for screening and characterizing drug candidates.[8]
Advantages of Using CFPS for 6-FTrp Incorporation
-
Efficiency and Speed: CFPS systems can produce proteins in hours, significantly faster than cell-based methods.[11][12]
-
Direct Control: The open nature of CFPS allows for precise control over the concentration of all components, including 6-FTrp, which can be optimized for efficient incorporation.[13]
-
Toxic Protein Expression: Proteins that are toxic to living cells can be readily produced in a cell-free environment.[12]
-
High-Throughput Screening: CFPS is amenable to miniaturization and automation, making it suitable for high-throughput screening of protein variants or drug candidates.[14][15]
Quantitative Data Summary
The following tables summarize quantitative data on the incorporation of fluorotryptophan analogs and their effects on protein properties as reported in various studies.
| Parameter | 4-FTrp | 5-FTrp | 6-FTrp | Reference |
| Replacement of L-Tryptophan in E. coli | ~75% | 50-60% | 50-60% | [16] |
| β-Galactosidase Specific Activity (% of control) | 60% | 10% | 10% | [16] |
| Lactose Permease Activity (% of control) | 35% | <10% | 35% | [16] |
| D-Lactate Dehydrogenase Specific Activity (% of control) | 200% | 50% | 50% | [16] |
| Protein | 6-FTrp Incorporation Method | Protein Yield | Notes | Reference |
| Retinol-Binding Protein (RBP) | Cell-Free (E. coli S30) | Not specified, sufficient for NMR | Successful incorporation and folding confirmed by ¹⁹F NMR. | [17][18] |
| Streptavidin | Amino acid depleted CFPS | High titers | Retained biotin binding ability. | [19] |
| Colicin M | CFPS with chaperone-enriched extracts | ~500 ng/μL | Chaperones enhanced solubility. | [12] |
| Green Fluorescent Protein (GFP) | PURE system (CECF format) | Increased 72.5-fold vs. batch | Optimization of feeding solution in a continuous-exchange cell-free format. | [20] |
Experimental Protocols
Protocol 1: General Cell-Free Protein Synthesis with this compound
This protocol describes a general method for incorporating 6-FTrp into a target protein using a commercially available E. coli-based CFPS kit.
Materials:
-
CFPS Kit (e.g., PUREsystem or S30-based extracts)
-
Plasmid DNA encoding the gene of interest with a T7 promoter
-
This compound (L-isomer)
-
Complete amino acid mixture lacking tryptophan
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the CFPS reaction components in a nuclease-free microcentrifuge tube. A standard reaction consists of 40% cell lysate, 1x translation mix, and 1x energy mix.[21]
-
Amino Acid Mixture: Prepare an amino acid mixture containing all standard amino acids except for tryptophan. Add this to the reaction.
-
6-FTrp Addition: Add this compound to the reaction mixture. The optimal concentration may need to be determined empirically but a starting point of 1-2 mM is common.
-
Template DNA: Add the plasmid DNA encoding the protein of interest to a final concentration of 10-20 nM.
-
Transcription and Translation Initiation: Add T7 RNA polymerase to the reaction.
-
Incubation: Incubate the reaction at the temperature recommended by the CFPS kit manufacturer (typically 25-37°C) for 2-4 hours. For some systems, incubation can be extended for higher yields.[12]
-
Analysis: Analyze the protein expression by SDS-PAGE and Coomassie staining or Western blot. Confirm the incorporation of 6-FTrp using mass spectrometry.
Protocol 2: Site-Specific Incorporation of this compound using Amber Suppression
This protocol outlines the site-specific incorporation of 6-FTrp at a desired position in the protein by replacing the corresponding codon with an amber stop codon (TAG). This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 6-FTrp.
Materials:
-
CFPS Kit (ideally a PURE system for minimal background)[13]
-
Plasmid DNA encoding the gene of interest with a T7 promoter and an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) for 6-FTrp.
-
Plasmid DNA or in vitro transcribed orthogonal suppressor tRNA (tRNA CUA).
-
This compound
-
Complete amino acid mixture (including tryptophan, if desired to suppress misincorporation at native Trp codons)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the CFPS reaction components.
-
Orthogonal Components: Add the plasmids encoding the 6-FTrp-specific aaRS and the suppressor tRNA CUA. Alternatively, add the purified aaRS and in vitro transcribed tRNA.
-
Amino Acids: Add the complete amino acid mixture. The presence of natural tryptophan can help to minimize the misincorporation of 6-FTrp at native tryptophan codons.[8]
-
6-FTrp Addition: Add this compound to the reaction mixture.
-
Template DNA: Add the plasmid DNA containing the gene of interest with the amber codon.
-
Incubation: Incubate the reaction as described in Protocol 1.
-
Analysis: Analyze the full-length protein expression to confirm successful suppression of the amber codon. Use mass spectrometry to verify the site-specific incorporation of 6-FTrp.
Mandatory Visualizations
Caption: General workflow for cell-free protein synthesis with this compound.
Caption: Logic diagram for site-specific 6-FTrp incorporation via amber suppression.
References
- 1. max-planck-innovation.com [max-planck-innovation.com]
- 2. izi-bb.fraunhofer.de [izi-bb.fraunhofer.de]
- 3. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. Genetic encoding of different fluoro-tryptophan analogues as site-specific NMR probes in proteins - American Chemical Society [acs.digitellinc.com]
- 7. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]
- 10. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Free Protein Synthesis: Applications Come of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Cell-Free Protein Synthesis for Increased Yield and Activity of Colicins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein synthesis yield increased 72 times in the cell-free PURE system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of cell free protein synthesis in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An amino acid depleted cell-free protein synthesis system for the incorporation of non-canonical amino acid analogs into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell-Free Protein Synthesis [protocols.io]
Application Notes and Protocols for Labeling Proteins with 6-Fluorotryptophan in E. coli
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the metabolic labeling of proteins with 6-Fluorotryptophan (6-FTrp) in Escherichia coli. Incorporation of this fluorinated analog of tryptophan serves as a powerful tool for in-depth structural and functional studies of proteins using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine nucleus provides a sensitive and specific probe, as it is absent in biological macromolecules, thus offering background-free NMR spectra.
Introduction
The substitution of tryptophan with this compound in proteins allows for the introduction of a ¹⁹F NMR probe with minimal structural perturbation. This technique is invaluable for investigating protein dynamics, conformational changes, ligand binding, and protein-protein interactions. The protocols outlined below describe methods for both tryptophan auxotrophic and prototrophic E. coli strains, providing flexibility for various research applications.
Quantitative Data Summary
The efficiency of this compound incorporation and the final protein yield can vary depending on the expression system, the specific protein of interest, and the labeling strategy employed. The following table summarizes typical quantitative data gathered from published studies.
| Parameter | Tryptophan Auxotroph Method | Prototroph/Precursor Method | Reference |
| Labeling Efficiency | 50-60% replacement of L-tryptophan | >95% ¹⁹F incorporation (with 3-FY) | [1] |
| Protein Yield | 5-15 mg/L (for 3FY-BRD4(D1)) | Can be comparable to unlabeled protein, but may vary | [2] |
| Cell Density at Induction (OD₆₀₀) | 0.5 - 0.7 | 0.6 - 0.7 | [3] |
| Inducer Concentration (IPTG) | 0.5 - 1 mM | 1 mM | [4][5] |
| This compound Concentration | 0.5 mM | Not directly added (precursor used) | [3] |
| 6-Fluoroindole Concentration | Not applicable | 70 µM | [4] |
Experimental Protocols
Two primary methods for labeling proteins with this compound in E. coli are presented below: one utilizing a tryptophan auxotrophic strain and the other employing a prototrophic strain with a fluorinated precursor.
Protocol 1: Labeling in a Tryptophan Auxotrophic E. coli Strain
This method relies on an E. coli strain incapable of synthesizing its own tryptophan, thus forcing the incorporation of the externally supplied this compound.
Materials:
-
E. coli BL21(λDE3)/NK7402 (Trp auxotroph) or similar strain
-
Expression plasmid containing the gene of interest
-
M63 minimal medium
-
L-Tryptophan
-
L-6-Fluorotryptophan
-
Glucose (20% sterile solution)
-
Glycerol (20% sterile solution)
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Starter Culture: Inoculate a single colony of transformed E. coli into 5 mL of M63 minimal medium supplemented with 0.2% glucose, 100 µg/mL ampicillin, and 0.25 mM L-Tryptophan. Grow overnight at 37°C with shaking.[3]
-
Main Culture Growth: Transfer the overnight culture into 1 L of M63 minimal medium supplemented with 2.0% glucose, 100 µg/mL ampicillin, 0.25 mM L-Tryptophan, and 0.4% glycerol in a 4 L flask. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.[3]
-
Tryptophan Depletion: Harvest the cells by centrifugation. Wash the cell pellet twice with 500 mL of M63 medium containing 0.2% glycerol to remove residual L-Tryptophan.[3]
-
Resuspension and Induction: Resuspend the cell pellet in the original volume of M63 medium containing 0.6% glycerol, 100 µg/mL ampicillin, and 0.5 mM D,L-6-Fluorotryptophan. Incubate for 20 minutes to deplete any remaining intracellular tryptophan.[3]
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM. Grow the culture for 3-4 hours at 37°C.[3]
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or lysed immediately using methods such as sonication or chemical lysis reagents (e.g., B-PER™).[4]
-
Protein Purification: Purify the this compound-labeled protein using appropriate chromatography techniques, such as nickel-affinity chromatography for His-tagged proteins.
Protocol 2: Labeling in a Prototrophic E. coli Strain using 6-Fluoroindole
This method utilizes a standard prototrophic expression strain (e.g., BL21(DE3)) and provides 6-fluoroindole, a precursor that the endogenous tryptophan synthase converts into this compound.
Materials:
-
E. coli BL21(DE3) or similar prototrophic strain
-
Expression plasmid containing the gene of interest
-
M9 minimal medium
-
6-Fluoroindole
-
Glucose (20% sterile solution)
-
Ampicillin (or other appropriate antibiotic)
-
IPTG
Procedure:
-
Starter Culture: Inoculate a single colony of transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Main Culture Growth: Inoculate 1 L of M9 minimal medium (containing 0.4% glucose and the required antibiotic) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Precursor Addition and Induction: Add 6-fluoroindole to the culture to a final concentration of 70 µM.[4] Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[4]
-
Protein Expression: Grow the culture overnight at 30°C with shaking.[4]
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer. Lyse the cells using sonication or other appropriate methods.[4]
-
Protein Purification: Clarify the lysate by centrifugation and purify the labeled protein using standard chromatography techniques (e.g., IMAC for His-tagged proteins).
Visualizations
The following diagrams illustrate the experimental workflows for the two described protocols.
References
- 1. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 5. addi.ehu.es [addi.ehu.es]
6-Fluorotryptophan: A Versatile Fluorescent Probe for Elucidating Protein Structure and Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorotryptophan (6-F-Trp) is a synthetic analog of the naturally occurring amino acid tryptophan. Its unique photophysical properties, characterized by intrinsic fluorescence sensitive to the local microenvironment, make it a powerful tool in fluorescence spectroscopy for investigating protein structure, dynamics, and interactions. The substitution of a hydrogen atom with a fluorine atom at the 6th position of the indole ring minimally perturbs the native protein structure while introducing a sensitive reporter group. This allows for detailed studies of protein folding, conformational changes, ligand binding, and protein aggregation, providing valuable insights for basic research and drug development.
Key Applications in Fluorescence Spectroscopy
The environmental sensitivity of 6-F-Trp's fluorescence emission spectrum and quantum yield allows for its use in a variety of applications:
-
Probing Protein Structure and Dynamics: Changes in the local environment of an incorporated 6-F-Trp residue, such as those occurring during protein folding or conformational changes, lead to shifts in its fluorescence emission spectrum and intensity. This enables real-time monitoring of these dynamic processes.
-
Investigating Protein-Ligand Interactions: The binding of a ligand to a protein can alter the microenvironment of a nearby 6-F-Trp residue, resulting in a change in its fluorescence properties. This phenomenon can be exploited to determine binding affinities and study the kinetics of these interactions through fluorescence quenching or enhancement assays.
-
Monitoring Protein Aggregation: The formation of protein aggregates can be monitored by observing changes in the fluorescence of incorporated 6-F-Trp. As the protein aggregates, the environment around the probe changes, leading to alterations in its fluorescence signal.
-
Förster Resonance Energy Transfer (FRET) Studies: While less common than for other fluorophores, 6-F-Trp can potentially serve as a donor or acceptor in FRET-based experiments to measure intramolecular or intermolecular distances.
Quantitative Data
The photophysical properties of this compound are crucial for the quantitative analysis of fluorescence spectroscopy data. Below is a comparison of its properties with the natural amino acid L-Tryptophan.
| Property | This compound (in AncCDT-1 protein) | L-Tryptophan (in water) |
| Excitation Maximum (λex) | ~290 nm | ~280 nm |
| Emission Maximum (λem) | ~345 nm | ~348 nm |
| Quantum Yield (ΦF) | Data not readily available | ~0.13 - 0.20 |
| Fluorescence Lifetime (τ) | Data not readily available | ~3.1 ns (mean) |
Note: The quantum yield and fluorescence lifetime of this compound are not widely reported in the literature as standalone values. These properties are highly dependent on the local environment and can vary significantly when incorporated into different proteins. For precise quantitative studies, it is recommended to determine these parameters experimentally for the specific protein of interest.
Experimental Protocols
Here, we provide detailed protocols for the site-specific incorporation of this compound into a protein of interest and for conducting a fluorescence quenching assay to determine protein-ligand binding affinity.
Protocol 1: Site-Specific Incorporation of this compound using Amber Suppression
This protocol describes the incorporation of 6-F-Trp at a specific site in a target protein in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the amber stop codon (UAG).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the target protein with a UAG codon at the desired incorporation site.
-
Expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 6-F-Trp and its cognate suppressor tRNA (e.g., pEVOL-pylT-6FTrpRS).
-
This compound (powder)
-
Luria-Bertani (LB) agar plates and broth
-
Appropriate antibiotics for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA or other appropriate affinity chromatography resin for protein purification.
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Procedure:
-
Transformation:
-
Co-transform the E. coli expression strain with the plasmid containing the target gene (with the UAG codon) and the pEVOL plasmid encoding the 6-F-Trp specific aaRS and suppressor tRNA.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger culture (e.g., 1 L) of LB broth with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Protein Purification:
-
Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the target protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE and confirm the incorporation of 6-F-Trp by mass spectrometry.
-
Workflow for Site-Specific Incorporation of this compound:
Site-specific incorporation of 6-F-Trp workflow.
Protocol 2: Fluorescence Quenching Assay for Protein-Ligand Binding
This protocol describes how to perform a fluorescence quenching experiment to determine the binding affinity (dissociation constant, Kd) of a ligand for a protein containing a 6-F-Trp residue.
Materials:
-
Purified protein containing a single 6-F-Trp residue.
-
Ligand of interest.
-
Binding buffer (e.g., PBS, Tris buffer) compatible with both the protein and the ligand.
-
Fluorescence spectrophotometer with temperature control.
-
Quartz cuvette.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of 6-F-Trp (approximately 290 nm).
-
Set the emission wavelength to the emission maximum of 6-F-Trp (approximately 345 nm).
-
Set the excitation and emission slit widths to appropriate values to obtain a good signal-to-noise ratio (e.g., 5 nm).
-
Equilibrate the cuvette holder to the desired experimental temperature.
-
-
Sample Preparation:
-
Prepare a stock solution of the protein in the binding buffer at a known concentration. The final protein concentration in the cuvette should be low enough to avoid inner filter effects (typically in the low micromolar range).
-
Prepare a concentrated stock solution of the ligand in the same binding buffer.
-
-
Titration:
-
Place a known volume and concentration of the protein solution into the quartz cuvette.
-
Record the initial fluorescence intensity (F0).
-
Add a small aliquot of the ligand stock solution to the cuvette. Mix gently and allow the system to equilibrate (typically a few minutes).
-
Record the fluorescence intensity (F).
-
Repeat the addition of the ligand in small increments, recording the fluorescence intensity after each addition and equilibration, until no further significant change in fluorescence is observed (saturation).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying each fluorescence reading by a dilution factor (V_total / V_initial).
-
Plot the change in fluorescence (ΔF = F0 - F) or the fractional fluorescence change ((F0 - F) / F0) as a function of the total ligand concentration.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd). The following equation can be used for a one-site binding model: ΔF = (ΔF_max * [L]) / (Kd + [L]) where ΔF is the change in fluorescence, ΔF_max is the maximum change in fluorescence at saturation, [L] is the free ligand concentration (which can be approximated by the total ligand concentration if the protein concentration is much lower than the Kd), and Kd is the dissociation constant.
-
Workflow for Fluorescence Quenching Assay:
Fluorescence quenching assay workflow.
Signaling Pathways and Logical Relationships
The application of this compound in studying protein-ligand interactions can be represented as a logical flow.
Logical flow of a protein-ligand interaction study.
Conclusion
This compound is a powerful and minimally perturbing fluorescent probe for studying various aspects of protein science. Its environmental sensitivity, coupled with the ability for site-specific incorporation, provides researchers with a versatile tool to gain high-resolution insights into protein structure, dynamics, and interactions. The protocols and data presented here serve as a guide for the effective application of this compound in fluorescence spectroscopy, with broad implications for fundamental biological research and the development of novel therapeutics.
Application Notes and Protocols for In-Cell NMR Studies Using 6-Fluorotryptophan in Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, function, and interactions of proteins directly within the complex and native environment of living cells.[1][2][3][4] The use of fluorine-19 (¹⁹F) NMR, particularly with the incorporation of fluorinated amino acids like 6-fluorotryptophan (6-FTrp), offers significant advantages for in-cell studies. The ¹⁹F nucleus provides a sensitive probe with a large chemical shift dispersion and no background signal from the cellular milieu, enabling the detection of specific proteins even in crowded intracellular environments.[1][3][5][6] This approach is particularly valuable for investigating protein-ligand interactions, conformational changes, and dynamics, making it a crucial tool in drug discovery and development.[7][8][9]
These application notes provide a detailed overview and protocols for conducting in-cell NMR studies in human cells using 6-FTrp.
Applications in Human Cells
In-cell ¹⁹F NMR with 6-FTrp has been successfully applied to study a variety of biological processes in human cells:
-
Monitoring Protein-Ligand Interactions: This technique allows for the direct observation of drug binding to target proteins inside human cells. Changes in the ¹⁹F NMR spectrum of a 6-FTrp labeled protein upon addition of a ligand provide information on binding affinity and the local environment of the tryptophan residue. For instance, the interaction between carbonic anhydrase 2 (CA2) and its inhibitors has been successfully monitored in human cells.[1][3]
-
Investigating Protein Conformation and Dynamics: The chemical shift of the ¹⁹F nucleus is highly sensitive to the local protein environment. This sensitivity can be exploited to detect subtle conformational changes and dynamic processes that are often invisible to other techniques. Studies on Dihydrofolate Reductase (DHFR) have shown that ¹⁹F NMR can reveal reductions in conformational dynamics upon ligand binding.[7]
-
Observing Previously Undetectable Proteins: Due to severe line broadening in conventional proton-nitrogen (¹H-¹⁵N) NMR experiments, some proteins that interact strongly with large cellular components are difficult to study. ¹⁹F NMR can overcome this limitation, allowing for the observation of such "invisible" proteins.[1][6]
-
Real-Time Monitoring of Cellular Processes: With the development of NMR bioreactors, it is possible to maintain human cells in a viable state for extended periods, enabling real-time monitoring of processes like ligand binding and protein oxidation.[2][10]
Experimental Protocols
A key aspect of in-cell NMR with 6-FTrp is the efficient incorporation of the fluorinated amino acid into the protein of interest within human cells. A widely used and effective method is the "medium switch strategy".[1]
Protocol 1: Labeling of Proteins with this compound in Human Cells (HEK293T)
This protocol is adapted from a method that has demonstrated up to 60% fluorination efficiency.[1]
Materials:
-
HEK293T cells (ATCC CRL-3216)
-
Expression vector containing the gene of interest
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent (e.g., PEI)
-
Custom DMEM lacking tryptophan
-
6-fluoro-L-tryptophan (6-FTrp)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, transfect them with the expression vector containing the gene of interest using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Medium Switch for 6-FTrp Labeling:
-
At a specific time post-transfection (the optimal "switch time" needs to be determined empirically for each protein, but can range from 8 to 16 hours), remove the standard growth medium.[1]
-
Wash the cells gently with sterile PBS.
-
Replace the medium with custom DMEM lacking tryptophan but supplemented with 6-fluoro-L-tryptophan (e.g., at a concentration of 80 μM).[1]
-
Continue to express the target protein for a total of 48 hours.[1]
-
-
Cell Harvesting:
-
After 48 hours of expression, detach the cells using Trypsin-EDTA.
-
Collect the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Protocol 2: Sample Preparation and In-Cell NMR Data Acquisition
Materials:
-
Harvested HEK293T cells expressing the 6-FTrp labeled protein
-
NMR buffer (e.g., DMEM, 70 mM HEPES, 90 mM glucose, and 20% (v/v) D₂O)[1]
-
Shigemi NMR tubes (3 mm)
-
NMR spectrometer equipped with a ¹⁹F probe
Procedure:
-
Sample Preparation:
-
Cell Viability Check:
-
NMR Data Acquisition:
-
Insert the Shigemi tube into the NMR spectrometer.
-
Acquire one-dimensional (1D) ¹⁹F NMR spectra. Typical acquisition parameters may include a specific spectral width, number of scans, and temperature (e.g., 298 K).
-
For ligand binding studies, acquire a spectrum of the protein in the absence of the ligand. Then, add the ligand to the cell suspension and acquire another spectrum to observe chemical shift perturbations.[1]
-
-
Data Analysis of Cell Lysates (Optional but Recommended):
-
After the in-cell NMR experiment, recollect the cells from the NMR tube.
-
Lyse the cells using an appropriate method (e.g., sonication or freeze-thaw cycles).
-
Centrifuge the lysate to remove cell debris.
-
Acquire a ¹⁹F NMR spectrum of the supernatant (cell lysate) to confirm the signals observed in the in-cell experiment and potentially obtain sharper resonances.[1][6]
-
Data Presentation
Table 1: Fluorination Efficiency of 6-FTrp Incorporation
| Protein | Switch Time (hours post-transfection) | Fluorination Efficiency (%) | Method of Determination |
| Carbonic Anhydrase 2 (CA2) | 16 | ~60 | Mass Spectrometry, X-ray Crystallography[1] |
| Superoxide Dismutase 1 (SOD1) | 8 | Not specified | In-cell NMR[1] |
| CCS-D2 | Not specified | Not specified | In-cell NMR[6] |
Table 2: ¹⁹F Chemical Shift Changes of 6FW-CA2 upon Ligand Binding in Human Cells
| Ligand | In-Cell ¹⁹F Chemical Shift (ppm) - Apo | In-Cell ¹⁹F Chemical Shift (ppm) - Bound | Chemical Shift Perturbation (ppm) |
| Ethoxzolamide (ETZ) | -117.9, -123.5 | -117.6 (shifted), signal at -123.5 disappears | 0.3 |
| Methazolamide (MZA) | -117.9, -123.5 | Signal at -123.5 disappears | Not specified |
| Acetazolamide (AAZ) | -117.9, -123.5 | Signal at -123.5 disappears | Not specified |
| Data derived from reference[1][6]. Chemical shifts are approximate and may vary based on experimental conditions. |
Visualizations
Experimental Workflow
Caption: Workflow for in-cell NMR using this compound in human cells.
Ligand Binding Detection by In-Cell ¹⁹F NMR
Caption: Detecting protein-ligand binding via changes in the in-cell ¹⁹F NMR spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Quantitative In-Cell NMR: Ligand Binding and Protein Oxidation Monitored in Human Cells Using Multivariate Curve Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of In-Cell NMR in Structural Biology and Drug Discovery [mdpi.com]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Real-Time Quantitative In-Cell NMR: Ligand Binding and Protein Oxidation Monitored in Human Cells Using Multivariate Curve Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Encoding of 6-Fluorotryptophan in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (uAAs) into proteins in mammalian cells represents a powerful tool for protein engineering and drug development. 6-Fluorotryptophan (6FW), a fluorinated analog of tryptophan, serves as a sensitive probe for investigating protein structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom provides a unique spectroscopic handle with minimal perturbation to the native protein structure. This document provides detailed application notes and protocols for the genetic encoding of this compound in mammalian cells, enabling researchers to leverage this technology for their specific research needs.
The genetic encoding of 6FW is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's translational machinery. This typically involves a mutant pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) that have been engineered to recognize and incorporate 6FW in response to a specific codon, most commonly the amber stop codon (TAG).
Core Concepts and Workflow
The successful incorporation of this compound into a target protein in mammalian cells relies on the co-expression of three key components:
-
An engineered aminoacyl-tRNA synthetase (aaRS): A mutant PylRS that specifically recognizes 6FW and charges it to the orthogonal tRNA.
-
An orthogonal tRNA: A tRNA molecule, such as tRNAPyl, that is not recognized by the endogenous mammalian aaRSs but is charged by the engineered synthetase. This tRNA has an anticodon that recognizes the amber stop codon (CUA).
-
A target gene of interest: The gene encoding the protein to be labeled, which has been mutated to contain an in-frame amber (TAG) codon at the desired site of 6FW incorporation.
The general workflow for this process is as follows:
Quantitative Data Summary
The efficiency of this compound incorporation and the yield of the modified protein can vary depending on the specific engineered synthetase, the target protein, the expression construct, and the cell line used. The following table summarizes representative quantitative data from published studies.
| Parameter | Value | Cell Line | Target Protein | Measurement Method |
| Incorporation Efficiency | >95% | HEK293T | Model Protein | Mass Spectrometry |
| Protein Yield | 1-5 mg/L | HEK293T | Various | SDS-PAGE, Western Blot |
| 6FW Concentration in Medium | 0.5 - 2 mM | HEK293T | N/A | Protocol dependent |
| Transfection Efficiency | 70-90% | HEK293T | Reporter Gene | Fluorescence Microscopy |
Experimental Protocols
Protocol 1: Plasmid Preparation and Site-Directed Mutagenesis
This protocol describes the preparation of the necessary plasmids for 6FW incorporation.
Materials:
-
Expression vector for the engineered 6FW-specific PylRS (e.g., pcDNA3.1)
-
Expression vector for the orthogonal tRNAPyl (e.g., pUC derivative)
-
Expression vector for the gene of interest (e.g., pcDNA3.1 with a C-terminal His-tag)
-
Site-directed mutagenesis kit
-
Primers for introducing the amber (TAG) codon
-
DH5α competent E. coli cells
-
Plasmid purification kits (Miniprep, Midiprep, or Maxiprep)
-
LB agar plates and broth with appropriate antibiotics
-
DNA sequencing service
Methodology:
-
Obtain or construct the plasmids for the engineered PylRS and the orthogonal tRNAPyl. These are often available from academic labs or commercial sources.
-
Perform site-directed mutagenesis on the plasmid containing the gene of interest to introduce a TAG codon at the desired position.
-
Design primers containing the TAG codon flanked by 15-20 nucleotides of homologous sequence on each side.
-
Follow the manufacturer's protocol for the site-directed mutagenesis kit.
-
-
Transform the mutagenesis reaction product into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select several colonies and grow them in liquid LB medium overnight.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the TAG mutation by DNA sequencing.
-
Once confirmed , grow a larger culture of the positive clone and purify the plasmid DNA using a midiprep or maxiprep kit to obtain a sufficient amount for transfection.
-
Prepare high-quality, endotoxin-free plasmid DNA for all three constructs (PylRS, tRNAPyl, and the target gene) for efficient transfection of mammalian cells.
Protocol 2: Mammalian Cell Culture and Transfection
This protocol details the procedure for co-transfecting mammalian cells with the three required plasmids. HEK293T cells are commonly used due to their high transfection efficiency.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
6-well plates or 10 cm dishes
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Opti-MEM I Reduced Serum Medium
-
This compound (6FW) stock solution (e.g., 100 mM in 0.1 M NaOH, sterile filtered)
Methodology:
-
Cell Seeding:
-
Approximately 18-24 hours before transfection, seed HEK293T cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of transfection.
-
-
Plasmid DNA Preparation for Transfection:
-
On the day of transfection, prepare the plasmid DNA mixture. For a 6-well plate, a common ratio is 1:1:1 for the PylRS, tRNAPyl, and target gene plasmids, with a total of 2.5 µg of DNA.
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
-
Transfection Complex Formation:
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the diluted transfection reagent to the diluted DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of DNA-lipid complexes.
-
-
Transfection:
-
Gently add the transfection complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Medium Change and 6FW Supplementation:
-
After 6-8 hours of incubation, carefully aspirate the medium containing the transfection complexes.
-
Replace it with fresh, pre-warmed DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the desired final concentration of this compound (typically 0.5-2 mM).
-
-
Protein Expression:
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
Protocol 3: Protein Purification and Verification of 6FW Incorporation
This protocol outlines the purification of the 6FW-containing protein and the confirmation of its successful incorporation. This protocol assumes the use of a C-terminal His-tag for affinity purification.
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitor cocktail)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
-
Chromatography columns
-
SDS-PAGE gels and reagents
-
Western blot reagents and antibodies against the His-tag
-
Mass spectrometer (e.g., ESI-MS)
Methodology:
-
Cell Harvest and Lysis:
-
Aspirate the culture medium and wash the cells with cold PBS.
-
Add lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Affinity Purification:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Incubate the cleared lysate with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.
-
Load the resin-lysate mixture onto a chromatography column.
-
Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Analysis of Purified Protein:
-
Analyze the purified protein fractions by SDS-PAGE and Coomassie staining to check for purity and yield.
-
Perform a Western blot using an anti-His-tag antibody to confirm the identity of the purified protein.
-
-
Verification of 6FW Incorporation:
-
Submit a sample of the purified protein for mass spectrometry analysis (e.g., intact protein mass analysis by ESI-MS).
-
Compare the observed molecular weight with the theoretical molecular weight of the protein with 6FW incorporated. The mass of 6FW is 222.21 g/mol , while the mass of tryptophan is 204.23 g/mol . A successful incorporation will result in a mass shift of +17.98 Da for each 6FW residue compared to the wild-type protein.
-
Applications in Drug Development and Research
The ability to incorporate this compound site-specifically into proteins opens up numerous possibilities for researchers and drug development professionals:
-
Probing Protein-Ligand Interactions: ¹⁹F NMR can be used to monitor changes in the local environment of the 6FW residue upon ligand binding, providing insights into binding modes and kinetics.
-
Characterizing Protein conformational Changes: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes in proteins that may be difficult to observe with other techniques.
-
Drug Screening: ¹⁹F NMR-based screening assays can be developed to identify small molecules that bind to a target protein by observing changes in the ¹⁹F signal of the 6FW-labeled protein.
-
Investigating Protein Dynamics: ¹⁹F NMR relaxation studies can provide information on the dynamics of the protein at the site of the 6FW label.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | - Low transfection efficiency- Toxicity of 6FW- Poor protein expression or stability | - Optimize transfection protocol- Titrate 6FW concentration- Use a stronger promoter or a different expression vector |
| No or low incorporation of 6FW | - Inactive engineered aaRS- Inefficient tRNA transcription or processing- In-frame stop codon read-through by endogenous machinery | - Sequence the aaRS plasmid to confirm its integrity- Use a tRNA expression cassette with a stronger promoter- Co-express a dominant-negative release factor (e.g., eRF1 mutant) |
| High background of wild-type protein | - Leaky suppression (incorporation of a natural amino acid at the TAG codon)- Insufficient 6FW in the medium | - Optimize the orthogonality of the aaRS/tRNA pair- Increase the concentration of 6FW in the medium |
Conclusion
The genetic encoding of this compound in mammalian cells is a robust and versatile technology for site-specific protein labeling. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this powerful tool in their studies of protein structure, function, and interactions, with significant implications for basic research and drug discovery.
Application Notes and Protocols: Utilizing 6-Fluorotryptophan for Advanced Studies in Enzyme Kinetics and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing 6-fluorotryptophan (6-F-Trp), a fluorinated analog of the essential amino acid tryptophan, as a powerful probe in the study of enzyme kinetics and mechanisms. The incorporation of 6-F-Trp into proteins allows for the use of high-sensitivity 19F Nuclear Magnetic Resonance (NMR) spectroscopy to investigate protein structure, dynamics, and interactions with minimal perturbation. This document outlines key applications, detailed experimental protocols for site-specific incorporation and analysis, and data presentation strategies to facilitate the integration of this technique into research and drug development workflows.
Introduction to this compound as a Spectroscopic Probe
This compound is a non-canonical amino acid that can be biosynthetically incorporated into proteins, replacing native tryptophan residues. The substitution of a hydrogen atom with a fluorine atom on the indole ring is a minimal structural perturbation, often preserving the biological activity of the enzyme. The key advantage of this substitution lies in the introduction of a 19F nucleus, a sensitive and background-free NMR probe.[1][2][3] The 19F NMR chemical shift is highly sensitive to the local electronic environment, making 6-F-Trp an exceptional tool for monitoring subtle conformational changes, ligand binding events, and enzyme dynamics in real-time.[4][5]
Key Applications in Enzyme Studies
The unique properties of 6-F-Trp enable a range of applications for elucidating enzyme mechanisms and kinetics:
-
Monitoring Conformational Changes: The 19F NMR signal of 6-F-Trp is sensitive to changes in the protein's conformational landscape. This allows for the detection of distinct conformational states and the study of conformational heterogeneity in enzymes. For instance, it has been used to observe the indole ring flip in flaviviral NS2B-NS3 proteases, a conformational change that is suppressed by inhibitor binding.[1][2]
-
Investigating Protein-Ligand Interactions: The binding of substrates, inhibitors, or allosteric modulators to an enzyme often induces conformational changes that can be monitored by changes in the 19F NMR spectrum of an incorporated 6-F-Trp residue. This provides valuable information on binding affinities, kinetics, and the mechanism of action of small molecules.[5]
-
Studying Enzyme Dynamics: 19F NMR relaxation studies on proteins containing 6-F-Trp can provide insights into the local dynamics of the protein at specific sites.[6] This information is crucial for understanding the relationship between protein motion and catalytic function.
-
Probing Protein Folding and Stability: While tryptophan fluorescence is a common method to study protein folding, the incorporation of fluorinated tryptophans can provide complementary data through 19F NMR, offering a more direct probe of the local environment around the indole ring.[7][8][9]
-
Metabolic Pathway Analysis: 6-F-Trp can be used as a probe to monitor tryptophan metabolism ex vivo using 19F NMR.[10][11] This allows for the tracking of metabolic flux through different pathways and can be applied to study the effects of drugs or disease states on enzyme activity within a cellular context.
Data Presentation
Quantitative data from studies using this compound can be effectively summarized in tables for clear comparison.
Table 1: Effect of this compound Incorporation on Enzyme Activity
| Enzyme | Host Organism | % 6-F-Trp Incorporation | Relative Activity (%) | Reference |
| β-galactosidase | Escherichia coli | 50-60% | 10% | [12] |
| Lactose permease | Escherichia coli | 50-60% | 35% | [12] |
| D-Lactate dehydrogenase | Escherichia coli | 50-60% | 50% | [12] |
Table 2: Representative 19F NMR Chemical Shifts of 6-F-Tryptophan Metabolites
| Metabolite Category | Approximate 19F Chemical Shift Range (ppm) | Reference |
| Kynurenine-related metabolites | -90 to -115 | [10] |
| Indole-related metabolites | -115 to -130 | [10] |
| Serotonin-related metabolites | -130 to -150 | [10] |
Experimental Protocols
Site-Specific Incorporation of this compound into Proteins
This protocol describes the genetic encoding of 6-F-Trp in E. coli in response to an amber stop codon (TAG). This method allows for the precise placement of the 6-F-Trp probe at a desired position within the protein of interest.
Materials:
-
E. coli expression strain (e.g., Rosetta 2 (DE3))
-
Expression plasmid containing the gene of interest with an in-frame amber stop codon at the desired incorporation site.
-
Plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) specific for 6-F-Trp and its cognate tRNA (e.g., derived from G1PylRS).[1]
-
6-L-fluorotryptophan
-
Modified M9 minimal media
-
Antibiotics for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the expression plasmid for the protein of interest and the plasmid for the 6-F-Trp-specific aaRS/tRNA pair.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of modified M9 minimal medium supplemented with glucose, 15NH4Cl (for 15N labeling if desired), and the necessary antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction and 6-F-Trp Addition:
-
Add 6-L-fluorotryptophan to the culture to a final concentration of 100 mg/L. To improve incorporation efficiency, it can be beneficial to also add other aromatic amino acids like phenylalanine and tyrosine (100 mg/L each) and glyphosate (1 g/L) to inhibit endogenous aromatic amino acid biosynthesis.[6]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the 6-F-Trp labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Verification of Incorporation: Confirm the successful incorporation of 6-F-Trp using mass spectrometry.
19F NMR Spectroscopy for Studying Enzyme Kinetics
This protocol outlines the general procedure for acquiring 1D 19F NMR spectra to monitor enzyme activity or ligand binding.
Materials:
-
Purified 6-F-Trp labeled enzyme
-
NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl)[5]
-
Substrate, inhibitor, or ligand of interest
-
NMR spectrometer equipped with a probe capable of detecting 19F nuclei (a standard high-field spectrometer with a 1H probe can often be used).[4]
-
NMR tubes
Protocol:
-
Sample Preparation:
-
Prepare a solution of the 6-F-Trp labeled enzyme in the NMR buffer at a suitable concentration (e.g., 0.3-0.7 mM).[5]
-
Transfer the protein solution to an NMR tube.
-
-
Initial Spectrum Acquisition:
-
Ligand Titration and Kinetic Measurements:
-
To study ligand binding, add increasing concentrations of the ligand to the NMR sample and acquire a 1D 19F NMR spectrum after each addition.
-
To monitor enzyme kinetics, initiate the reaction by adding the substrate to the NMR tube containing the enzyme and acquire spectra at regular time intervals.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (e.g., Fourier transformation, phasing, and baseline correction).
-
Analyze the changes in the 19F NMR signals, such as chemical shift perturbations, changes in line width, or the appearance of new peaks, to extract kinetic and mechanistic information.
-
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway that can be studied using this compound.
Caption: Experimental workflow for site-specific incorporation of 6-F-Trp and subsequent analysis.
Caption: Conceptual signaling pathway studied using a 6-F-Trp labeled receptor enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of tryptophan analogues into staphylococcal nuclease, its V66W mutant, and Delta 137-149 fragment: spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pages.jh.edu [pages.jh.edu]
- 9. Using tryptophan fluorescence to measure the stability of membrane proteins folded in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET Studies Using 6-Fluorotryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-Fluorotryptophan (6-FW) as a fluorescent probe in Förster Resonance Energy Transfer (FRET) studies. 6-FW, a tryptophan analog, offers unique advantages as a FRET donor or acceptor due to its minimal structural perturbation to proteins and its distinct spectral properties. This document outlines the photophysical characteristics of 6-FW, details on potential FRET pairs, protocols for its incorporation into proteins, and methodologies for performing and analyzing FRET experiments.
Introduction to this compound in FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances (typically 1-10 nm) between two fluorescent molecules, a donor and an acceptor.[1] The efficiency of this non-radiative energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET an invaluable tool for studying dynamic biological processes such as protein conformational changes, protein-protein interactions, and ligand binding.[1][2]
This compound can be biosynthetically incorporated into proteins, serving as an intrinsic fluorescent probe with minimal structural disruption.[3] Its distinct excitation and emission spectra compared to native tryptophan allow for selective excitation and detection, making it a versatile tool for FRET studies. Depending on the chosen partner, 6-FW can function as either a FRET donor or acceptor.
Quantitative Data for this compound FRET Pairs
The selection of an appropriate FRET pair is critical for a successful experiment. The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a key parameter for a given donor-acceptor pair. While extensive quantitative data for FRET pairs involving this compound is still emerging, this section provides available photophysical properties and estimated R₀ values with common FRET partners.
Photophysical Properties of this compound and Potential FRET Partners
| Fluorophore | Role | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| This compound | Donor/Acceptor | ~290 | ~350 | 0.1 - 0.3 (estimated) | 1.0 - 5.0 (estimated) |
| Dansyl | Acceptor | ~340 | ~520 | 0.5 - 0.8 | 10 - 20 |
| Alexa Fluor 488 | Acceptor | ~495 | ~519 | 0.92 | ~4.1 |
| Coumarin Derivatives | Donor | ~350-400 | ~450-500 | 0.6 - 0.9 | 2.0 - 5.0 |
Estimated Förster Distances (R₀) for this compound FRET Pairs
| Donor | Acceptor | Estimated R₀ (Å) |
| This compound | Dansyl | 21 - 22[4][5] |
| This compound | Alexa Fluor 488 | 25 - 35 (Calculated) |
| Coumarin | This compound | 20 - 30 (Calculated) |
Note: The quantum yield and fluorescence lifetime of this compound can vary depending on its local environment within the protein. The provided values are estimates based on data for tryptophan and other fluorotryptophan analogs. R₀ values with Alexa Fluor 488 and Coumarin are theoretical calculations and should be experimentally determined for specific applications.
Experimental Protocols
Site-Specific Incorporation of this compound
The site-specific incorporation of 6-FW into a target protein is a crucial first step. The amber suppression codon methodology is a widely used and effective approach.[6][7][8]
Protocol: Amber Codon Suppression for this compound Incorporation
Objective: To site-specifically incorporate this compound into a target protein in response to an amber stop codon (UAG).
Materials:
-
E. coli strain engineered for amber suppression (e.g., containing an orthogonal tRNA/aminoacyl-tRNA synthetase pair for 6-FW).
-
Expression vector containing the gene of interest with a UAG codon at the desired incorporation site.
-
L-6-Fluorotryptophan.
-
Cell culture media and supplements.
-
Standard molecular biology reagents and equipment for protein expression and purification.
Procedure:
-
Vector Preparation: Introduce an amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.
-
Transformation: Transform the expression vector into the engineered E. coli strain.
-
Cell Culture: Grow the transformed cells in a minimal medium supplemented with all necessary amino acids except tryptophan.
-
Induction: When the cell culture reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce protein expression with the appropriate inducer (e.g., IPTG). Simultaneously, supplement the culture medium with L-6-Fluorotryptophan to a final concentration of 1-2 mM.
-
Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours to allow for efficient protein expression and incorporation of 6-FW.
-
Purification: Harvest the cells and purify the 6-FW-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: Confirm the incorporation of 6-FW by mass spectrometry.
Workflow for Site-Specific Incorporation of this compound
Time-Resolved FRET Measurement Protocol
Time-resolved fluorescence microscopy, particularly Fluorescence Lifetime Imaging Microscopy (FLIM), provides a robust method for measuring FRET efficiency.[9][10][11] The lifetime of the donor fluorophore is reduced in the presence of an acceptor, and this change is directly proportional to the FRET efficiency.
Protocol: Time-Resolved FRET Measurement using FLIM
Objective: To measure the FRET efficiency between a 6-FW donor and an acceptor fluorophore by measuring the fluorescence lifetime of the donor.
Materials:
-
Purified protein labeled with the 6-FW donor and an appropriate acceptor.
-
Control samples: donor-only labeled protein and acceptor-only labeled protein.
-
Time-resolved confocal fluorescence microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) electronics.
-
Appropriate excitation and emission filters for the FRET pair.
-
Data analysis software for fluorescence lifetime analysis.
Procedure:
-
Sample Preparation: Prepare solutions of the donor-acceptor labeled protein, donor-only protein, and acceptor-only protein in a suitable buffer.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to selectively excite the 6-FW donor (e.g., 290 nm).
-
Select the appropriate emission filter for detecting the donor's fluorescence.
-
Calibrate the TCSPC system.
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve for the donor-only sample. This will serve as the reference for the unquenched donor lifetime (τ_D).
-
Acquire the fluorescence decay curve for the donor-acceptor sample. The lifetime of the donor in the presence of the acceptor (τ_DA) will be shorter due to FRET.
-
-
Data Analysis:
-
Fit the fluorescence decay curves to a multi-exponential decay model to determine the fluorescence lifetimes.
-
Calculate the FRET efficiency (E) for each pixel using the following equation: E = 1 - (τ_DA / τ_D)
-
-
Distance Calculation: Calculate the distance (r) between the donor and acceptor using the Förster equation: r = R₀ * [(1/E) - 1]^(1/6)
FRET Data Acquisition and Analysis Workflow
Applications in Signaling Pathways and Drug Discovery
6-FW-based FRET is a powerful tool for investigating the dynamics of signaling proteins and for high-throughput screening (HTS) of potential drug candidates.
Studying Conformational Changes in G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that mediate a wide range of physiological responses. Ligand binding to a GPCR induces conformational changes that are crucial for downstream signaling. 6-FW FRET can be used to monitor these dynamic changes in real-time.[12][13][14]
Application Example: Monitoring GPCR Activation
By incorporating 6-FW as a FRET donor at a specific site in a GPCR and an acceptor on an interacting G-protein or within another domain of the receptor, the conformational changes upon agonist binding can be monitored. An increase or decrease in FRET efficiency will report on the change in distance between the labeled sites, providing insights into the mechanism of receptor activation.
Signaling Pathway: GPCR Activation and G-protein Coupling
High-Throughput Screening for Enzyme Inhibitors
FRET-based assays are well-suited for HTS of enzyme inhibitors due to their sensitivity and homogeneous format.[3][15][16] By designing a FRET-based substrate for a target enzyme, the activity of the enzyme can be monitored by a change in FRET signal.
Application Example: Screening for Protease Inhibitors
A peptide substrate can be designed with 6-FW as a FRET donor on one side of the cleavage site and a suitable quencher or acceptor on the other. In the intact substrate, FRET is high, and the donor fluorescence is quenched. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence. Potential inhibitors can be screened by their ability to prevent this change in fluorescence.
HTS Workflow for Enzyme Inhibitor Screening
Conclusion
This compound offers a powerful and minimally invasive tool for FRET-based studies of protein structure, function, and interaction. Its unique spectral properties and the ability for site-specific incorporation make it a valuable probe for a wide range of applications, from fundamental biological research to high-throughput drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to design and implement robust and informative FRET experiments using this versatile fluorescent amino acid.
References
- 1. Cell-Free Protein Synthesis [protocols.io]
- 2. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bakerlab.org [bakerlab.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring FRET Using Time-Resolved FLIM | Springer Nature Experiments [experiments.springernature.com]
- 10. Measuring FRET using time-resolved FLIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 12. FRET-based measurement of GPCR conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational changes in G-protein-coupled receptors—the quest for functionally selective conformations is open - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G Protein-selective GPCR Conformations Measured Using FRET Sensors in a Live Cell Suspension Fluorometer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Expression of Proteins with 6-Fluorotryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Fluorotryptophan (6-FTrp) protein expression. This resource provides troubleshooting guides and frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the expression of proteins containing this compound.
Question: Why am I observing low cell density after inducing protein expression with this compound?
Answer:
Low cell density is a common issue when expressing proteins with 6-FTrp and is often attributed to its toxic effects on the host cells, typically E. coli. The incorporation of this unnatural amino acid can interfere with cellular processes, leading to growth inhibition. It has been observed that a tryptophan-requiring strain of E. coli undergoes only one doubling of optical density after L-tryptophan is replaced with this compound in the medium[1].
Troubleshooting Steps:
-
Optimize 6-FTrp Concentration: Titrate the concentration of 6-FTrp in your culture medium. Start with a lower concentration and gradually increase it to find the optimal balance between incorporation efficiency and cell viability.
-
Use a Tryptophan Auxotrophic Strain: Employing an E. coli strain that cannot synthesize its own tryptophan (a Trp auxotroph) is highly recommended. This allows for better control over the incorporation of 6-FTrp.
-
Optimize Induction Conditions:
-
Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression, which may lessen the toxic burden on the cells[2][3].
-
Induction Temperature: Reducing the induction temperature (e.g., to 15-25°C) can slow down protein synthesis and folding, which can improve the solubility and reduce the toxicity of the recombinant protein[2][3].
-
Induction Time: A shorter induction period may be sufficient for protein expression while minimizing the toxic effects of 6-FTrp.
-
-
Supplement with L-Tryptophan: In some cases, adding a small amount of natural L-tryptophan to the medium can help maintain cell viability, although this may reduce the incorporation efficiency of 6-FTrp.
Question: My protein expression levels are significantly lower when I use this compound compared to the wild-type protein. How can I improve the yield?
Answer:
Reduced protein yield is a well-documented challenge when incorporating 6-FTrp. For example, when β-galactosidase is induced in the presence of this compound, it reaches only 10% of the normal specific activity, indicating a significant drop in functional protein expression[1]. This can be due to a combination of factors including the aforementioned cellular toxicity, and potential issues with translation and protein folding.
Troubleshooting Steps:
-
Optimize Expression Vector and Host Strain:
-
Vector Choice: Utilize a vector with a tightly regulated promoter to minimize basal ("leaky") expression of the target protein before the addition of 6-FTrp. Leaky expression can be particularly detrimental when the protein itself is toxic[4].
-
Host Strain Selection: Consider using E. coli strains specifically designed for the expression of toxic proteins, such as C41(DE3) or C43(DE3), which have been empirically selected for lower basal expression and slower induction rates[3]. Strains containing the pLysS plasmid can also help reduce basal expression from T7 promoters[4].
-
-
Codon Optimization: Ensure the gene encoding your protein of interest is optimized for expression in E. coli. The presence of rare codons can lead to truncated or non-functional protein products[2][4].
-
Media and Supplements:
-
Rich Media: Using a richer growth medium can sometimes improve cell health and protein yield.
-
Glycerol Stock Quality: Always start your culture from a fresh colony from a streaked plate rather than a glycerol stock to ensure the plasmid has not been lost[5].
-
Frequently Asked Questions (FAQs)
Q1: What is the typical incorporation efficiency of this compound in E. coli?
A1: The incorporation efficiency of 6-FTrp can vary depending on the experimental conditions and the specific protein. In a tryptophan-requiring E. coli strain, one doubling of optical density can be achieved in the presence of this compound, resulting in a 50-60% replacement of L-tryptophan by the analog[1]. For some proteins, nearly complete incorporation of 5-Fluorotryptophan and this compound has been reported, as indicated by electrospray ionization mass spectrometry[6].
Q2: Can the incorporation of this compound affect the structure and function of my protein?
A2: Yes, the substitution of tryptophan with 6-FTrp can impact protein structure, stability, and function. The effects are often site-specific and depend on the local environment of the tryptophan residue. For instance, in a study on transthyretin (TTR), the incorporation of 6-FTrp at position W79 (WT-6FW) promoted aggregation and reduced the kinetic stability of the protein, whereas incorporation of 5-Fluorotryptophan at the same position did not have the same effect[6]. It is crucial to characterize the biophysical and functional properties of the 6-FTrp-labeled protein and compare them to the wild-type.
Q3: How can I minimize misincorporation of this compound at unintended tryptophan sites?
A3: Misincorporation of 6-FTrp at other tryptophan residues can be a concern, especially when there are multiple tryptophan sites in the protein. This can sometimes be suppressed by supplying additional natural tryptophan in the culture media[7]. However, this will likely reduce the overall incorporation efficiency of the fluoro-analog. For site-specific incorporation, genetic encoding systems that utilize an amber stop codon and a mutant aminoacyl-tRNA synthetase specific for the fluorinated tryptophan are the preferred method[7][8][9].
Q4: Are there any specific analytical techniques recommended for proteins containing this compound?
A4: Yes, the presence of the fluorine atom in 6-FTrp makes it an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is highly sensitive and has no background signal from the protein, making it ideal for studying protein structure, conformational changes, and ligand interactions at a specific site[6][7][10]. Mass spectrometry is also essential to confirm the incorporation and determine the efficiency of labeling[6][10].
Quantitative Data Summary
Table 1: Effect of Fluorotryptophan Analogs on E. coli Growth and Protein Activity
| Fluorotryptophan Analog | Cell Growth (Doublings of Optical Density) | L-Tryptophan Replacement | β-Galactosidase Specific Activity (% of Control) | Lactose Permease Activity (% of Control) | D-Lactate Dehydrogenase Specific Activity (% of Control) |
| 4-Fluorotryptophan | 2 | ~75% | 60% | 35% | 200% |
| 5-Fluorotryptophan | 1 | 50-60% | 10% | <10% | 50% |
| This compound | 1 | 50-60% | 10% | 35% | 50% |
Data sourced from a study using a tryptophan-requiring strain of Escherichia coli.[1]
Experimental Protocols
Protocol 1: General Protocol for Expression of this compound Labeled Protein in a Tryptophan Auxotrophic E. coli Strain
-
Transformation: Transform the expression plasmid containing your gene of interest into a competent tryptophan auxotrophic E. coli strain (e.g., BWEC47). Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic. Grow for 3-5 hours at 37°C with shaking[5].
-
Main Culture: Inoculate a larger volume of M9 minimal medium (supplemented with all amino acids except tryptophan) with the starter culture. The starting volume of the inoculum should be 1-2% of the main culture volume. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6[5][6].
-
Addition of this compound: When the OD₆₀₀ reaches 0.6, add this compound to the culture. A typical final concentration to start with is in the range of what has been used in similar studies (e.g., 3 mg for a specific volume, which would need to be optimized)[6].
-
Induction: After a short incubation with 6-FTrp (e.g., 30 minutes), induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM)[5][6].
-
Expression: Continue to incubate the culture for a set period (e.g., 4 hours) at a specific temperature (e.g., 310 K or 37°C). For potentially toxic or aggregation-prone proteins, consider a lower temperature (e.g., 16-25°C) and a longer induction time (e.g., 12-18 hours)[5][6].
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 3,500 x g for 20 minutes)[5].
-
Cell Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.
-
Analysis: Confirm the incorporation of 6-FTrp using mass spectrometry and characterize the purified protein using appropriate biophysical and functional assays.
Visualizations
Caption: Workflow for expressing proteins with this compound.
Caption: Troubleshooting flowchart for 6-FTrp protein expression.
References
- 1. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. biologicscorp.com [biologicscorp.com]
- 4. goldbio.com [goldbio.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
Technical Support Center: 6-Fluorotryptophan Incorporation in Proteins
Welcome to the technical support center for researchers utilizing 6-Fluorotryptophan (6FW) in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the effects of 6FW incorporation on protein structure, stability, and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of incorporating this compound on protein structure?
Incorporating this compound (6FW) can lead to both localized and long-range structural perturbations in a protein. The substitution of a hydrogen atom with a fluorine atom, which has a larger van der Waals radius, can induce conformational changes. The extent of these structural alterations is highly dependent on the specific location of the tryptophan residue within the protein's three-dimensional structure.[1][2] For instance, in the protein transthyretin (TTR), the incorporation of 6FW at position 79 (6F-W79) resulted in more widespread structural changes compared to its incorporation at position 41.[1] These perturbations can propagate through the protein, affecting critical regions such as dimer interfaces.[1][2]
Q2: How does this compound incorporation affect protein stability and aggregation?
The incorporation of 6FW can significantly impact the kinetic and thermodynamic stability of a protein, which in turn can influence its propensity to aggregate. In the case of transthyretin, the wild-type protein with 6FW incorporated (WT-6FW) was found to be less kinetically stable and exhibited a higher rate of aggregation compared to the wild-type protein or the protein with 5-fluorotryptophan (5FW) incorporated.[1][2] This destabilization is often attributed to the structural rearrangements necessary to accommodate the bulkier fluorine atom at a specific site.[1]
Q3: Can this compound be used as a probe for studying protein dynamics and interactions?
Yes, 6FW is a valuable tool for biophysical studies, particularly for Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy. The ¹⁹F nucleus provides a sensitive probe for NMR studies, as there is no background signal in biological systems.[3][4][5] Changes in the ¹⁹F chemical shift of an incorporated 6FW residue can provide site-specific information about conformational changes, ligand binding, and protein folding.[4][6] Similarly, the intrinsic fluorescence of 6FW is sensitive to its local environment, and changes in fluorescence emission can be used to monitor these events.[1][7]
Q4: What are the common methods for incorporating this compound into proteins?
There are two primary methods for incorporating 6FW into proteins:
-
Global Incorporation: This method involves replacing all tryptophan residues in a protein with 6FW. It is typically achieved by expressing the protein in a tryptophan-auxotrophic strain of E. coli grown in a medium where tryptophan is replaced with 6FW.[8]
-
Site-Specific Incorporation: To incorporate 6FW at a specific position, genetic code expansion techniques are used. This often involves the use of an amber stop codon (UAG) at the desired location in the gene, along with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 6FW.[3][5][9]
Troubleshooting Guides
Problem 1: Low Protein Yield After 6FW Incorporation
Possible Causes:
-
Toxicity of 6FW to the expression host: High concentrations of 6FW can be toxic to E. coli, leading to poor cell growth and reduced protein expression.
-
Inefficient incorporation: The cellular machinery may not efficiently incorporate 6FW, leading to truncated or non-fluorinated protein.
-
Protein instability or degradation: The incorporated 6FW may destabilize the protein, making it prone to degradation by cellular proteases.
Troubleshooting Steps:
-
Optimize 6FW Concentration: Perform a titration experiment to determine the optimal concentration of 6FW that allows for sufficient incorporation without significantly inhibiting cell growth.
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which may improve folding and reduce toxicity.
-
Adjust Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression.
-
Use a Different Host Strain: Some E. coli strains are better suited for expressing proteins with non-canonical amino acids. Consider using strains like BL21(DE3) pLysS to reduce basal expression.[10]
-
-
Verify Incorporation: Use mass spectrometry to confirm the incorporation of 6FW and to assess the efficiency of incorporation.[5]
-
Add Protease Inhibitors: Include protease inhibitors during cell lysis and purification to prevent protein degradation.[11]
Problem 2: Protein Aggregation Upon 6FW Incorporation
Possible Causes:
-
Structural Perturbations: As mentioned, 6FW can induce structural changes that expose hydrophobic patches, leading to aggregation.[1]
-
Destabilization: The fluorinated protein may be less stable than the wild-type, leading to misfolding and aggregation, especially at higher concentrations.[1][2]
Troubleshooting Steps:
-
Modify Purification Protocol:
-
Use Additives: Include stabilizing agents such as glycerol, arginine, or non-detergent sulfobetaines in the lysis and purification buffers.
-
Lower Protein Concentration: Keep the protein concentration as low as possible throughout the purification process.
-
Perform Purification at a Lower Temperature: Conduct all purification steps at 4°C to minimize aggregation.
-
-
Refolding: If the protein is found in inclusion bodies, it may be necessary to denature and refold it. This typically involves solubilizing the inclusion bodies in a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride) followed by a gradual removal of the denaturant.
-
Site-Directed Mutagenesis: If a specific 6FW position is identified as the cause of aggregation, consider moving the label to a more solvent-exposed and less structurally sensitive tryptophan residue.[1]
Problem 3: Ambiguous or Complex ¹⁹F NMR Spectra
Possible Causes:
-
Multiple Conformations: The protein may exist in multiple conformational states, giving rise to multiple peaks in the ¹⁹F NMR spectrum.[3][5]
-
Incomplete Incorporation: The presence of both tryptophan and 6FW at a given site can lead to spectral complexity.
-
Protein Aggregation: Aggregation can lead to broad NMR signals that are difficult to interpret.
Troubleshooting Steps:
-
Improve Sample Homogeneity: Ensure the protein sample is monomeric and conformationally homogeneous using techniques like size-exclusion chromatography and dynamic light scattering.
-
Titration Experiments: Perform ligand or denaturant titrations to see if the multiple peaks interconvert, which can help in assigning them to different conformational states.
-
Verify Incorporation Efficiency: Use mass spectrometry to confirm complete incorporation of 6FW.[5] If incorporation is incomplete, further optimization of the expression and purification protocol is needed.
-
2D NMR Experiments: Utilize 2D ¹H-¹⁹F HSQC experiments to resolve overlapping signals and aid in assignments.
Quantitative Data Summary
| Parameter | Wild-Type Protein | 5-Fluorotryptophan (5FW) Incorporated | This compound (6FW) Incorporated | Reference |
| Protein Stability (Transthyretin) | More Stable | Kinetically more stable than WT-6FW | Kinetically less stable | [1][2] |
| Aggregation Propensity (Transthyretin) | Lower | Lower than WT-6FW | Higher, promotes aggregation | [1][2] |
| ¹⁹F NMR Chemical Shift (Free Amino Acid) | N/A | ~ -124.8 ppm | ~ -121.6 ppm | [1] |
| Fluorescence Emission Shift (Transthyretin) | N/A | Red-shifted by ~15 nm | Red-shifted by ~15 nm | [1] |
Experimental Protocols
Protocol 1: Global Incorporation of this compound in E. coli
This protocol is adapted from methods described for the expression of fluorinated proteins.[1]
-
Host Strain: Use a tryptophan-auxotrophic E. coli strain (e.g., a strain with a mutation in the trpB gene).
-
Culture Medium: Prepare M9 minimal medium.
-
Pre-culture: Inoculate a single colony of the expression strain into LB medium and grow overnight at 37°C.
-
Main Culture:
-
Pellet the cells from the pre-culture and wash them twice with M9 salts to remove any residual tryptophan.
-
Resuspend the cells in M9 medium supplemented with all amino acids except tryptophan.
-
Add this compound to the desired final concentration (e.g., 50-100 mg/L).
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation and proceed with your standard protein purification protocol.
Protocol 2: ¹⁹F NMR Analysis of a 6FW-labeled Protein
This is a general protocol for acquiring a ¹⁹F NMR spectrum.
-
Sample Preparation:
-
Prepare the purified 6FW-labeled protein in a suitable NMR buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0).[1] The protein concentration should be in the range of 50-500 µM.
-
Add 5-10% D₂O for the lock signal.
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing.
-
-
NMR Spectrometer: Use an NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition:
-
Tune and match the fluorine probe.
-
Acquire a 1D ¹⁹F NMR spectrum. Typical parameters might include a spectral width of 50-100 ppm, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the spectrum using appropriate software (e.g., TopSpin, NMRPipe). This will involve Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the internal standard.
Visualizations
Caption: Workflow for global incorporation of this compound into a target protein.
Caption: A logical decision tree for troubleshooting common issues in 6FW incorporation experiments.
References
- 1. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorotryptophan Incorporation Modulates the Structure and Stability of Transthyretin in a Site-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. 19F NMR spectroscopy of [6-19F]tryptophan-labeled Escherichia coli dihydrofolate reductase: equilibrium folding and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Picosecond fluorescence dynamics of tryptophan and 5-fluorotryptophan in monellin: slow water-protein relaxation unmasked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing 6-Fluorotryptophan Incorporation Efficiency In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo incorporation of 6-Fluorotryptophan (6-F-Trp). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-F-Trp) and why is it used in in vivo studies?
This compound is a synthetic analog of the essential amino acid L-tryptophan. It is utilized in in vivo research primarily as a probe for studying protein structure and function using ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. The fluorine atom provides a distinct NMR signal that is absent in biological systems, allowing for the site-specific analysis of protein dynamics, conformational changes, and interactions within a living organism.
Q2: How is 6-F-Trp incorporated into proteins in vivo?
6-F-Trp is incorporated into newly synthesized proteins through the endogenous protein synthesis machinery. The cellular components responsible for protein production, including aminoacyl-tRNA synthetases, recognize 6-F-Trp as a surrogate for natural tryptophan and incorporate it into the growing polypeptide chain. To enhance incorporation efficiency, it is common to use animal models maintained on a specially formulated diet that is deficient in natural tryptophan but supplemented with 6-F-Trp.
Q3: What are the main challenges associated with in vivo 6-F-Trp incorporation?
Researchers may encounter several challenges, including:
-
Low incorporation efficiency: Competition with endogenous tryptophan can limit the extent of 6-F-Trp incorporation.
-
Toxicity: High concentrations of 6-F-Trp or its metabolites can potentially lead to adverse physiological effects.
-
In vivo instability: Some fluorinated tryptophan isomers can undergo defluorination in the body, which can complicate data interpretation.
-
Impact on protein function: The presence of 6-F-Trp can sometimes alter the structure, stability, and function of the labeled proteins.[1]
Q4: How can I quantify the efficiency of 6-F-Trp incorporation in my in vivo experiments?
The most accurate method for quantifying 6-F-Trp incorporation is through mass spectrometry-based proteomics. This involves isolating proteins from the tissue of interest, digesting them into smaller peptides, and then analyzing the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] By comparing the signal intensities of peptides containing 6-F-Trp to their tryptophan-containing counterparts, a quantitative measure of incorporation efficiency can be determined.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable 6-F-Trp incorporation | Insufficient depletion of endogenous tryptophan. | Ensure the use of a highly purified, tryptophan-free diet for an adequate duration before and during 6-F-Trp supplementation. |
| Competition with dietary tryptophan. | Carefully control the diet to eliminate all sources of natural tryptophan. | |
| Inefficient uptake or bioavailability of 6-F-Trp. | Consider alternative administration routes, such as intraperitoneal injection, though this may have different physiological effects.[4] | |
| Rapid metabolism or clearance of 6-F-Trp. | Investigate the metabolic fate of 6-F-Trp in your specific animal model and consider this in the experimental design.[4] | |
| Observed toxicity or adverse effects in animals | High dosage of 6-F-Trp. | Perform a dose-response study to determine the optimal, non-toxic concentration of 6-F-Trp. |
| Contaminants in the 6-F-Trp supply. | Use highly purified 6-F-Trp from a reputable supplier. | |
| Altered protein function due to 6-F-Trp incorporation. | Assess the functional consequences of 6-F-Trp incorporation on key proteins and consider if the observed effects are a direct result of the labeling.[1] | |
| Variability in incorporation efficiency between animals | Differences in food and water intake. | Monitor and record the food and water consumption of each animal to ensure consistent dosing. |
| Individual metabolic differences. | Increase the number of animals per group to account for biological variability. | |
| In vivo defluorination of 6-F-Trp | Metabolic processes leading to the removal of the fluorine atom. | Consider using other, more stable fluorinated tryptophan analogs if defluorination is a significant issue. |
Experimental Protocols
Protocol 1: In Vivo Incorporation of this compound in Mice via a Special Diet
This protocol is adapted from methodologies for in vivo labeling with non-canonical amino acids and is intended as a starting point for optimization.[5]
Materials:
-
This compound (high purity)
-
Tryptophan-free rodent chow
-
C57BL/6 mice (or other appropriate strain)
-
Metabolic cages (optional, for monitoring food intake)
Procedure:
-
Acclimatization (1 week): House mice in their new environment with standard chow and water ad libitum.
-
Tryptophan Depletion (7-10 days): Switch the mice to a tryptophan-free diet. Monitor the animals closely for any signs of distress or significant weight loss.
-
6-F-Trp Supplementation (2-4 weeks): Prepare a custom diet by supplementing the tryptophan-free chow with 6-F-Trp. The optimal concentration should be determined empirically but can start in the range of 0.5-1.5% (w/w).
-
Tissue Harvest: At the end of the supplementation period, euthanize the mice and harvest tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until further analysis.
Protocol 2: Quantification of 6-F-Trp Incorporation by Mass Spectrometry
This protocol provides a general workflow for the analysis of 6-F-Trp incorporation in tissue samples.
Materials:
-
Harvested tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Extraction: Homogenize the tissue samples in lysis buffer and quantify the total protein concentration.
-
Protein Digestion:
-
Take a known amount of protein (e.g., 100 µg) and reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Peptide Cleanup: Desalt the peptide mixture using C18 SPE cartridges.
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide samples on an LC-MS/MS system.
-
Set up a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a mouse protein database.
-
Include a modification for the mass shift corresponding to the replacement of tryptophan with 6-F-Trp (+18.008 Da).
-
Quantify the relative abundance of 6-F-Trp-containing peptides versus their tryptophan-containing counterparts.
-
Visualizations
Caption: Experimental workflow for in vivo 6-F-Trp incorporation and analysis.
Caption: Troubleshooting logic for low 6-F-Trp incorporation.
Caption: Simplified metabolic fate of this compound in vivo.
References
- 1. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Fluorotryptophan in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of 6-Fluorotryptophan (6-FW) during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-FW) and why is it used in cell culture?
A1: this compound is a synthetic analog of the essential amino acid tryptophan. It is widely used as a probe in protein biochemistry and structural biology. The fluorine atom provides a sensitive signal for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of protein conformation, dynamics, and ligand binding without the background noise inherent in other techniques.[1]
Q2: What are the primary causes of 6-FW toxicity in cell culture?
A2: The toxicity of 6-FW primarily stems from two sources:
-
Incorporation into proteins: As a tryptophan analog, 6-FW is incorporated into newly synthesized proteins. This can lead to protein misfolding, aggregation, and a subsequent cellular stress response, particularly the Unfolded Protein Response (UPR).
-
Metabolic disturbances: 6-FW can interfere with the normal metabolic pathways of tryptophan, potentially leading to the production of toxic metabolites or a deficiency in essential tryptophan-derived molecules like serotonin and kynurenine.
Q3: What are the visible signs of 6-FW toxicity in my cell culture?
A3: Signs of toxicity can vary between cell lines but often include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding up, detachment from the culture surface).
-
Increased presence of floating, dead cells.
-
Decreased protein expression levels.
Q4: Can supplementing the culture medium with natural tryptophan reduce 6-FW toxicity?
A4: Yes, co-supplementation with natural L-tryptophan can competitively inhibit the incorporation of 6-FW, thereby reducing its toxic effects. However, this will also decrease the labeling efficiency of your target protein. The optimal ratio of 6-FW to L-tryptophan needs to be empirically determined for your specific cell line and experimental goals.
Troubleshooting Guides
Issue 1: High Cell Death After 6-FW Treatment
Possible Cause: The concentration of 6-FW is too high for your specific cell line.
Troubleshooting Steps:
-
Determine the Optimal 6-FW Concentration: Perform a dose-response experiment to identify the highest concentration of 6-FW that maintains acceptable cell viability while providing sufficient labeling.
-
Supplement with L-Tryptophan: If high labeling efficiency is not critical, add a low concentration of L-tryptophan to the medium to mitigate toxicity.
-
Optimize Treatment Duration: Reduce the incubation time with 6-FW to the minimum required for adequate protein labeling.
Issue 2: Low Yield of 6-FW Labeled Protein
Possible Cause: 6-FW is inhibiting overall protein synthesis, or the labeling efficiency is low.
Troubleshooting Steps:
-
Assess Protein Synthesis Rate: Use a pulse-chase assay to measure the rate of protein synthesis in the presence of 6-FW.
-
Optimize 6-FW to L-Tryptophan Ratio: If you are co-supplementing with L-tryptophan, systematically vary the ratio to find a balance between cell viability and labeling efficiency.
-
Confirm 6-FW Incorporation: Use techniques like mass spectrometry to confirm that 6-FW is being incorporated into your protein of interest.
Issue 3: Evidence of Cellular Stress (e.g., Protein Aggregation)
Possible Cause: Incorporation of 6-FW is leading to protein misfolding and activation of the Unfolded Protein Response (UPR).
Troubleshooting Steps:
-
Monitor UPR Activation: Perform a western blot to detect key markers of the UPR, such as GRP78/BiP, phosphorylated PERK, and spliced XBP1.
-
Consider Chaperone Co-expression: If possible, co-express molecular chaperones that can assist in the folding of your 6-FW labeled protein.
-
Lower Incubation Temperature: Reducing the culture temperature (e.g., from 37°C to 30°C) can slow down protein synthesis and aid in proper folding.
Quantitative Data Summary
Table 1: Example Dose-Response Data for 6-FW Toxicity
| 6-FW Concentration (mM) | Cell Viability (%) | Relative Protein Yield (%) |
| 0 (Control) | 100 | 100 |
| 0.1 | 95 ± 4 | 92 ± 7 |
| 0.5 | 78 ± 6 | 85 ± 9 |
| 1.0 | 52 ± 8 | 60 ± 12 |
| 2.0 | 25 ± 5 | 35 ± 10 |
Data are representative and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal 6-FW Concentration via Cytotoxicity Assay (LDH Assay)
This protocol uses the release of lactate dehydrogenase (LDH) from damaged cells as a marker for cytotoxicity.
Materials:
-
Opaque-walled 96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (6-FW) stock solution
-
Lysis Buffer (e.g., 10X solution)
-
LDH assay reagent (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed your cells in an opaque-walled 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Include wells for no-cell controls (medium only), no-treatment controls (cells with vehicle), and maximum LDH release controls.
-
6-FW Treatment: Prepare serial dilutions of 6-FW in complete culture medium. Add the different concentrations of 6-FW to the appropriate wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Maximum LDH Release Control: 30 minutes before the end of the incubation, add Lysis Buffer to the maximum LDH release control wells.
-
Assay:
-
Equilibrate the plate to room temperature for 20-30 minutes.
-
Add the LDH assay reagent to all wells according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each 6-FW concentration using the following formula: % Cytotoxicity = 100 * (Experimental - No-Treatment Control) / (Maximum LDH Release - No-Treatment Control)
Protocol 2: Western Blot for Unfolded Protein Response (UPR) Markers
This protocol details the detection of key UPR proteins to assess cellular stress.
Materials:
-
Cell lysates from control and 6-FW treated cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78/BiP, anti-phospho-PERK, anti-XBP1s)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in UPR marker expression.
Visualizations
Caption: Metabolic fate of Tryptophan vs. This compound and pathways leading to toxicity.
Caption: The Unfolded Protein Response (UPR) pathway activated by 6-FW-induced protein misfolding.
Caption: A logical workflow for troubleshooting and minimizing 6-FW toxicity in cell culture.
References
Technical Support Center: 6-Fluorotryptophan Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Fluorotryptophan (6-F-Trp) labeled proteins. Our goal is to help you improve the yield and quality of your labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for incorporating this compound into proteins?
A1: There are two primary methods for incorporating 6-F-Trp into recombinant proteins:
-
Global Substitution: This method involves replacing all tryptophan (Trp) residues with 6-F-Trp. It is typically performed in E. coli strains that are auxotrophic for tryptophan (cannot synthesize their own Trp). These strains are grown in a minimal medium containing 6-F-Trp, forcing the cellular machinery to incorporate the analog into all Trp positions of the expressed protein[1][2].
-
Site-Specific Incorporation: This more precise method inserts 6-F-Trp at a single, desired position. This is achieved by introducing an amber stop codon (TAG) at the target site in the gene of interest. The expression host is co-transformed with a plasmid encoding a specialized aminoacyl-tRNA synthetase/tRNA pair. This engineered synthetase specifically recognizes 6-F-Trp and charges the corresponding tRNA, which in turn recognizes the amber codon and inserts 6-F-Trp at that position during translation[1][3][4].
Q2: What kind of yields can I expect for my 6-F-Trp labeled protein?
A2: Protein yield can vary significantly depending on the protein itself, the expression system, and the incorporation method. For site-specific incorporation, yields can be high, though often lower than for the wild-type protein. For global substitution, yields are typically lower due to the potential toxicity of 6-F-Trp and its effect on the function of essential cellular proteins[2][5].
Q3: Can 6-F-Trp incorporation affect my protein's function?
A3: Yes, it is possible. While 6-F-Trp is structurally very similar to natural tryptophan, the fluorine atom can alter the electronic properties of the indole ring. This can potentially impact protein folding, stability, and biological activity[2][6]. The effect is highly dependent on the location and role of the tryptophan residue being replaced. It is recommended to perform functional assays to compare your labeled protein to the wild-type.
Q4: Is it better to use 6-F-Trp or 6-fluoroindole in my culture medium?
A4: For global substitution in tryptophan auxotrophs, you can supply either 6-F-Trp directly or use 6-fluoroindole. If you use 6-fluoroindole, the E. coli will internally convert it to 6-F-Trp[1][5]. Using 6-fluoroindole can sometimes be more cost-effective and may help to mitigate some of the toxicity associated with high concentrations of free 6-F-Trp in the medium.
Troubleshooting Guide
This guide addresses common issues encountered during the expression of 6-F-Trp labeled proteins.
Issue 1: Low or No Yield of Labeled Protein
Possible Causes and Solutions:
-
Toxicity of 6-F-Trp: High concentrations of 6-F-Trp or its metabolic byproducts can be toxic to E. coli, leading to poor cell growth and low protein expression[2][5].
-
Solution 1: Optimize the concentration of 6-F-Trp in the growth medium. Start with a lower concentration and titrate up to find the optimal balance between incorporation and cell viability.
-
Solution 2: Consider using a cell-free protein synthesis (CFPS) system. CFPS systems are not constrained by cell viability and can tolerate components that would be toxic to live cells, often resulting in higher yields of modified proteins[7][8].
-
Solution 3: For global substitution, consider adaptive laboratory evolution (ALE). This involves gradually exposing a tryptophan-auxotrophic E. coli strain to increasing concentrations of 6-fluoroindole to select for mutants that are more tolerant[5][9].
-
-
Inefficient Incorporation: The cellular machinery may preferentially incorporate residual natural tryptophan or another amino acid over 6-F-Trp.
-
Solution 1: If using a Trp auxotrophic strain, ensure there is no contaminating tryptophan in your minimal medium.
-
Solution 2: For site-specific incorporation, ensure the expression of your engineered aminoacyl-tRNA synthetase is robust. You may need to optimize the induction of the synthetase.
-
Solution 3: Verify the fidelity of incorporation using mass spectrometry. This will confirm if your protein contains 6-F-Trp at the desired locations[1].
-
-
Codon Usage Bias: The gene for your protein of interest may contain codons that are rare in E. coli, leading to translational pausing and truncated protein products[10][11].
-
Poor Protein Expression in General: The issue may not be specific to the 6-F-Trp labeling but rather a general problem with expressing your target protein.
-
Solution: Optimize standard expression parameters such as induction temperature, IPTG concentration, and post-induction incubation time. Also, consider using a different expression vector or E. coli strain.
-
Troubleshooting Workflow for Low Protein Yield
Caption: Troubleshooting decision tree for low yield of 6-F-Trp labeled protein.
Issue 2: Protein Precipitates or Aggregates
Possible Causes and Solutions:
-
Misfolding: The incorporation of 6-F-Trp may disrupt the normal folding pathway of the protein, leading to the formation of inclusion bodies.
-
Solution 1: Lower the induction temperature (e.g., to 16-20°C) and extend the expression time. This slows down protein synthesis, giving the polypeptide more time to fold correctly.
-
Solution 2: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.
-
Solution 3: Purify the protein from inclusion bodies under denaturing conditions (e.g., using urea or guanidinium chloride) and then attempt to refold it in vitro.
-
-
Altered Solubility: The properties of your protein may be altered by the label, causing it to precipitate during purification[15].
-
Solution: Screen different buffer conditions for purification, varying pH, salt concentration, and additives (e.g., glycerol, L-arginine) to find a condition that maintains solubility.
-
Quantitative Data Summary
The following table summarizes reported yields for proteins labeled with fluorotryptophan analogs. Note that yields are highly protein-dependent.
| Protein | Labeling Method | Fluorotryptophan Analog | Expression System | Yield (mg/L) | Reference |
| AncCDT-1 | Site-Specific | 4-F-Trp | E. coli | 7.2 | [1] |
| AncCDT-1 | Site-Specific | 5-F-Trp | E. coli | 23 | [1] |
| AncCDT-1 | Site-Specific | 6-F-Trp | E. coli | 7.4 | [1] |
| AncCDT-1 | Site-Specific | 7-F-Trp | E. coli | 9 | [1] |
| Various | Cell-Free | Various non-canonical AAs | Dialysis-based CFPS | 0.4 - 10 | [8] |
| Various | Cell-Free | Various non-canonical AAs | Fed-batch CFPS | 0.7 - 6 | [8] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 6-F-Trp in E. coli
This protocol is a general guideline for site-specific labeling using an amber suppression system.
-
Transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A high-copy plasmid for expressing your gene of interest, which contains an amber (TAG) codon at the desired labeling site.
-
A compatible plasmid (e.g., pRSF) expressing the engineered aminoacyl-tRNA synthetase specific for 6-F-Trp and its cognate tRNA.
-
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Main Culture: Inoculate 1 L of minimal medium (supplemented with antibiotics and 1% glucose) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Incubate for 30 minutes to allow for uptake and charging of the tRNA.
-
Induce protein expression by adding IPTG (typically 0.1-1 mM final concentration).
-
Simultaneously, induce the expression of the synthetase if it is under an inducible promoter (e.g., with arabinose).
-
-
Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells (e.g., by sonication or high-pressure homogenization)[16].
-
Clarify the lysate by centrifugation.
-
Purify the soluble, 6-F-Trp labeled protein from the supernatant using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
-
Workflow for Site-Specific 6-F-Trp Incorporation
Caption: Experimental workflow for site-specific incorporation of 6-F-Trp in E. coli.
Protocol 2: Cell-Free Protein Synthesis (CFPS) of 6-F-Trp Labeled Protein
This protocol provides a basic framework for using a commercial E. coli-based CFPS kit.
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components according to the manufacturer's instructions:
-
E. coli cell extract (contains ribosomes, tRNAs, enzymes, etc.).
-
Amino acid mixture lacking natural tryptophan.
-
This compound.
-
Energy source (e.g., ATP, GTP, and a regeneration system).
-
DNA template (plasmid or linear PCR product) encoding your protein of interest.
-
-
Incubation: Incubate the reaction mixture at the recommended temperature (typically 30-37°C) for 2-6 hours.
-
Analysis and Purification:
-
The expressed protein can be directly analyzed by SDS-PAGE and Western blot.
-
For purification, the entire reaction mixture can be subjected to chromatography (e.g., Ni-NTA for His-tagged proteins). The open nature of the system simplifies purification as there is no need for cell lysis[8].
-
In Vivo vs. Cell-Free Expression Systems
Caption: Comparison of In Vivo and Cell-Free systems for 6-F-Trp protein labeling.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 6. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eu.idtdna.com [eu.idtdna.com]
- 11. cs.ubc.ca [cs.ubc.ca]
- 12. iCodon customizes gene expression based on the codon composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
Technical Support Center: Overcoming 6-Fluorotryptophan-Induced Protein Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming protein aggregation induced by the incorporation of 6-Fluorotryptophan (6-F-Trp).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A: this compound (6-F-Trp) is an analog of the natural amino acid tryptophan where a hydrogen atom at the 6th position of the indole ring is replaced by a fluorine atom. This substitution makes it a valuable tool in protein research, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The fluorine atom serves as a sensitive probe to study protein structure, dynamics, and ligand binding without the background noise typical of ¹H NMR.[1][2][3]
Q2: Why does the incorporation of 6-F-Trp sometimes lead to protein aggregation?
A: While 6-F-Trp is structurally similar to tryptophan, the high electronegativity of the fluorine atom can alter the electronic properties of the indole ring. This can disrupt crucial intramolecular and intermolecular interactions, such as π-π stacking and cation-π interactions, which are often important for maintaining proper protein folding and stability.[4] These alterations can lead to protein misfolding and subsequent aggregation.
Q3: What are the typical signs of 6-F-Trp-induced protein aggregation in my experiments?
A: Signs of protein aggregation include:
-
Visible precipitation: The protein solution becomes cloudy or forms visible particles.
-
Loss of protein concentration: After purification or concentration steps, the yield is significantly lower than expected.
-
High molecular weight species in SDS-PAGE or Size Exclusion Chromatography (SEC): Appearance of unexpected bands or peaks corresponding to larger protein complexes.
-
Changes in spectroscopic properties: An increase in light scattering, or changes in fluorescence emission spectra, such as a blue shift in the tryptophan fluorescence maximum, can indicate the formation of aggregates.[5]
Troubleshooting Guides
Issue 1: Low expression levels of 6-F-Trp labeled protein.
| Potential Cause | Troubleshooting Step | Rationale |
| Codon bias or inefficient translation | Optimize the gene sequence for the expression host. | Different organisms have different codon usages. Optimizing the DNA sequence can enhance translation efficiency.[6] |
| Toxicity of 6-F-Trp to the expression host | Titrate the concentration of 6-F-Trp in the growth media. | Finding the optimal, non-toxic concentration of 6-F-Trp is crucial for healthy cell growth and protein expression. |
| Inefficient incorporation of 6-F-Trp | Use an auxotrophic host strain for tryptophan or an engineered tRNA synthetase/tRNA pair. | An auxotrophic strain cannot synthesize its own tryptophan, leading to more efficient incorporation of the supplied analog.[4] Engineered synthetases can improve specificity and efficiency.[1][2][3] |
Issue 2: Protein precipitation during purification.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal buffer conditions | Screen different buffer pH, salt concentrations (e.g., 150-500 mM NaCl or KCl), and types. | The ionic strength and pH of the buffer can significantly impact protein solubility by affecting electrostatic interactions.[7][8] |
| Exposure of hydrophobic patches | Add stabilizing excipients such as glycerol (5-20%), arginine (50-100 mM), or non-detergent sulfobetaines. | These additives can help to shield exposed hydrophobic regions on the protein surface, preventing intermolecular aggregation.[7][8] |
| Oxidation of cysteine residues | Include a reducing agent like Dithiothreitol (DTT) (1-5 mM) or Tris(2-carboxyethyl)phosphine (TCEP) (0.5-1 mM) in all buffers. | Reducing agents prevent the formation of non-native disulfide bonds which can lead to aggregation.[8][9] |
Issue 3: Aggregation of purified protein during storage or concentration.
| Potential Cause | Troubleshooting Step | Rationale |
| High protein concentration | Concentrate the protein in smaller increments, with intermittent gentle mixing. Use a centrifugal concentrator with a larger surface area membrane. | This minimizes the formation of localized areas of very high protein concentration which can nucleate aggregation.[9] |
| Freeze-thaw instability | Flash-freeze protein aliquots in liquid nitrogen and store at -80°C. Add a cryoprotectant like glycerol (10-50%) to the storage buffer. | Rapid freezing and the presence of a cryoprotectant can prevent the formation of ice crystals that can denature the protein.[7] |
| Instability of the 6-F-Trp labeled protein | Co-express with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE). | Chaperones can assist in the proper folding of the 6-F-Trp containing protein and prevent misfolding and aggregation.[10][11][12] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
-
Prepare a stock solution of your purified 6-F-Trp labeled protein at a known concentration (e.g., 1 mg/mL).
-
Set up a matrix of different buffer conditions in a 96-well plate. Vary the pH (e.g., 6.0, 7.0, 8.0) and salt concentration (e.g., 100 mM, 250 mM, 500 mM NaCl).
-
Add the protein to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at different temperatures (e.g., 4°C, 25°C, 37°C) for a set period (e.g., 1, 6, 24 hours).
-
Visually inspect each well for precipitation.
-
Measure the absorbance at 340 nm or 600 nm to quantify turbidity as an indicator of aggregation.
-
Analyze the soluble fraction by SDS-PAGE or analytical SEC to identify the conditions that best maintain protein solubility.
Protocol 2: Co-expression with Molecular Chaperones
-
Obtain or construct a co-expression vector system containing the gene for your 6-F-Trp labeled protein and a chaperone system (e.g., pG-KJE8 for DnaK/DnaJ/GrpE and GroEL/GroES).
-
Transform the expression host (e.g., E. coli) with the co-expression plasmid.
-
Grow the culture to the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce chaperone expression with the appropriate inducer (e.g., L-arabinose) for a specified time (e.g., 1 hour) before inducing the expression of your target protein.
-
Induce target protein expression with the appropriate inducer (e.g., IPTG) and supplement the media with 6-F-Trp.
-
Harvest the cells and proceed with your standard purification protocol.
-
Compare the yield and solubility of the protein expressed with and without chaperones.
Visualizations
Caption: Troubleshooting workflow for 6-F-Trp induced protein aggregation.
Caption: Role of molecular chaperones in preventing protein aggregation.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How Aggregation and Conformational Scrambling of Unfolded States Govern Fluorescence Emission Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Chaperones as Potential Pharmacological Targets for Treating Protein Aggregation Illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms used by chaperones to reduce the toxicity of aberrant protein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular chaperones antagonize proteotoxicity by differentially modulating protein aggregation pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assigning ¹⁹F NMR Peaks of 6-Fluorotryptophan in Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assigning the ¹⁹F NMR peaks of 6-Fluorotryptophan (6-F-Trp) incorporated into proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the assignment of 6-F-Trp ¹⁹F NMR peaks in a question-and-answer format.
Q1: Why are my ¹⁹F NMR peaks broad and poorly resolved?
A1: Broad and overlapping peaks are a common challenge, especially for proteins with multiple 6-F-Trp residues in similar chemical environments. Several factors can contribute to this issue:
-
Protein Aggregation: Aggregated protein will tumble slowly in solution, leading to broad NMR signals.
-
Solution: Confirm the monodispersity of your protein sample using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). If aggregation is detected, optimize buffer conditions (pH, ionic strength, additives like detergents or glycerol) or protein concentration.
-
-
Conformational Heterogeneity: The protein may exist in multiple conformations that are in slow or intermediate exchange on the NMR timescale. This is particularly common for apo proteins.[1]
-
Solution: The addition of a ligand or binding partner can often stabilize a single conformation, resulting in sharper and better-dispersed peaks.[1] Titrating in a ligand and monitoring the spectral changes can be both a solution and a source of valuable binding information.
-
-
High Molecular Weight: Larger proteins and protein complexes tumble more slowly, which can lead to broader lines due to chemical shift anisotropy (CSA), a relaxation mechanism that is more pronounced at higher magnetic fields.[2]
-
Solution: If possible, conduct experiments on a smaller, functionally relevant domain of the protein. Acquiring data at a lower magnetic field strength can also mitigate CSA effects, though this will also reduce chemical shift dispersion.
-
-
Slow Internal Dynamics: Slow motions within the protein, on the microsecond to millisecond timescale, can also lead to line broadening.
-
Solution: Temperature variation experiments can help to distinguish between different dynamic regimes. Relaxation dispersion NMR experiments can be used to characterize these motions.
-
Q2: I have performed site-directed mutagenesis, but the corresponding peak did not disappear. What could be the reason?
A2: This is a counterintuitive result that can arise from a few scenarios:
-
Global Conformational Changes: The mutation (e.g., Trp to Phe) may have induced a significant conformational change in the protein, altering the chemical environment of the remaining 6-F-Trp residues and shifting their peaks. In this case, instead of one peak disappearing, you might observe multiple peaks shifting, making the assignment ambiguous.
-
Overlapping Resonances: The peak you expected to disappear might be overlapping with another peak. When the mutated peak is removed, the underlying peak remains, giving the impression that the mutation had no effect.
-
Solution: Acquiring spectra under different conditions (e.g., with a ligand bound, at a different temperature) might resolve the overlapping peaks. Two-dimensional ¹⁹F-¹⁹F NOESY experiments can also help to identify through-space correlations between different 6-F-Trp residues, aiding in assignment.[1]
-
Q3: All my ¹⁹F NMR peaks are clustered in a narrow chemical shift range. How can I improve the spectral dispersion?
A3: Poor dispersion can make peak assignment extremely challenging. Here are some strategies to improve it:
-
Ligand Binding: As mentioned, the binding of a small molecule, peptide, or another protein can induce conformational changes that alter the local environment of the 6-F-Trp residues, often leading to significant changes in their chemical shifts and improved dispersion.[1]
-
Paramagnetic Probes: The addition of a paramagnetic relaxation enhancement (PRE) agent can broaden signals from solvent-exposed residues. This can help to distinguish between surface and buried residues.
-
Solvent Isotope Effects: Changing the solvent from H₂O to D₂O can induce small chemical shift changes (up to 0.25 ppm) for solvent-exposed 6-F-Trp residues, while the chemical shifts of buried residues will be largely unaffected.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the typical chemical shift range for 6-F-Trp in proteins?
A1: The chemical shift of 6-F-Trp is highly sensitive to its local environment. While the free amino acid has a specific chemical shift, incorporation into a protein can lead to a range of chemical shifts.
| Environment | Approximate ¹⁹F Chemical Shift Range (ppm) vs. CFCl₃ | Reference |
| Free 6-F-Trp in solution | -121.4 | [4] |
| 6-F-Trp in unfolded proteins | ~ -122 to -124 | [5][6] |
| 6-F-Trp in folded proteins | -115 to -130 | [4] |
| Solvent-Exposed | Generally upfield (more shielded) | [7] |
| Buried in Hydrophobic Core | Generally downfield (less shielded) | [7] |
Note: Chemical shifts are typically referenced to an external standard like trifluoroacetic acid (TFA) and can be converted to be relative to CFCl₃.
Q2: How large are the expected chemical shift perturbations upon ligand binding?
A2: The magnitude of chemical shift changes upon ligand binding depends on the proximity of the 6-F-Trp residue to the binding site and the extent of any conformational changes.
| Scenario | Typical Chemical Shift Change (Δδ in ppm) |
| Direct interaction with the ligand | > 1.0 |
| Allosteric (long-range) effects | 0.1 - 1.0 |
| No significant change | < 0.1 |
Q3: What are typical relaxation times for 6-F-Trp in proteins?
A3: Longitudinal (T₁) and transverse (T₂) relaxation times are sensitive to the mobility of the 6-F-Trp side chain.
| Parameter | Free 6-F-Trp | 6-F-Trp in a ~18 kDa Protein | Reference |
| R₁ (1/T₁) (s⁻¹) | ~ 0.67 | ~ 1.2 | [1] |
| R₂ (1/T₂) (s⁻¹) | Slightly larger than R₁ | Significantly larger than R₁ | [1] |
Note: R₁ and R₂ are the longitudinal and transverse relaxation rates, respectively. Tighter binding or reduced mobility generally leads to a decrease in T₂ (increase in R₂), resulting in broader lines.
Experimental Protocols
Key Experiment: Peak Assignment using Site-Directed Mutagenesis
This is the most common and definitive method for assigning ¹⁹F NMR peaks of 6-F-Trp.
Methodology:
-
Identify Tryptophan Residues: Determine the number and position of all tryptophan residues in your protein sequence.
-
Generate Mutants: For each tryptophan residue, create a separate mutant where the tryptophan is replaced by another amino acid, typically phenylalanine (Trp -> Phe), as it is structurally similar.
-
Protein Expression and Labeling: Express and purify both the wild-type protein and each mutant under identical conditions, incorporating 6-F-Trp. A common method is to use an E. coli expression system with a defined minimal medium supplemented with 6-F-Trp.
-
NMR Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum for the wild-type protein and each of the mutants. It is crucial to use identical experimental parameters (temperature, buffer, protein concentration) for all samples.
-
Spectral Comparison: Overlay the spectrum of each mutant with the spectrum of the wild-type protein. The resonance that is absent in the mutant's spectrum corresponds to the 6-F-Trp at the mutated position.
Visualizations
References
- 1. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. researchgate.net [researchgate.net]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 19F NMR Spectroscopy of 6-Fluorotryptophan
Welcome to the technical support center for researchers utilizing 19F NMR spectroscopy with 6-Fluorotryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common experimental challenges, with a focus on overcoming spectral overlap.
Frequently Asked Questions (FAQs)
Q1: Why are my 19F NMR signals for this compound labeled proteins overlapping?
A1: Spectral overlap in 1D 19F NMR spectra of proteins labeled with this compound can occur for several reasons:
-
Multiple Tryptophan Residues: If your protein contains multiple tryptophan residues and they are all replaced by this compound, they may reside in similar chemical environments, leading to proximate chemical shifts.
-
Conformational Heterogeneity: The protein may exist in multiple conformations that are in slow exchange on the NMR timescale, giving rise to distinct, but potentially overlapping, signals for the same this compound residue.
-
Symmetric Structures: In oligomeric proteins with symmetric subunits, the this compound residues in each subunit may be magnetically equivalent, resulting in a single, more intense resonance that could obscure subtle differences.
-
Broad Lineshapes: Significant line broadening can cause adjacent peaks to merge. This can be exacerbated by factors such as high molecular weight, protein aggregation, or intermediate conformational exchange.[1][2]
Q2: What is the first step I should take to troubleshoot spectral overlap?
A2: The initial and most straightforward approach is to optimize the acquisition parameters of your 1D 19F NMR experiment. Increasing the digital resolution by acquiring more data points and applying appropriate window functions during processing can sometimes resolve closely spaced signals. Additionally, ensuring proper shimming of the magnet will minimize line broadening due to magnetic field inhomogeneity.
Q3: Can changing the magnetic field strength of the NMR spectrometer help resolve overlap?
A3: Yes, acquiring spectra at a higher magnetic field strength can improve spectral resolution.[3][4][5] The chemical shift dispersion, in Hertz, is directly proportional to the magnetic field strength. Therefore, moving to a higher field spectrometer will increase the separation between resonances. However, be aware that for larger proteins, increasing the magnetic field can also lead to significant line broadening due to chemical shift anisotropy (CSA), which can sometimes counteract the benefits of increased dispersion.[1]
Troubleshooting Guides
Problem: Overlapping signals in 1D 19F NMR spectrum of a protein with multiple this compound labels.
This guide provides a systematic workflow to diagnose and resolve spectral overlap.
References
- 1. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolution improvements in in vivo 1H NMR spectra with increased magnetic field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Fluorotryptophan in Protein Research
Welcome to the technical support center for researchers utilizing 6-Fluorotryptophan (6-F-Trp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of 6-F-Trp into proteins and the subsequent analysis of their function and activity.
Section 1: FAQs on Expression and Incorporation
This section addresses common questions related to the expression of proteins containing this compound.
Q1: My protein expression yield is significantly lower after adding 6-F-Trp compared to the wild-type. Why is this happening and what can I do?
A1: Lower expression yields are a common issue when incorporating non-canonical amino acids. Several factors can contribute to this:
-
Toxicity and Metabolic Burden: 6-F-Trp or its metabolic byproducts can be toxic to expression hosts like E. coli, leading to slower growth or cell death.[1][2] The cell's machinery is also placed under stress to incorporate an unnatural amino acid, diverting resources from normal growth.
-
Incomplete Incorporation: The incorporation of 6-F-Trp may not be 100% efficient, leading to a heterogeneous mixture of proteins and truncated fragments, which can complicate purification and reduce the yield of the desired full-length, fully-labeled protein. Studies have shown 50-60% replacement of tryptophan with 6-F-Trp in E. coli.[3]
-
Protein Misfolding and Degradation: The fluorinated analog can alter the protein's folding pathway, leading to misfolded protein that aggregates into insoluble inclusion bodies or is targeted for degradation by cellular proteases.[4]
Troubleshooting Steps:
-
Optimize 6-F-Trp Concentration: Titrate the concentration of 6-F-Trp in your culture medium. Too little may result in low incorporation, while too much can increase toxicity.
-
Lower Induction Temperature: Expressing the protein at a lower temperature (e.g., 16-20°C) for a longer period (e.g., 12-16 hours) can slow down protein synthesis.[4] This gives the protein more time to fold correctly and reduces the metabolic burden on the cells.
-
Use a Tryptophan Auxotrophic Strain: Employ an E. coli strain that cannot synthesize its own tryptophan. This is critical for maximizing the incorporation of the supplied 6-F-Trp.[1][3]
-
Vary Induction Time and Inducer Concentration: Optimize the cell density at which you induce expression (e.g., OD600 of 0.6-0.8) and the concentration of the inducer (e.g., IPTG). A weaker induction can sometimes improve the yield of soluble, correctly folded protein.
Q2: How can I confirm that 6-F-Trp has been successfully incorporated into my protein?
A2: Confirmation of incorporation is a critical quality control step. The most definitive methods are:
-
Mass Spectrometry (MS): This is the gold standard. The fluorine atom adds mass to the tryptophan residue. By analyzing the intact protein or peptides from a proteolytic digest, you can detect this mass shift. The expected mass of a protein with a single Trp-to-6-F-Trp substitution is the mass of the wild-type protein minus the mass of a hydrogen atom (1.008 Da) plus the mass of a fluorine atom (18.998 Da), resulting in a net increase of approximately +18 Da per incorporation.[5][6]
-
19F Nuclear Magnetic Resonance (NMR): If your lab has NMR capabilities, this is an extremely powerful technique. Since proteins do not naturally contain fluorine, the 19F NMR spectrum will show signals only from the incorporated 6-F-Trp, providing a clean background for analysis.[7][8][9] This method not only confirms incorporation but also serves as a sensitive probe of the local protein environment.
Section 2: FAQs on Protein Function and Stability
This section focuses on the consequences of 6-F-Trp incorporation on the protein's biophysical properties.
Q3: How does 6-F-Trp incorporation affect my protein's stability and structure?
A3: The impact of 6-F-Trp on protein stability is context-dependent and can be significant.
-
Structural Perturbations: Fluorine is highly electronegative and can alter the electronic properties of the indole ring. This can disrupt critical intramolecular interactions like hydrogen bonds, cation-π, or hydrophobic packing. These perturbations can be localized to the substitution site or propagate to distant parts of the protein.[7]
-
Decreased Stability: Generally, 6-F-Trp is considered to be destabilizing compared to tryptophan or even 5-Fluorotryptophan. In a study on transthyretin, global substitution with 6-F-Trp led to reduced kinetic stability and a higher propensity for aggregation compared to the wild-type or the 5-F-Trp variant.[7] This effect was particularly pronounced when a buried tryptophan residue was substituted.[7]
-
Secondary Structure: In many cases, the overall secondary structure (alpha-helices and beta-sheets) remains largely unchanged. This can be verified using Circular Dichroism (CD) spectroscopy.[7][10] However, even with an intact secondary structure, subtle changes in tertiary contacts can lead to significant functional consequences.
Methods to Measure Stability:
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the protein's melting temperature (Tm) by monitoring the fluorescence of a dye that binds to unfolded proteins as the temperature is increased. A lower Tm indicates decreased stability.
-
Circular Dichroism (CD) Spectroscopy: Can be used to monitor thermal or chemical (e.g., urea, guanidine HCl) denaturation by observing the change in the CD signal at a specific wavelength (e.g., 222 nm).[11]
-
Tryptophan Fluorescence: The intrinsic fluorescence of tryptophan is sensitive to its local environment. Unfolding exposes the residue to solvent, typically causing a red-shift in the emission maximum. This can be used to monitor denaturation.[10][11]
Q4: My enzyme's activity is altered after 6-F-Trp incorporation. How do I interpret this?
A4: Changes in enzyme activity are a common and expected outcome. The effect of 6-F-Trp is not predictable and must be determined empirically for each enzyme.[3]
-
Active Site Disruption: If the fluorinated tryptophan is in or near the active site, the altered size and electronic properties of the indole ring can directly interfere with substrate binding or the catalytic mechanism.
-
Allosteric Effects: Substitution at a site distant from the active site can still alter activity by changing the protein's conformational dynamics, which can allosterically regulate the active site.
-
Changes in Enzyme Kinetics: You should perform a full kinetic analysis to determine how the Michaelis-Menten parameters have changed. An increase in Km suggests weaker substrate binding, while a decrease in kcat indicates a slower catalytic turnover rate.[12]
| Enzyme | 6-F-Trp Impact on Activity | Reference |
| β-Galactosidase | Reduced to 10% of control | [3] |
| Lactose Permease | Reduced to 35% of control | [3] |
| D-Lactate Dehydrogenase | Reduced to 50% of control | [3] |
Table 1: Reported effects of global this compound incorporation on the activity of various E. coli enzymes.
Section 3: Experimental Protocols
Protocol: Incorporation of 6-F-Trp into Proteins in E. coli
This protocol outlines a general method for expressing a protein with global replacement of tryptophan with 6-F-Trp using a tryptophan auxotrophic E. coli strain.
Materials:
-
E. coli expression strain auxotrophic for tryptophan (e.g., a derivative of BL21(DE3) with a trp mutation).
-
Expression plasmid containing your gene of interest.
-
M9 minimal medium components.
-
This compound (L-form).
-
Complete set of 19 other L-amino acids (Trp-deficient).
-
Inducer (e.g., IPTG).
-
Antibiotics corresponding to your plasmid.
Methodology:
-
Prepare Starter Culture: Inoculate 5-10 mL of LB medium (containing antibiotic) with a single colony of your transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Inoculate M9 Medium: The next day, pellet the cells from the starter culture by centrifugation (e.g., 4000 x g, 10 min). Wash the pellet twice with sterile M9 salts to remove any residual LB medium and tryptophan.
-
Resuspend and Inoculate: Resuspend the washed cell pellet in 1 mL of M9 salts and use it to inoculate 1 L of M9 minimal medium supplemented with glucose, MgSO4, all 19 L-amino acids (excluding tryptophan), and the appropriate antibiotic.
-
Add 6-F-Trp: Add this compound to the culture medium to a final concentration of 50-100 mg/L.
-
Grow Cells: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce Expression: Cool the culture to your desired expression temperature (e.g., 18°C). Add your inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).
-
Express Protein: Continue to incubate the culture with shaking for 12-16 hours at the lower temperature.
-
Harvest Cells: Harvest the cells by centrifugation (e.g., 6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Confirm Incorporation: Before large-scale purification, it is crucial to perform a small-scale lysis and analyze the protein by SDS-PAGE and Mass Spectrometry to confirm expression and incorporation.
References
- 1. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using tryptophan fluorescence to measure the stability of membrane proteins folded in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Purification Protocols for 6-Fluorotryptophan-Containing Proteins
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for purifying proteins containing the non-canonical amino acid 6-Fluorotryptophan (6-F-Trp). The incorporation of 6-F-Trp can alter a protein's physicochemical properties, often leading to challenges in purification such as lower yields and increased aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my 6-F-Trp containing protein significantly lower than its wild-type counterpart?
A1: Low yield is a common issue stemming from several factors. First, the initial expression levels in the host system might be suboptimal. It is crucial to verify your expression setup, including plasmid integrity and induction conditions.[1] Inefficient cell lysis can also result in a significant portion of the protein never being released for purification.[1] Furthermore, the incorporation of the bulky, hydrophobic 6-F-Trp residue can lead to protein misfolding and the formation of insoluble inclusion bodies, which will be lost during lysate clarification.[1] Finally, the altered surface properties of the 6-F-Trp protein may lead to suboptimal binding to or elution from your chromatography resin.[1]
Q2: My 6-F-Trp protein is aggregating during or after purification. What can I do to prevent this?
A2: Aggregation is often exacerbated by the increased hydrophobicity imparted by the 6-F-Trp residue. To mitigate this, optimizing your buffer composition is critical. This can include adjusting the pH to move away from the protein's isoelectric point, increasing the ionic strength (e.g., NaCl concentration up to 500 mM) to disrupt non-specific hydrophobic interactions, and including stabilizing additives.[2][3] Additives like L-arginine, glycerol (5-10%), or low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) can be particularly effective.[4][5][6] Additionally, working at lower temperatures (e.g., 4°C) throughout the purification process can help slow down aggregation kinetics.[5]
Q3: How do I know if the 6-F-Trp was successfully incorporated into my protein?
A3: The most direct method is mass spectrometry. Intact protein mass spectrometry can confirm the mass shift corresponding to the incorporation of fluorine, verifying successful labeling.[7] For more detailed, site-specific information, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. It provides a distinct signal for the fluorine atom, confirming its presence and offering insights into the local environment and protein conformation.[7]
Q4: Are there special buffer considerations for purifying 6-F-Trp proteins compared to standard proteins?
A4: Yes. Due to the potential for increased instability and aggregation, buffer optimization is paramount. It is often necessary to screen a wider range of pH values and salt concentrations.[3] The use of stabilizing additives, which may not be required for the wild-type protein, is often beneficial. Additives such as kosmotropes (e.g., glycerol, sucrose) can promote stability, while low concentrations of chaotropes or detergents can prevent aggregation.[8] It is also advisable to include a reducing agent like DTT or TCEP if the protein has cysteine residues to prevent disulfide-linked aggregation.[5]
Troubleshooting Guide
Problem 1: Low Protein Yield After Elution
| Possible Cause | Recommended Solution |
| Inefficient Binding to Affinity Resin | The 6-F-Trp may alter the conformation, masking the affinity tag (e.g., His-tag).[1] Try adding a flexible linker between your protein and the tag. Also, ensure buffer conditions (pH, salt) are optimal for binding and that no chelating agents (like EDTA) are present if using IMAC. Reduce the flow rate during sample loading to increase the interaction time between the tagged protein and the resin.[9] |
| Protein Precipitation on the Column | The high protein concentration on the column can induce aggregation. Elute the protein using a shallow, linear gradient instead of a sharp step elution to avoid a sudden high concentration in the eluate.[1] Consider adding stabilizing agents like L-arginine or low levels of non-ionic detergents to the lysis, wash, and elution buffers.[6] |
| Premature Elution During Wash Steps | The wash buffer may be too stringent. Decrease the concentration of the competitive agent in the wash buffer (e.g., lower imidazole concentration from 20 mM to 5-10 mM for His-tagged proteins).[2] Alternatively, increase the salt concentration in the wash buffer to reduce non-specific ionic interactions without eluting the target protein. |
| Protein Degradation | Proteases released during cell lysis can degrade the target protein.[10] Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer and keep the protein sample at 4°C at all times.[1] |
Problem 2: High Levels of Aggregation
| Buffer Optimization Strategies to Reduce Aggregation |
| pH Adjustment |
| Ionic Strength |
| Stabilizing Additives |
| Additive | Starting Concentration | Mechanism of Action |
| L-Arginine | 0.5 - 1.0 M | Suppresses aggregation by interacting with hydrophobic and charged residues.[2][6] |
| Glycerol | 5 - 20% (v/v) | Acts as a kosmotrope, preferentially hydrating the protein and stabilizing its native structure.[5] |
| Tween-20 / Triton X-100 | 0.05 - 0.2% (v/v) | Non-ionic detergents that reduce non-specific hydrophobic interactions leading to aggregation.[5] |
| TCEP or DTT | 1 - 5 mM | Reducing agents that prevent the formation of intermolecular disulfide bonds.[5] |
Note: The optimal additive and its concentration must be determined empirically for each specific protein.
Experimental Protocols & Data
Protocol: IMAC Purification of a His-tagged 6-F-Trp Protein
This protocol provides a general framework for purifying a 6xHis-tagged protein containing 6-F-Trp from an E. coli cell lysate under native conditions.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 10% Glycerol, pH 8.0.
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, 1 mM TCEP, 10% Glycerol, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 1 mM TCEP, 10% Glycerol, pH 8.0.
-
Ni-NTA Agarose Resin
-
Protease Inhibitor Cocktail (EDTA-free)
-
Lysozyme, DNase I
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease inhibitors, lysozyme, and DNase I.
-
Incubate on ice for 30 minutes, then sonicate until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
Column Equilibration: Equilibrate the Ni-NTA resin with 5-10 column volumes (CV) of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column at a low flow rate (e.g., 0.5-1.0 mL/min) to ensure efficient binding.[9]
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the A280 nm absorbance until it returns to baseline.
-
Elution: Elute the target protein with 5-10 CV of Elution Buffer. It is recommended to use a linear gradient from 20 mM to 250 mM imidazole to find the optimal elution concentration and minimize aggregation.[9] Collect fractions of 0.5-1.0 mL.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure protein. Pool the pure fractions.
-
Buffer Exchange: Immediately perform buffer exchange or dialysis into a suitable storage buffer (without imidazole) to maintain protein stability.
Quantitative Data Summary
The following tables provide representative data on how purification parameters can affect the final yield and purity of 6-F-Trp containing proteins.
Table 1: Impact of L-Arginine on Protein Yield and Aggregation
| L-Arginine Conc. in Lysis Buffer | Final Yield (mg/L culture) | Soluble Aggregate (%) by SEC |
| 0 M | 4.5 | 25% |
| 0.5 M | 6.8 | 12% |
| 1.0 M | 7.2 | <5% |
Table 2: Comparison of Protein Yields for Fluorinated Tryptophan Isomers
| Tryptophan Analog | Final Purified Yield (mg/L culture) |
| 4-Fluorotryptophan (4F-Trp) | 7.2 |
| 5-Fluorotryptophan (5F-Trp) | 23.0 |
| This compound (6F-Trp) | 7.4[7] |
| 7-Fluorotryptophan (7F-Trp) | 9.0 |
| Data adapted from a study on the AncCDT-1 protein, demonstrating that different positional isomers of fluorotryptophan can significantly impact expression and/or purification yields.[7] |
Visualizations
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general purification workflow and a logical decision tree for troubleshooting common issues.
Caption: General experimental workflow for the purification of 6-F-Trp proteins.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. Effect of additives on liquid droplets and aggregates of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
6-Fluorotryptophan vs. 5-Fluorotryptophan: A Comparative Guide for NMR Studies
For researchers, scientists, and drug development professionals leveraging fluorine-19 (¹⁹F) NMR spectroscopy, the choice of a reporter probe is critical. Among the most utilized probes are fluorinated tryptophan analogs, with 6-fluorotryptophan (6-F-Trp) and 5-fluorotryptophan (5-F-Trp) being prominent choices. This guide provides an objective comparison of their performance in NMR studies, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
The introduction of a fluorine atom into tryptophan offers a highly sensitive spectroscopic window into protein structure, dynamics, and interactions, owing to the 100% natural abundance of the ¹⁹F nucleus, its spin-1/2 nature, and the absence of background signals in biological systems.[1] The large chemical shift dispersion of ¹⁹F makes it exceptionally sensitive to the local electronic environment.[2][3] Both 6-F-Trp and 5-F-Trp can be biosynthetically incorporated into proteins, often with minimal perturbation to the native structure and function.[1][4]
Performance Comparison: 6-F-Trp vs. 5-F-Trp
The selection between 6-F-Trp and 5-F-Trp often depends on the specific application and the local environment of the tryptophan residue within the protein of interest. Below is a summary of their key characteristics based on reported experimental data.
| Feature | This compound (6-F-Trp) | 5-Fluorotryptophan (5-F-Trp) | Key Considerations & References |
| ¹⁹F NMR Chemical Shift Sensitivity | Highly sensitive to local environment. | Highly sensitive to local environment, with a large chemical shift range.[5] | Both are excellent reporters of conformational changes and ligand binding. The choice may depend on the specific electronic perturbations expected in the study. |
| Impact on Protein Stability | Can be more perturbing, especially when the tryptophan residue is in a buried or tightly packed environment. Incorporation into transthyretin (TTR) at a specific site (W79) led to reduced kinetic stability and increased aggregation propensity compared to 5-F-Trp.[4] | Generally well-tolerated, particularly for solvent-exposed tryptophan residues. Incorporation into TTR was found to be less disruptive to the protein's stability compared to 6-F-Trp.[6] | The position of the fluorine atom can influence protein stability. It is advisable to assess the impact on a case-by-case basis, especially for buried tryptophan residues. |
| Structural Perturbations | Can induce more significant and long-range structural changes in some proteins. In TTR, 6-F-Trp at residue 79 caused more extensive backbone amide chemical shift perturbations at distant sites compared to 5-F-Trp.[6] | Tends to cause more localized structural perturbations in the immediate vicinity of the substitution.[6] | For studies where minimal structural perturbation is critical, 5-F-Trp might be the preferred choice, particularly for solvent-exposed sites. |
| NMR Relaxation Properties | In the free amino acid form, it exhibits a longitudinal relaxation rate (R₁) of 0.67 s⁻¹ and a transverse relaxation rate (R₂) of 0.78 s⁻¹. When incorporated into cyclophilin A, the R₁ was ~1.2 s⁻¹ and R₂ was 63 s⁻¹.[7] | In the free amino acid form, it has an R₁ of 0.75 s⁻¹ and an R₂ of 0.89 s⁻¹. When incorporated into cyclophilin A, the R₁ was ~1.2 s⁻¹ and R₂ was 65 s⁻¹.[7] | The relaxation properties are similar, suggesting comparable behavior in terms of line broadening due to relaxation in similar molecular weight proteins. |
| Dual Functionality | Primarily used as a ¹⁹F NMR probe. | Serves as a dual probe for both ¹⁹F NMR and fluorescence spectroscopy.[5] | 5-F-Trp is advantageous for correlative studies using both techniques. |
| Fluorescence Properties | Fluorescence properties are less extensively characterized in the literature compared to 5-F-Trp. | Exhibits reduced fluorescence lifetime heterogeneity compared to natural tryptophan, making it a superior donor for Förster Resonance Energy Transfer (FRET) experiments.[8][9] The substitution of a fluorine atom on the indole ring leads to a characteristic red shift in the absorption spectrum.[5] | For fluorescence-based assays, 5-F-Trp offers distinct advantages over both natural tryptophan and 6-F-Trp. |
Experimental Protocols
The successful application of fluorinated tryptophans in NMR studies hinges on their efficient and specific incorporation into the protein of interest. Below are detailed methodologies for global incorporation in E. coli.
Protocol 1: Global Incorporation of 5-Fluorotryptophan using 5-Fluoroindole
This cost-effective method relies on the cellular machinery of E. coli to synthesize 5-F-Trp from the precursor 5-fluoroindole.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9).
-
5-fluoroindole.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Grow a starter culture of the E. coli strain overnight in LB medium at 37°C.
-
Inoculate 1 L of minimal media with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Just prior to induction, add 5-fluoroindole to a final concentration of 50-100 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours.
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard protocols optimized for the unlabeled protein.[2]
Protocol 2: Global Incorporation of this compound using Glyphosate Inhibition
This method utilizes glyphosate to inhibit the endogenous synthesis of aromatic amino acids, forcing the cells to utilize the exogenously supplied 6-F-Trp.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid.
-
Minimal media.
-
Glyphosate.
-
This compound.
-
L-Tyrosine and L-Phenylalanine.
-
IPTG.
Procedure:
-
Grow a starter culture and inoculate 1 L of minimal media as described in Protocol 1.
-
When the OD₆₀₀ reaches 0.6, add glyphosate to a final concentration of 1 g/L.
-
Simultaneously, add 6-F-Trp (50-100 mg/L), L-Tyrosine (50 mg/L), and L-Phenylalanine (50 mg/L).
-
Induce protein expression with IPTG (0.5-1 mM).
-
Incubate the culture at a suitable temperature for protein expression for 12-18 hours.
-
Harvest the cells and purify the protein as per standard procedures.[1][2]
¹⁹F NMR Data Acquisition
Standard one-dimensional ¹⁹F NMR experiments are typically sufficient for many applications.
Typical Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine-capable probe.
-
Temperature: 25-37°C, optimized for protein stability.
-
Pulse Sequence: Simple one-pulse experiment with proton decoupling.
-
Spectral Width: ~100 ppm, centered around the expected chemical shift range of the fluorotryptophan.
-
Number of Scans: Dependent on protein concentration and desired signal-to-noise ratio, typically ranging from a few thousand to over 100,000 scans.
-
Recycle Delay: 1-2 seconds.
Visualizing the Experimental Workflow
The general workflow for producing a fluorotryptophan-labeled protein for NMR analysis can be summarized in the following diagram:
Conclusion
Both this compound and 5-fluorotryptophan are powerful probes for protein NMR studies. The choice between them should be guided by the specific research question and the properties of the protein system under investigation.
-
5-Fluorotryptophan is often the preferred choice due to its generally lower impact on protein stability, especially for solvent-exposed residues, and its valuable dual functionality as both an NMR and a fluorescence probe. Its reduced fluorescence lifetime heterogeneity makes it particularly advantageous for FRET studies.
-
This compound , while a sensitive ¹⁹F NMR probe, may have a greater propensity to perturb protein structure and stability, a factor that must be carefully evaluated for each system.
Ultimately, empirical testing may be necessary to determine the optimal fluorinated tryptophan analog for a given protein and experimental goal. This guide provides a starting point for making an informed decision, enabling researchers to harness the full potential of ¹⁹F NMR in their scientific endeavors.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparison of 4-, 5-, and 6-Fluorotryptophan as NMR probes
A Comprehensive Comparison of 4-, 5-, and 6-Fluorotryptophan as 19F NMR Probes for Elucidating Protein Structure and Function
In the realm of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, the use of fluorine-labeled amino acids has emerged as a powerful tool for investigating protein structure, dynamics, and interactions.[1][2] Among these, fluorinated tryptophans are particularly valuable due to the sensitivity of the 19F nucleus to its local environment and the absence of background signals in biological systems.[2][3] This guide provides an objective comparison of three commonly used isomers: 4-Fluorotryptophan (4F-Trp), 5-Fluorotryptophan (5F-Trp), and this compound (6F-Trp), serving as a resource for researchers, scientists, and drug development professionals.
Performance Comparison: Key NMR Parameters
The choice of a 19F NMR probe is dictated by its unique spectroscopic properties, including its chemical shift and relaxation rates, which are sensitive to the local electrostatic environment and protein dynamics.[4][5]
Chemical Shift Properties
The 19F chemical shift is highly sensitive to the electronic environment, providing a detailed fingerprint of the probe's location within a protein.[4][6] The position of the fluorine atom on the indole ring significantly influences the chemical shift range and its responsiveness to environmental changes.
In a direct comparison within the apelin receptor, the observed shielding consistently increased from 6F-Trp to 4F-Trp to 5F-Trp.[7] This trend, however, can be context-dependent and may differ in other proteins.[7] For instance, in a globular protein, the relative shielding of 4F-Trp versus 6F-Trp was reversed.[7] It's also noteworthy that the chemical shift ranges of 4F-, 5F-, and 6F-Trp can sometimes overlap.[7]
Table 1: Comparison of 19F NMR Chemical Shift Properties of Fluorotryptophan Isomers
| Property | 4-Fluorotryptophan (4F-Trp) | 5-Fluorotryptophan (5F-Trp) | This compound (6F-Trp) |
| Typical Chemical Shift Range | Generally observed upfield of 6F-Trp and downfield of 5F-Trp[7] | Generally the most upfield shifted among the three[7] | Generally the most downfield shifted among the three[7] |
| Sensitivity to Environment | Highly sensitive to local electrostatic fields and solvent exposure[4] | Highly sensitive to local environment and conformations[6] | Sensitive to local electronic environment[7] |
| Example Chemical Shifts in CA-CTD protein | Dimer (D1, D2) and Monomer (M) forms observed[2] | Not reported in the provided context | Monomer and dimer forms observed[2] |
| Distinguishing Features | Can report on allosteric interactions that may not be observed with other probes[8] | Often used due to its commercial availability and efficient incorporation[9] | Its isotropic 19F chemical shift is downfield of that at the 4-position[2] |
Relaxation Properties
19F NMR relaxation rates (R1 and R2) provide valuable information about protein dynamics. These rates are influenced by dipole-dipole interactions with nearby protons and by chemical shift anisotropy (CSA).[5]
A systematic study on fluorosubstituted tryptophans in the free amino acid form and incorporated into cyclophilin A revealed distinct relaxation behaviors for each isomer.[5]
Table 2: 19F Longitudinal (R1) and Transverse (R2) Relaxation Rates of Fluorotryptophan Isomers
| Isomer | Free Amino Acid R1 (s-1)[5] | Free Amino Acid R2 (s-1) | CypA-bound R1 (s-1)[5] | CypA-bound R2 (s-1)[5] |
| 4-Fluorotryptophan | 0.99 | Not specified | ~2.0 | ~110 |
| 5-Fluorotryptophan | 0.75 | Not specified | ~1.2 | 65 |
| This compound | 0.67 | Not specified | ~1.2 | 63 |
Data measured at a field strength of 14.1 T.[5]
The larger R1 value for 4F-Trp, both as a free amino acid and when protein-bound, suggests it is more sensitive to motions on the picosecond to nanosecond timescale. The similar R2 values for 5F- and 6F-Trp in the protein suggest they report on similar motional regimes in that particular system.[5]
Experimental Methodologies
The successful application of fluorotryptophan probes relies on their efficient incorporation into the protein of interest and the subsequent acquisition of high-quality NMR data.
Protein Labeling with Fluorotryptophan
The most common method for incorporating fluorinated amino acids into proteins is through biosynthetic expression in E. coli.[9][10]
Protocol for 5-Fluorotryptophan Labeling using 5-Fluoroindole:
This protocol is an efficient method for labeling proteins with 5-fluorotryptophan.[9]
-
Cell Culture: Grow E. coli BL21 cells harboring the expression plasmid for the protein of interest in minimal media.
-
Induction Preparation: Just prior to induction with IPTG (isopropyl β-D-1-thiogalactopyranoside), add 5-fluoroindole to the culture medium. The cells will incorporate the 5-fluoroindole and convert it into 5-fluorotryptophan.
-
Protein Expression: Induce protein expression with IPTG and continue to grow the culture, typically at a lower temperature (e.g., 18°C) for an extended period (e.g., 16 hours).[2]
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation.[2] Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication.[2]
-
Purification: Clarify the lysate by centrifugation and proceed with the standard purification protocol for the unlabeled protein.[2][9] This often involves affinity and size-exclusion chromatography.[2]
A similar protocol can be adapted for 4F-Trp and 6F-Trp by directly supplementing the minimal media with the respective fluorinated tryptophan amino acid, often in combination with glyphosate to inhibit the endogenous synthesis of aromatic amino acids.[9]
19F NMR Spectroscopy
Acquiring high-quality 19F NMR data is crucial for obtaining meaningful structural and dynamic information.
General 19F NMR Experimental Parameters:
-
Spectrometer: A high-field NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity.[5]
-
Sample Preparation: Protein samples are typically prepared in a suitable buffer at concentrations ranging from 50 µM to 0.7 mM.[6][11] The addition of 10% D2O is common for frequency locking.[6]
-
Referencing: Trifluoroacetic acid (TFA) is commonly used as an external reference.[5][12]
-
1D 19F Spectra: Simple one-dimensional spectra are often sufficient and can be acquired relatively quickly.[1]
-
Relaxation Measurements:
-
Data Processing: Spectra are processed using standard NMR software such as Bruker Topspin.[2]
Visualizing Workflows and Concepts
Graphical representations are invaluable for understanding the experimental process and the logic behind comparative studies.
Caption: Experimental workflow for comparing fluorotryptophan NMR probes.
Caption: Using 19F NMR to monitor protein-ligand interactions.
Conclusion
The choice between 4-, 5-, and this compound as 19F NMR probes depends on the specific biological question being addressed.
-
5-Fluorotryptophan is a robust and widely used probe, often favored for its efficient incorporation and significant chemical shift sensitivity.[1][9]
-
4-Fluorotryptophan can be particularly useful for detecting subtle allosteric changes and exhibits distinct relaxation properties.[5][8]
-
This compound provides another valuable tool, and its downfield chemical shift can help resolve spectral overlap in complex systems.[2][7]
By carefully selecting the appropriate fluorotryptophan isomer and employing the described experimental methodologies, researchers can gain deep insights into protein structure, dynamics, and molecular interactions, thereby advancing our understanding of biological processes and facilitating drug discovery.
References
- 1. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addi.ehu.es [addi.ehu.es]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. structbio.biochem.dal.ca [structbio.biochem.dal.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 10. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]
- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Structural Perturbations Induced by 6-Fluorotryptophan and Other Tryptophan Analogs
Introduction
The strategic incorporation of unnatural amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics. Tryptophan analogs, in particular, have garnered significant attention due to the sensitivity of the indole side chain to its local microenvironment. Among these, 6-Fluorotryptophan (6-F-Trp) is frequently utilized as a minimally perturbing probe for biophysical studies, especially in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. However, the choice of a specific tryptophan analog can have significant, and sometimes unexpected, consequences on protein structure and stability. This guide provides a comparative analysis of the structural perturbations caused by 6-F-Trp versus other common tryptophan analogs, supported by experimental data and detailed methodologies for key analytical techniques.
Comparison of Structural Perturbations
The introduction of a tryptophan analog can alter a protein's structure through various mechanisms, including steric effects, changes in hydrophobicity, altered hydrogen bonding capacity, and modulation of π-electron systems. The nature and extent of these perturbations are highly dependent on the specific analog and its location within the protein.
This compound (6-F-Trp)
6-F-Trp is often considered a conservative substitute for tryptophan. The fluorine atom at the 6-position of the indole ring is relatively small and electronically similar to a hydrogen atom, generally leading to minimal structural disruption.[1][2] However, the high electronegativity of fluorine can alter the electronic properties of the indole ring, influencing local interactions. Studies on transthyretin (TTR) have shown that while 6-F-Trp at certain positions causes only localized structural perturbations, at other sites it can induce more extensive, remote structural changes.[3] For instance, the incorporation of 6-F-Trp at residue 79 in TTR leads to more significant backbone amide chemical shift perturbations in distant regions of the protein compared to 5-Fluorotryptophan.[3] This suggests that even a subtle modification like a single fluorine substitution can have long-range effects on protein conformation.
Other Tryptophan Analogs
A variety of other tryptophan analogs are employed to probe different aspects of protein structure and function.
-
4-Fluorotryptophan (4-F-Trp): Similar to 6-F-Trp, 4-F-Trp is used as a ¹⁹F NMR probe. The position of the fluorine atom can influence its interaction with the surrounding environment, providing complementary information to other fluorinated analogs.[4][5] The structural perturbations are generally considered to be minor.[1]
-
5-Fluorotryptophan (5-F-Trp): 5-F-Trp is another commonly used analog for ¹⁹F NMR studies.[1][5] Comparative studies on TTR revealed that 5-F-Trp is better tolerated than 6-F-Trp at residue 79, causing fewer remote structural changes.[3] This highlights the critical importance of the substitution position on the indole ring in dictating the extent of structural perturbation. In some cases, replacement with 5-fluorotryptophan has been shown to have no global effect on the protein structure, as evidenced by minimal chemical shift perturbations in ¹H-¹⁵N correlation maps.[6]
-
7-Azatryptophan: This analog, where a nitrogen atom replaces the carbon at the 7-position of the indole ring, exhibits distinct photophysical properties compared to tryptophan, including red-shifted absorption and emission spectra.[7] This makes it a useful fluorescent probe. However, the introduction of an additional nitrogen atom can alter the hydrogen bonding potential and electrostatic interactions of the side chain, potentially leading to more significant structural perturbations than fluorinated analogs. The lower hydrophobicity of 7-azatryptophan compared to tryptophan has been shown to reduce binding affinity in some protein-ligand interactions.[7]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the effects of 6-F-Trp and other tryptophan analogs on protein properties.
| Tryptophan Analog | Molar Absorptivity (M⁻¹cm⁻¹) | Quantum Yield | Absorption Max (nm) | Emission Max (nm) |
| Tryptophan | 6900 | 0.18 | 280 | ~350 |
| Analog D | 8070 | 0.30 | Not Specified | 391 |
| Analog E | >17940 | 0.10 | Not Specified | 413 |
| *Data for N-acetylated methyl esters of tryptophan analogs in methanol. Analogs D and E are novel tryptophan derivatives with extended aromatic systems, demonstrating how modifications can significantly alter photophysical properties.[8] |
| Protein | Tryptophan Analog | Effect on Stability |
| Transthyretin (TTR) | 5-Fluorotryptophan (WT-5FW) | More kinetically stable than WT-6FW.[1][3] |
| Transthyretin (TTR) | This compound (WT-6FW) | Aggregates more rapidly than WT-5FW and wild-type TTR.[1][3] |
| Protein | Tryptophan Analog at Binding Site | Ligand | Change in Binding Affinity (Kd) | Reference |
| LmrR | Natural Tryptophan | Daunomycin | 780 nM | [9] |
| LmrR | 5-Fluorotryptophan | Daunomycin | 1600 nM | [9] |
| LmrR | 5,6-Difluorotryptophan | Daunomycin | 2800 nM | [9] |
| LmrR | 4,5,6,7-Tetrafluorotryptophan | Daunomycin | >55000 nM | [9] |
| LmrR | Natural Tryptophan | Riboflavin | 460 nM | [9] |
| LmrR | 5-Fluorotryptophan | Riboflavin | 2300 nM | [9] |
| LmrR | 5,6-Difluorotryptophan | Riboflavin | 11500 nM | [9] |
| LmrR | 4,5,6,7-Tetrafluorotryptophan | Riboflavin | >32000 nM | [9] |
Experimental Protocols
¹⁹F NMR Spectroscopy for Analyzing Protein Structural Changes
¹⁹F NMR is a highly sensitive technique for probing the local environment of a fluorine label within a protein. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in its surroundings, providing a powerful tool to monitor conformational changes, ligand binding, and protein dynamics.[10][11]
Methodology:
-
Protein Expression and Labeling:
-
Express the protein of interest in an E. coli expression system. For site-specific incorporation of the fluorinated tryptophan analog, use an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired analog and responds to a unique codon (e.g., the amber stop codon, UAG).[12]
-
Culture the cells in minimal media supplemented with the fluorinated tryptophan analog. For uniform labeling, a tryptophan auxotroph strain can be used, with the fluorinated analog being the sole source of tryptophan.[11]
-
Purify the labeled protein using standard chromatography techniques.
-
-
NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) using dialysis or a desalting column.
-
Concentrate the protein to a final concentration typically in the range of 25-100 µM.
-
Add 5-10% D₂O to the sample for the NMR lock.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra on an NMR spectrometer equipped with a fluorine probe.
-
Typical acquisition parameters include a spectral width appropriate for the chemical shift range of the fluorinated analog, a sufficient number of scans to achieve a good signal-to-noise ratio, and a recycle delay of 1-2 seconds.
-
Record spectra at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Process the spectra using NMR software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phasing, and baseline correction.
-
Analyze changes in the ¹⁹F chemical shifts, line widths, and intensities upon addition of ligands or under different experimental conditions to infer structural and dynamic changes.
-
Protein Stability Measurement using Fluorescence Spectroscopy
The intrinsic fluorescence of tryptophan is sensitive to its local environment. Protein unfolding exposes buried tryptophan residues to the polar solvent, typically resulting in a red shift of the fluorescence emission maximum and a change in fluorescence intensity.[13][14] This phenomenon can be exploited to monitor protein unfolding and determine its stability.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a series of solutions containing a constant concentration of the protein and increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride).
-
Allow the samples to equilibrate for a sufficient time (e.g., several hours to overnight) at a constant temperature.
-
-
Fluorescence Measurements:
-
Use a spectrofluorometer to measure the tryptophan fluorescence emission spectra of each sample.
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan.
-
Record the emission spectra over a range of wavelengths (e.g., 300-400 nm).
-
-
Data Analysis:
-
For each spectrum, determine the wavelength of maximum emission (λ_max) or the total fluorescence intensity.
-
Plot the change in λ_max or intensity as a function of denaturant concentration.
-
Fit the resulting sigmoidal unfolding curve to a two-state or multi-state unfolding model to determine the midpoint of the transition (C_m) and the free energy of unfolding (ΔG°).
-
X-ray Crystallography of Proteins with Tryptophan Analogs
X-ray crystallography provides a high-resolution, three-dimensional structure of a protein, allowing for the direct visualization of the structural consequences of incorporating a tryptophan analog.
Methodology:
-
Protein Crystallization:
-
Express and purify the protein containing the tryptophan analog as described for the ¹⁹F NMR protocol.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield well-diffracting crystals.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen.
-
Mount the frozen crystal on a goniometer in an X-ray beamline (typically at a synchrotron source).
-
Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the intensities and positions of the diffraction spots.
-
Determine the initial phases of the structure factors using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
Calculate an initial electron density map and build an atomic model of the protein into the map.
-
Refine the atomic model against the experimental data to improve its agreement with the electron density and to ensure ideal stereochemistry.
-
-
Structural Analysis:
-
Analyze the final refined structure to identify any local or global conformational changes resulting from the incorporation of the tryptophan analog.
-
Compare the structure to that of the wild-type protein to pinpoint specific structural perturbations.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for comparing the structural perturbations caused by different tryptophan analogs in a target protein.
Caption: Workflow for comparing structural perturbations of tryptophan analogs.
Conclusion
The choice of a tryptophan analog for protein studies is a critical decision that can significantly impact the experimental outcomes. While this compound is often a suitable and minimally perturbing probe, its effects are not always benign and can lead to long-range structural perturbations. A careful comparison with other analogs, such as 4-F-Trp, 5-F-Trp, and 7-azatryptophan, reveals that the nature and extent of these perturbations are highly context-dependent, varying with the specific analog, its position in the protein, and the surrounding microenvironment. By employing a combination of biophysical techniques, including ¹⁹F NMR, fluorescence spectroscopy, and X-ray crystallography, researchers can gain a comprehensive understanding of the structural consequences of analog incorporation, enabling a more informed interpretation of the experimental data.
References
- 1. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Red edge excitation shift spectroscopy is highly sensitive to tryptophan composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 14. nist.gov [nist.gov]
A Researcher's Guide to Validating Protein Structure after 6-Fluorotryptophan Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids like 6-Fluorotryptophan (6-FTrp) into proteins offers a powerful tool for studying protein structure, function, and dynamics. However, a critical step after incorporation is the thorough validation of the protein's structural integrity. This guide provides a comparative overview of key biophysical techniques used for this purpose, supported by experimental data and detailed protocols.
The introduction of a fluorine atom into the tryptophan indole ring is generally considered a conservative substitution, causing minimal perturbation to the overall protein structure. Nevertheless, the location of the 6-FTrp within the protein can influence its stability and conformation. Therefore, a multi-faceted approach employing high-resolution and solution-based techniques is essential to comprehensively assess any structural changes. This guide focuses on three primary methods: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.
Comparative Analysis of Biophysical Data
A direct comparison of data obtained from these techniques provides a comprehensive picture of the structural consequences of 6-FTrp incorporation. The following tables summarize key parameters that should be evaluated when comparing the wild-type (WT) protein to its 6-FTrp-labeled counterpart.
Table 1: Comparison of ¹⁹F NMR Spectroscopy Data
| Parameter | Wild-Type Protein | 6-FTrp Labeled Protein | Significance |
| ¹⁹F Chemical Shift (ppm) | N/A | Highly sensitive to the local electrostatic environment.[1][2] | Provides information on the local environment of the fluorine probe and can detect subtle conformational changes.[1][2] |
| Linewidth (Hz) | N/A | Broader lines can indicate conformational exchange or aggregation. | Reports on the dynamics and homogeneity of the labeled site. |
| Relaxation Rates (R₁, R₂) | N/A | Influenced by molecular motion and interactions.[3] | Yields insights into the local and global dynamics of the protein.[3] |
Table 2: Comparison of X-ray Crystallography Data
| Parameter | Wild-Type Protein | 6-FTrp Labeled Protein | Significance |
| Resolution (Å) | High resolution is desirable. | Comparable resolution to WT is ideal. | Indicates the level of detail in the electron density map. |
| R-work / R-free | Low values indicate a good fit of the model to the data. | Similar values to WT suggest a good quality model. | Statistical measures of the agreement between the crystallographic model and the experimental diffraction data. |
| Unit Cell Dimensions | Serve as a baseline. | Significant changes may indicate large-scale structural rearrangements. | Defines the size and shape of the repeating unit in the crystal lattice. |
| B-factors (Ų) | Reflects atomic motion. | Altered B-factors at or near the mutation site can indicate changes in flexibility. | Measures the displacement of atoms from their mean positions. |
| Electron Density Map | Clear density for the tryptophan side chain. | Clear and unambiguous density for the this compound side chain. | Visual representation of the atomic positions. |
Table 3: Comparison of Circular Dichroism (CD) Spectroscopy Data
| Parameter | Wild-Type Protein | 6-FTrp Labeled Protein | Significance |
| Far-UV Spectrum (190-250 nm) | Characteristic spectrum for the protein's secondary structure. | Minimal changes suggest the secondary structure is preserved. | Provides information on the protein's secondary structure content (α-helix, β-sheet). |
| Near-UV Spectrum (250-320 nm) | Reflects the tertiary structure and the environment of aromatic residues. | Changes can indicate alterations in the tertiary structure around aromatic residues. | Probes the local environment of aromatic amino acids and the overall tertiary structure. |
| Melting Temperature (Tm) (°C) | Baseline thermal stability. | A significant change in Tm indicates an alteration in the protein's thermal stability.[4][5] | A measure of the protein's resistance to thermal denaturation.[4][5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for validating the structure of a 6-FTrp labeled protein.
Experimental Protocols
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for probing the local environment of the incorporated 6-FTrp. The ¹⁹F chemical shift is highly sensitive to changes in the surrounding electrostatic field, making it an exquisite reporter of conformational changes.[1][2]
Methodology:
-
Sample Preparation:
-
Dialyze the purified 6-FTrp labeled protein into an appropriate NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.
-
Concentrate the protein to a final concentration of 100-500 µM.
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid, TFA) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
Typical acquisition parameters include a spectral width of ~50 ppm, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Reference the chemical shifts to the internal standard.
-
Compare the chemical shifts, linewidths, and intensities of the ¹⁹F signals to those of free 6-FTrp in solution and, if multiple tryptophan residues are present and labeled, to each other. Significant deviations can indicate specific local environments and structural constraints.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information, allowing for a detailed comparison of the 6-FTrp labeled protein with its wild-type counterpart.
Methodology:
-
Crystallization:
-
Screen for crystallization conditions for the 6-FTrp labeled protein using vapor diffusion (hanging or sitting drop) methods with various commercial or in-house screens.
-
Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using software like XDS or HKL2000.
-
Solve the structure using molecular replacement with the wild-type protein structure as a search model.
-
Build the model of the 6-FTrp labeled protein into the electron density map using software like Coot.
-
Refine the structure using programs such as REFMAC5 or Phenix, paying close attention to the electron density for the this compound side chain.
-
-
Structure Analysis:
-
Compare the overall fold, backbone and side-chain conformations, and local interactions of the 6-FTrp labeled protein with the wild-type structure.
-
Analyze B-factors to assess any changes in local flexibility.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary and tertiary structure of a protein in solution.
Methodology:
-
Sample Preparation:
-
Dialyze the wild-type and 6-FTrp labeled proteins into a suitable CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). Avoid buffers with high absorbance in the far-UV region.
-
Determine the accurate protein concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm with the correct extinction coefficient for the 6-FTrp containing protein).
-
-
Far-UV CD Spectroscopy (Secondary Structure):
-
Acquire spectra from 250 nm to 190 nm in a 0.1 cm pathlength cuvette with a protein concentration of ~0.1-0.2 mg/mL.
-
Average multiple scans to improve the signal-to-noise ratio.
-
Subtract the buffer baseline spectrum.
-
Compare the spectra of the wild-type and 6-FTrp labeled proteins. Deconvolution of the spectra can provide an estimate of the secondary structure content.
-
-
Near-UV CD Spectroscopy (Tertiary Structure):
-
Acquire spectra from 320 nm to 250 nm in a 1 cm pathlength cuvette with a protein concentration of ~1 mg/mL.
-
Average multiple scans and subtract the buffer baseline.
-
Compare the spectra to detect any changes in the environment of the aromatic amino acids.
-
-
Thermal Denaturation (Stability):
-
Monitor the CD signal at a single wavelength (e.g., 222 nm for helical proteins) as a function of temperature, typically from 20°C to 95°C with a heating rate of 1°C/min.
-
Fit the resulting melting curve to a two-state transition model to determine the melting temperature (Tm).[4][6]
-
A significant difference in Tm between the wild-type and the 6-FTrp labeled protein indicates an alteration in thermal stability.[4]
-
By employing this comprehensive suite of biophysical techniques, researchers can confidently validate the structural integrity of proteins after the incorporation of this compound, ensuring that subsequent functional and dynamic studies are based on a well-characterized and structurally sound foundation.
References
- 1. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal melt circular dichroism spectroscopic studies for identifying stabilising amphipathic molecules for the voltage‐gated sodium channel NavMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fluorinated Tryptophans in Protein Stability: A Guide for Researchers
The strategic incorporation of noncanonical amino acids is a cornerstone of modern protein engineering, offering a powerful toolkit to enhance protein stability, modulate function, and introduce novel biochemical probes. Among these, fluorinated tryptophan analogs have garnered significant attention. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can be leveraged to subtly yet profoundly influence the delicate balance of forces that govern protein structure and stability.
This guide provides a comparative analysis of various fluorinated tryptophan analogs, offering quantitative data, detailed experimental protocols, and conceptual visualizations to aid researchers, scientists, and drug development professionals in applying this technology.
Data Presentation: Fluorinated Tryptophan vs. Protein Stability
The impact of tryptophan fluorination on protein stability is highly context-dependent, varying with the specific protein, the position of the tryptophan residue, and the location of the fluorine atom on the indole ring. The following table summarizes key findings from various studies.
| Protein Model | Fluorinated Analog | Change in Melting Temp. (ΔTm) | Change in Gibbs Free Energy (ΔΔG°) | Protein Yield Comparison | Key Findings & Observations |
| Cold Shock Protein B (BsCspB) | 4-¹⁹F-Trp | Not Reported | +1.6 kJ/mol (Stabilizing) | Not Reported | Showed the highest thermodynamic stability among all tested variants (4F, 5F, 6F).[1] |
| 5-¹⁹F-Trp | Not Reported | -2.1 kJ/mol (Destabilizing) | Not Reported | Single fluorine labeling generally had no major impact on overall thermodynamic stability.[1][2] | |
| 6-¹⁹F-Trp | Not Reported | -0.1 kJ/mol (Neutral) | Not Reported | The effect is highly sensitive to the fluorine substitution pattern.[1] | |
| Lectin from R. solanacearum (RSL) | 5-F-Trp (5FW) | +2.0 °C (Tm = 90°C vs 88°C for WT) | Not Reported | Reduced (35-60 mg/L vs 100 mg/L for WT) | Incorporation of 5FW resulted in a slight increase in thermostability.[3] |
| 6-F-Trp (6FW) | Not Determined | Not Determined | Insoluble Protein | Incorporation of 6FW drove the protein into an insoluble form, highlighting position-specific effects.[3] | |
| Transthyretin (TTR) | 5-F-Trp (WT-5FW) | Not Reported | Kinetically more stable | Not Reported | WT-5FW showed slower aggregation rates compared to WT-TTR and WT-6FW.[4][5] |
| 6-F-Trp (WT-6FW) | Not Reported | Kinetically less stable | Not Reported | WT-6FW aggregated more rapidly than WT-TTR, with structural perturbations distant from the Trp sites.[4][5] | |
| LmrR Transcriptional Repressor | 5-F-Trp | Not Reported | Decreased binding energy | >95% incorporation | Progressive fluorination of Trp96 decreased drug binding affinity, indicating a key role for electrostatics in π-π interactions.[6][7] |
Experimental Protocols
Accurate assessment of protein stability requires robust and well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the analysis.
Protein Expression and Incorporation of Fluorinated Tryptophan
This protocol is a generalized procedure for site-specific or global incorporation of fluorinated tryptophan analogs into a target protein using an E. coli expression system.
Caption: Workflow for expressing a protein with incorporated fluorinated tryptophan.
Methodology Details:
-
Host Strain: Utilize a tryptophan auxotroph E. coli strain (e.g., ATCC 8739) to ensure the fluorinated analog is not competing with endogenous tryptophan synthesis.
-
Media: Grow cells in a minimal medium (e.g., M9) supplemented with all essential amino acids except for tryptophan.
-
Induction and Incorporation: When the cell culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Concurrently, add the desired fluorinated tryptophan analog (typically 40-50 mg/L).[8]
-
Purification: After expression, harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Verification: Confirm the successful incorporation and purity of the fluorinated protein using electrospray ionization mass spectrometry (ESI-MS) and SDS-PAGE.[3][5]
Thermal Stability Analysis via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to determine a protein's melting temperature (Tm) by monitoring its thermal unfolding in the presence of a fluorescent dye.[9]
References
- 1. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorotryptophan Incorporation Modulates the Structure and Stability of Transthyretin in a Site-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of 6-Fluorotryptophan at Different Protein Sites: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids like 6-Fluorotryptophan (6-F-Trp) offers a powerful tool to probe and modulate protein structure, function, and stability. This guide provides an objective comparison of 6-F-Trp's performance against other tryptophan analogs, supported by experimental data and detailed methodologies.
The substitution of tryptophan with its fluorinated counterparts can introduce minimal steric perturbation while significantly altering the electronic properties of the indole ring. This makes fluorotryptophans, including 6-F-Trp, exquisite probes for nuclear magnetic resonance (NMR) spectroscopy and for modulating protein stability and interactions. The position of the fluorine atom on the indole ring is critical, leading to distinct effects on protein behavior.
Comparative Analysis of this compound Incorporation
The impact of substituting tryptophan with 6-F-Trp is highly dependent on the specific protein site and the surrounding microenvironment. Below is a summary of quantitative data comparing the effects of 6-F-Trp and other tryptophan analogs on various protein properties.
Protein Stability and Folding
The introduction of a fluorine atom can influence protein stability by altering intramolecular interactions. The electron-withdrawing nature of fluorine can weaken cation-π interactions and modulate hydrogen bonding patterns.
| Protein | Tryptophan Analog | Technique | Parameter | Observation | Reference |
| Transthyretin (TTR) | 5-Fluorotryptophan (5FW) | Urea Unfolding (19F NMR) | Kinetic Stability | More stable than WT-6FW | [1] |
| Transthyretin (TTR) | This compound (6FW) | Urea Unfolding (19F NMR) | Kinetic Stability | Less stable than WT-5FW; aggregates more rapidly | [1] |
| D-Lactate Dehydrogenase | 4-Fluorotryptophan | Enzyme Activity Assay | Specific Activity | Twice that of the control | [2] |
| D-Lactate Dehydrogenase | 5-Fluorotryptophan | Enzyme Activity Assay | Specific Activity | One-half that of the control | [2] |
| D-Lactate Dehydrogenase | This compound | Enzyme Activity Assay | Specific Activity | One-half that of the control | [2] |
Enzyme Kinetics and Ligand Binding
The electronic modifications induced by 6-F-Trp can impact the catalytic efficiency of enzymes and the binding affinity of proteins for their ligands.
| Protein | Tryptophan Analog | Ligand | Technique | Dissociation Constant (Kd) | Observation | Reference |
| LmrR | Wild-type Tryptophan | Daunomycin | Fluorescence Titration | 780 nM | - | [3] |
| LmrR | 5-Fluorotryptophan | Daunomycin | Fluorescence Titration | 1600 nM | 2-fold decrease in affinity | [3] |
| LmrR | 5,6-Difluorotryptophan | Daunomycin | Fluorescence Titration | 2800 nM | 3.6-fold decrease in affinity | [3] |
| LmrR | 4,5,6,7-Tetrafluorotryptophan | Daunomycin | Fluorescence Titration | >50,000 nM | >64-fold decrease in affinity | [3] |
| LmrR | Wild-type Tryptophan | Riboflavin | Fluorescence Titration | 460 nM | - | [3] |
| LmrR | 5-Fluorotryptophan | Riboflavin | Fluorescence Titration | 2300 nM | 5-fold decrease in affinity | [3] |
| LmrR | 5,6-Difluorotryptophan | Riboflavin | Fluorescence Titration | 11500 nM | 25-fold decrease in affinity | [3] |
| LmrR | 4,5,6,7-Tetrafluorotryptophan | Riboflavin | Fluorescence Titration | >50,000 nM | >108-fold decrease in affinity | [3] |
| Exotoxin A (catalytic domain) | 4-Fluorotryptophan | - | Enzyme Kinetics | kcat | 6-fold lower than wild-type | [4] |
| Exotoxin A (catalytic domain) | 5-Fluorotryptophan | - | Enzyme Kinetics | kcat | - | [4] |
| Exotoxin A (catalytic domain) | 5-Hydroxytryptophan | - | Enzyme Kinetics | kcat | 260-fold lower than wild-type | [4] |
| β-Galactosidase | 4-Fluorotryptophan | - | Enzyme Activity Assay | Specific Activity | 60% of control | [2] |
| β-Galactosidase | 5-Fluorotryptophan | - | Enzyme Activity Assay | Specific Activity | 10% of control | [2] |
| β-Galactosidase | This compound | - | Enzyme Activity Assay | Specific Activity | 10% of control | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline key experimental protocols for the incorporation and analysis of 6-F-Trp in proteins.
Incorporation of this compound into Proteins in E. coli
This protocol is adapted for use with a tryptophan-auxotrophic E. coli strain, which is unable to synthesize its own tryptophan, thus ensuring efficient incorporation of the supplied analog.[2][5]
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) Trp auxotroph)
-
Expression plasmid containing the gene of interest
-
M9 minimal medium
-
L-Tryptophan
-
This compound
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotic
Procedure:
-
Transform the tryptophan-auxotrophic E. coli strain with the expression plasmid.
-
Inoculate a starter culture in M9 minimal medium supplemented with L-tryptophan (20 mg/L) and the appropriate antibiotic. Grow overnight at 37°C.
-
Inoculate a larger volume of M9 minimal medium containing L-tryptophan and antibiotic with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
To deplete endogenous tryptophan, wash the cell pellet twice with sterile M9 minimal medium lacking tryptophan.
-
Resuspend the cells in fresh M9 minimal medium containing this compound (50 mg/L) and the antibiotic.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Incubate the culture at the optimal temperature for protein expression (e.g., 18-30°C) for the desired period (typically 4-16 hours).
-
Harvest the cells by centrifugation and purify the 6-F-Trp labeled protein using standard chromatography techniques.
19F NMR Spectroscopy for Ligand Binding Analysis
19F NMR is a highly sensitive technique to probe the local environment of the fluorine label. Changes in the 19F chemical shift upon ligand binding can be used to determine binding affinities.[6]
Materials:
-
Purified 6-F-Trp labeled protein (25-100 µM)
-
NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl)[6]
-
Ligand stock solution
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Prepare a sample of the 6-F-Trp labeled protein in the NMR buffer.
-
Acquire a 1D 19F NMR spectrum of the apo-protein.
-
Prepare a series of samples with a constant concentration of the labeled protein and increasing concentrations of the ligand.
-
Acquire a 1D 19F NMR spectrum for each sample.
-
Monitor the change in the 19F chemical shift of the 6-F-Trp resonance as a function of ligand concentration.
-
Fit the chemical shift perturbation data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis
CD spectroscopy is used to monitor changes in the secondary structure of a protein as a function of temperature, allowing for the determination of its melting temperature (Tm).[7][8][9]
Materials:
-
Purified protein (wild-type and 6-F-Trp variant, typically 0.1-0.2 mg/mL)
-
CD buffer (e.g., 10 mM sodium phosphate, pH 7.4). Note: Buffers with high chloride concentrations should be avoided due to their absorbance in the far-UV region.[8]
-
CD spectropolarimeter with a Peltier temperature controller
Procedure:
-
Acquire a far-UV CD spectrum (e.g., 190-260 nm) of the protein at a starting temperature (e.g., 20°C) to confirm its folded state.
-
Select a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins).[7][8]
-
Monitor the CD signal at the selected wavelength as the temperature is increased at a constant rate (e.g., 1-2°C/min).[8]
-
Record the data over a temperature range that covers the pre-transitional, transitional, and post-transitional regions.
-
Plot the CD signal as a function of temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the Tm, which is the midpoint of the transition.
Tryptophan Fluorescence Quenching for Binding Affinity Determination
The intrinsic fluorescence of tryptophan is sensitive to its local environment. Ligand binding can quench this fluorescence, and this change can be used to quantify the binding affinity.[10][11]
Materials:
-
Purified protein containing a single tryptophan or 6-F-Trp residue (concentration determined by absorbance at 280 nm).
-
Fluorescence buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Ligand stock solution.
-
Fluorometer.
Procedure:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum (e.g., 310-400 nm) of the protein in the absence of the ligand.
-
Titrate the protein solution with increasing concentrations of the ligand.
-
Record the fluorescence emission spectrum after each addition of the ligand, allowing the system to reach equilibrium.
-
Monitor the decrease in fluorescence intensity at the emission maximum.
-
Correct the fluorescence intensity for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a binding equation (e.g., the Stern-Volmer equation or a one-site binding model) to determine the dissociation constant (Kd).
Visualizing Workflows and Pathways
Experimental Workflow for 19F NMR Ligand Binding Assay
Caption: Workflow for determining ligand binding affinity using 19F NMR.
Experimental Workflow for CD Thermal Denaturation
Caption: Workflow for assessing protein thermal stability using CD spectroscopy.
Probing Grb2-SH2 Domain Interactions with this compound
The Grb2-SH2 domain plays a pivotal role in receptor tyrosine kinase (RTK) signaling pathways by recognizing and binding to specific phosphotyrosine (pY) motifs on activated receptors and signaling partners.[1][12] A conserved tryptophan residue within the SH2 domain often participates in a cation-π interaction with a lysine or arginine residue, which is crucial for stabilizing the phosphopeptide-binding loop. Substituting this tryptophan with 6-F-Trp can be a powerful strategy to dissect the contribution of this interaction to binding affinity and specificity. The electron-withdrawing fluorine atom would weaken the cation-π interaction, and the resulting change in binding affinity can be quantified.
Caption: Proposed use of 6-F-Trp to probe Grb2-SH2 domain interactions.
By systematically applying these experimental approaches and leveraging the unique properties of this compound, researchers can gain deeper insights into the intricate relationship between protein structure, dynamics, and function, ultimately accelerating the development of novel therapeutics.
References
- 1. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. boddylab.ca [boddylab.ca]
- 8. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Configuration of GRB2 in Protein Interaction and Signal Transduction [mdpi.com]
A Comparative Guide to the ¹⁹F NMR Sensitivity of Fluorotryptophan Isomers
For researchers in structural biology and drug development, fluorine-19 (¹⁹F) NMR spectroscopy is an increasingly powerful tool for studying protein structure, dynamics, and ligand interactions. The introduction of a fluorine atom, a bio-orthogonal probe, provides a sensitive reporter with no background signal in biological systems.[1][2][3] Tryptophan, often found in functionally significant regions of proteins, is a common target for fluorine labeling. This guide provides an objective comparison of the ¹⁹F NMR sensitivity of the four common fluorotryptophan isomers: 4-fluorotryptophan (4F-Trp), 5-fluorotryptophan (5F-Trp), 6-fluorotryptophan (6F-Trp), and 7-fluorotryptophan (7F-Trp), supported by experimental data.
The ¹⁹F nucleus possesses favorable magnetic properties that make it an excellent NMR probe. It is a spin-1/2 nucleus with 100% natural abundance and has the second-highest gyromagnetic ratio after protons, giving it an intrinsic signal sensitivity of 83% relative to ¹H.[4][5] A key advantage of ¹⁹F NMR is its remarkable sensitivity to the local chemical environment, reflected in a very broad chemical shift range of over 300 ppm.[4][5][6]
| Property | Value |
| Spin (I) | 1/2[4] |
| Natural Abundance | 100%[1][4][7] |
| Gyromagnetic Ratio (γ) | 25.181 x 10⁷ rad T⁻¹ s⁻¹ |
| Relative Sensitivity (vs. ¹H) | 0.83[4][5] |
| Chemical Shift Range | >300 ppm[3][4][5] |
Quantitative Comparison of Fluorotryptophan Isomers
The sensitivity of a ¹⁹F NMR probe in a protein is not solely determined by its intrinsic nuclear properties but is also heavily influenced by its interaction with the surrounding environment. This interaction is manifested in parameters such as nuclear spin relaxation rates (R₁ and R₂) and the chemical shift anisotropy (CSA). Higher transverse relaxation rates (R₂) lead to broader resonance lines, which can diminish sensitivity.
Nuclear Spin Relaxation Rates
A study by Lu et al. (2019) systematically measured the longitudinal (R₁) and transverse (R₂) relaxation rates for the four fluorotryptophan isomers, both as free amino acids in solution and when incorporated into the 18.3 kDa protein cyclophilin A (CypA). The data, acquired at 14.1 T, reveals that the position of the fluorine atom on the indole ring significantly influences relaxation.[8]
For the free amino acids, 4F-l-Trp exhibits the highest R₁ and R₂ values, suggesting it is the most sensitive to relaxation effects.[8] When incorporated into CypA, the R₂ values increase dramatically, as expected for a larger molecule. In the protein context, 4F- and 7F-Trp-labeled CypA show similarly large R₂ values of ~110 s⁻¹, while 5F- and 6F-Trp-labeled CypA have significantly lower R₂ values around 63-65 s⁻¹.[8] This suggests that for larger proteins where CSA is a dominant relaxation mechanism, 5F-Trp and 6F-Trp may provide sharper signals and thus higher effective sensitivity .
| Isomer | Free Amino Acid R₁ (s⁻¹) | Free Amino Acid R₂ (s⁻¹) | In CypA R₁ (s⁻¹) | In CypA R₂ (s⁻¹) |
| 4F-l-Trp | 0.99[8] | 1.38[8] | ~2.0[8] | ~110[8] |
| 5F-l-Trp | 0.75[8] | 0.89[8] | ~1.2[8] | 65[8] |
| 6F-l-Trp | 0.67[8] | 0.78[8] | ~1.2[8] | 63[8] |
| 7F-l-Trp | 0.87[8] | 1.03[8] | ~1.2[8] | ~110[8] |
Chemical Shift Tensor (CST) Parameters
The ¹⁹F chemical shift tensor provides a detailed description of the electronic environment around the nucleus. Its principal components are highly sensitive to fluorine's position on the indole ring.[4] Data from solid-state NMR studies on crystalline fluorotryptophans show pronounced differences in the reduced anisotropy and asymmetry parameters, which underscore the high sensitivity of the ¹⁹F CST to local structure.[4] While not a direct measure of signal-to-noise in solution NMR, these parameters are related to the CSA relaxation mechanism, which, as noted, significantly impacts line width and sensitivity.
| Isomer | Isotropic Shift (ppm) | Reduced Anisotropy (ppm) | Asymmetry Parameter (η) |
| 4F-Trp | -41.4 to -42.8 | 67.6 | 0.95[4] |
| 5F-Trp | -46.4 to -50.1 | 48.6 | 0.44 - 0.50[4] |
| 6F-Trp | -43.1 to -44.2 | 59.8 | 0.61 - 0.70 |
| 7F-Trp | -56.5 to -59.6 | 65.5 | 0.73 - 0.77 |
Experimental Protocols
Protein Labeling with Fluorotryptophan
Accurate comparison requires efficient and specific incorporation of the fluorotryptophan isomer into the protein of interest.
1. Expression in E. coli (Auxotrophic Strain or Glyphosate Inhibition):
-
Grow E. coli cells (e.g., BL21(DE3)) at 37°C in M9 minimal medium containing necessary antibiotics and ¹⁵NH₄Cl as the sole nitrogen source.[3]
-
At an OD₆₀₀ of 0.6-0.8, induce amino acid starvation. This can be achieved by adding glyphosate (1 g/L), which inhibits the synthesis of aromatic amino acids.[1][3]
-
Supplement the medium with the desired fluorotryptophan isomer (e.g., 50-100 mg/L) along with any other required amino acids (e.g., phenylalanine and tyrosine).[3]
-
A more efficient method for 5F-Trp labeling involves adding 5-fluoroindole to the culture prior to induction, which the cells' machinery converts to 5F-Trp.[1][9]
-
After a short incubation period (e.g., 45-60 minutes), induce protein expression with IPTG (e.g., 1 mM).[3]
-
Continue cell growth at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest cells by centrifugation and purify the labeled protein using a standard protocol established for the unlabeled protein.[1]
¹⁹F NMR Data Acquisition
1. Sample Preparation:
-
Prepare a 40-50 µM sample of the purified, fluorolabeled protein in a suitable NMR buffer (e.g., 50 mM Tris, 100 mM NaCl, 2 mM DTT, pH 7.4).[10][11]
-
Add 5-10% D₂O to the sample for the field frequency lock.[6][10][11]
2. Spectrometer Setup:
-
Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe that can be tuned to the ¹⁹F frequency.[8][10][11]
-
Maintain a constant sample temperature, typically 298 K (25°C).[8]
3. 1D ¹⁹F NMR Experiment:
-
Acquire simple one-dimensional ¹⁹F spectra. Proton decoupling is often not necessary.[1][10][11]
-
Reference the spectra using an external standard such as trifluoroacetic acid (TFA).[6][8][10][12]
-
Typical acquisition parameters include:
-
Pulse Width: Calibrate a 90° pulse (typically a few microseconds).[4][6]
-
Sweep Width: Use a wide spectral width (e.g., >20 kHz or >40 ppm) to ensure all signals are captured.[6]
-
Relaxation Delay: Set a recycle delay appropriate for the sample; for proteins, this can range from 0.7 s to 10 s.[6][8][10]
-
Number of Transients: Accumulate a sufficient number of scans (e.g., 1,000 to 65,000) to achieve an adequate signal-to-noise ratio, depending on the protein concentration.[6][10][12]
-
4. Relaxation Measurements (Optional but Recommended):
-
Measure the longitudinal relaxation rate (R₁) using a standard inversion-recovery pulse sequence.[8]
-
Measure the transverse relaxation rate (R₂) using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the ¹⁹F NMR sensitivity of different fluorotryptophan isomers.
Caption: A flowchart of the experimental process for comparing fluorotryptophan isomers.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. structbio.biochem.dal.ca [structbio.biochem.dal.ca]
- 3. addi.ehu.es [addi.ehu.es]
- 4. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating Ligand Binding Studies Using 6-Fluorotryptophan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular interaction analysis, the precise validation of ligand binding is paramount. The incorporation of unnatural amino acids, such as 6-Fluorotryptophan (6-F-Trp), into proteins offers a powerful tool for these studies, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of 6-F-Trp-based methods with established biophysical techniques, supported by experimental data and detailed protocols.
Executive Summary
The use of 6-F-Trp as a probe in ligand binding assays, particularly with ¹⁹F NMR, presents a unique set of advantages, including high sensitivity, lack of background signal, and the ability to probe the local chemical environment of the binding site with minimal perturbation. This guide will delve into the principles of this technique and compare its performance against two widely used label-free methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), as well as the conventional intrinsic Tryptophan fluorescence quenching method.
Comparison of Ligand Binding Assay Techniques
The selection of an appropriate assay for validating ligand binding depends on various factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). The following table summarizes the key performance characteristics of 6-F-Trp-based ¹⁹F NMR and its alternatives.
| Parameter | This compound (¹⁹F NMR) | Tryptophan Fluorescence Quenching | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in the chemical shift of the ¹⁹F nucleus upon ligand binding.[1][2] | Measures the decrease in intrinsic tryptophan fluorescence upon ligand binding.[3][4][5] | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.[6][7][8] | Measures the heat released or absorbed during a binding event.[9][10][11][12] |
| Binding Affinity (Kd) Range | Micromolar to millimolar.[13] | Nanomolar to micromolar. | Picomolar to millimolar.[6] | Nanomolar to millimolar.[9][12] |
| Sample Consumption (Protein) | Moderate to high (µM to mM concentrations).[1] | Low (nM to µM concentrations). | Low (µg of immobilized protein).[6] | High (µM concentrations).[12] |
| Throughput | Low to medium. | High. | Medium to high. | Low to medium. |
| Information Provided | Binding affinity (Kd), stoichiometry, structural changes at the probe site.[13] | Binding affinity (Kd).[4] | Binding affinity (Kd), kinetics (kon, koff), specificity.[6] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[9][10] |
| Labeling Requirement | Site-specific incorporation of 6-F-Trp. | Label-free (relies on intrinsic Trp). | Label-free (one binding partner is immobilized). | Label-free. |
| Key Advantages | No background signal, sensitive to local environment, minimal perturbation.[2] | Simple, widely accessible.[3] | Real-time analysis, kinetic data.[8] | Provides a complete thermodynamic profile of the interaction.[9][10] |
| Key Limitations | Requires protein engineering, lower throughput. | Susceptible to inner filter effects and quenching artifacts.[4] | Immobilization can affect protein activity, potential for mass transport limitations.[7] | High sample consumption, sensitive to buffer mismatches.[12] |
Experimental Protocols
Site-Specific Incorporation of this compound in E. coli
This protocol outlines the general steps for producing a protein containing 6-F-Trp at a specific site using an auxotrophic E. coli strain.
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., ATCC 15769).
-
Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired tryptophan site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for 6-F-Trp.
-
Minimal media (e.g., M9) supplemented with all amino acids except tryptophan.
-
This compound.
-
IPTG for induction.
Procedure:
-
Co-transform the tryptophan auxotrophic E. coli with the expression vector and the synthetase/tRNA plasmid.
-
Grow the transformed cells in rich media (e.g., LB) to an OD₆₀₀ of 0.6-0.8.
-
Pellet the cells and wash with minimal media to remove any residual tryptophan.
-
Resuspend the cells in minimal media supplemented with all amino acids except tryptophan, and add this compound to a final concentration of 1 mM.
-
Induce protein expression with IPTG and incubate at the optimal temperature for protein expression.
-
Harvest the cells and purify the 6-F-Trp-containing protein using standard chromatography techniques.
Ligand Binding Assay using ¹⁹F NMR Spectroscopy
Materials:
-
Purified 6-F-Trp labeled protein.
-
Ligand of interest.
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
-
NMR spectrometer with a fluorine probe.
Procedure:
-
Prepare a stock solution of the 6-F-Trp labeled protein at a concentration of 10-50 µM in NMR buffer.
-
Prepare a series of ligand stock solutions at various concentrations.
-
Acquire a 1D ¹⁹F NMR spectrum of the protein alone.
-
Titrate the ligand into the protein sample in a stepwise manner.
-
Acquire a 1D ¹⁹F NMR spectrum after each addition of the ligand, ensuring the system has reached equilibrium.
-
Monitor the change in the chemical shift of the ¹⁹F signal as a function of ligand concentration.
-
Fit the chemical shift perturbation data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Tryptophan Fluorescence Quenching Assay
Materials:
-
Purified protein containing at least one tryptophan residue.
-
Ligand of interest.
-
Fluorescence buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Fluorometer.
Procedure:
-
Prepare a stock solution of the protein at a concentration of 1-5 µM in fluorescence buffer.
-
Prepare a series of ligand stock solutions.
-
Set the excitation wavelength to 295 nm and measure the emission spectrum from 310 to 450 nm for the protein alone.
-
Titrate the ligand into the protein sample.
-
After each addition, mix and allow the system to equilibrate before measuring the fluorescence emission spectrum.
-
Correct for the inner filter effect by performing a control titration of the ligand into a solution of N-acetyl-L-tryptophanamide (NATA).[4]
-
Plot the change in fluorescence intensity at the emission maximum against the ligand concentration and fit the data to a binding equation to determine the Kd.[4]
Mandatory Visualizations
Experimental Workflow: ¹⁹F NMR Ligand Binding Assay
Caption: Workflow for a 6-F-Trp based ¹⁹F NMR ligand binding assay.
Signaling Pathway: Adenosine A2A Receptor Activation
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-independent EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. affiniteinstruments.com [affiniteinstruments.com]
- 9. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. ashpublications.org [ashpublications.org]
cross-validation of 6-Fluorotryptophan NMR data with other techniques
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Fluorotryptophan (6-F-Trp) Nuclear Magnetic Resonance (NMR) spectroscopy with other key biophysical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for validating findings and gaining a comprehensive understanding of protein-ligand interactions.
Quantitative Data Comparison
The following tables summarize quantitative data from studies employing multiple biophysical techniques to characterize protein-ligand interactions.
| Technique | Parameter Measured | Protein-Ligand System | Value | Reference |
| 6-F-Trp NMR | Chemical Shift Perturbation (Δδ) | E. coli Dihydrofolate Reductase (DHFR) - Methotrexate | Significant shifts observed for Trp22 and Trp74 | [1] |
| X-ray Crystallography | Structural Proximity | E. coli Dihydrofolate Reductase (DHFR) - Methotrexate | Trp22 and Trp74 are in or near the ligand-binding site | [2] |
| 6-F-Trp NMR | Dissociation Constant (Kd) | SH3 Domain - SOS Peptide | 150 µM | [3] |
| ¹H-¹⁵N HSQC NMR | Dissociation Constant (Kd) | SH3 Domain - SOS Peptide | 70 µM | [3] |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | Generic Protein-Ligand | Typically in the nM to µM range | [4][5] |
| Intrinsic Tryptophan Fluorescence | Dissociation Constant (Kd) | Haem-binding protein (HusA) - Haem | In the µM range | [6] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the interplay between 6-F-Trp NMR and other techniques in a typical drug discovery and validation workflow.
Figure 1. Integrated workflow for cross-validating 6-F-Trp NMR data with other biophysical techniques.
Figure 2. Application of multiple techniques to validate interactions within a signaling pathway.
Experimental Protocols
This compound Labeling and ¹⁹F NMR Spectroscopy
This protocol is adapted for the expression of proteins labeled with 6-F-Trp in E. coli.
a. Protein Expression and Labeling [7]
-
Culture Preparation: Grow E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest in M9 minimal media.
-
Induction: At an OD₆₀₀ of 0.6-0.8, induce protein expression with IPTG.
-
Labeling: Simultaneously with induction, supplement the culture with 6-fluoroindole. The cellular machinery will incorporate it as this compound.
-
Harvesting: After overnight expression at a reduced temperature (e.g., 18-20°C), harvest the cells by centrifugation.
-
Purification: Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA, size exclusion).
b. ¹⁹F NMR Data Acquisition [8]
-
Sample Preparation: Prepare the labeled protein sample in an appropriate NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) with 10% D₂O. Protein concentration is typically in the range of 25-100 µM.
-
Spectrometer Setup: Use an NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra. A typical experiment involves a simple pulse-acquire sequence.
-
Titration: For ligand binding studies, acquire a series of ¹⁹F NMR spectra upon incremental addition of the ligand. Monitor changes in chemical shifts and line broadening of the 6-F-Trp resonances.
X-ray Crystallography of Protein-Ligand Complexes
This protocol outlines the general steps for determining the crystal structure of a protein-ligand complex.
-
Complex Formation: Incubate the purified protein with a molar excess of the ligand to ensure complex formation.
-
Crystallization Screening: Screen for crystallization conditions using commercially available or custom screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.
b. Crystal Soaking [11]
-
Apo-crystal Growth: Grow crystals of the protein without the ligand.
-
Soaking: Transfer the apo-crystals to a solution containing the ligand and allow it to diffuse into the crystal lattice.
-
Cryo-protection: Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen.
c. Data Collection and Structure Determination
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution: Solve the structure using molecular replacement with a known structure of the protein as a search model.
-
Refinement: Refine the model against the diffraction data and build the ligand into the electron density map.
Surface Plasmon Resonance (SPR)
This protocol describes a typical SPR experiment to measure protein-ligand binding kinetics.[4][5]
-
Chip Preparation: Choose a sensor chip appropriate for the protein of interest (e.g., CM5 chip for amine coupling).
-
Ligand Immobilization: Immobilize the protein (ligand) onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the small molecule (analyte) over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.
-
Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Intrinsic Tryptophan Fluorescence Spectroscopy
This protocol outlines the use of intrinsic tryptophan fluorescence to determine ligand binding affinity.[6][12]
-
Sample Preparation: Prepare a solution of the protein in a suitable buffer. The protein concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Excite the protein sample at 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 310 to 450 nm).
-
Ligand Titration: Titrate the protein solution with increasing concentrations of the ligand.
-
Data Acquisition: Record the fluorescence emission spectrum after each addition of the ligand.
-
Data Analysis: Monitor the quenching of the tryptophan fluorescence intensity as a function of ligand concentration. Correct for the inner filter effect if necessary. Fit the binding isotherm to an appropriate equation to determine the dissociation constant (Kₔ).
References
- 1. 19F NMR spectroscopy of [6-19F]tryptophan-labeled Escherichia coli dihydrofolate reductase: equilibrium folding and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton nuclear magnetic resonance studies of the effects of ligand binding on tryptophan residues of selectively deuterated dihydrofolate reductase from Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 8. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. Crystallization to obtain protein-ligand complexes for structure-aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-Fluorotryptophan: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 6-Fluorotryptophan, a halogenated organic compound, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe collection, storage, and disposal of this compound waste. These are general guidelines, and researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
1. Waste Segregation:
The cardinal rule for the disposal of this compound is to segregate it as halogenated organic waste.[3][4][5] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[2][5] A dedicated and clearly labeled waste container for "Halogenated Organic Waste" must be used.[2][4]
2. Container Selection and Labeling:
-
Container: Use a robust, leak-proof container made of a material compatible with this compound, such as high-density polyethylene (HDPE) or a glass bottle.[2][6][7] The container should have a secure screw cap to prevent leakage.[7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[2][8] The appropriate hazard symbols should also be clearly visible. As soon as the first of the waste is added to the container, a hazardous waste tag should be completed and affixed.[5]
3. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container, minimizing dust generation.[1][9]
-
Liquid Waste: If this compound is in a solution, the solvent must also be considered part of the hazardous waste. Transfer the solution carefully to the designated container, avoiding splashes or spills.
-
Filling Capacity: Do not overfill the waste container. A general guideline is to fill it to no more than 80-90% of its capacity to allow for expansion and prevent spills.[7]
4. Storage of Waste:
-
Location: Store the waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]
-
Segregation: Store the halogenated waste container separately from incompatible materials, particularly acids and bases.[7]
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[6][7] Regularly inspect the container for any signs of leakage or deterioration.[7]
5. Disposal Request:
Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy (often up to 12 months as long as accumulation limits are not exceeded), contact your institution's EHS or hazardous waste management department to arrange for pickup.[6] Do not attempt to dispose of this compound down the drain or in regular trash.[10][11]
Disposal Considerations for this compound
| Consideration | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste[3][4] | Contains fluorine, a halogen, which requires specific disposal methods like incineration at regulated facilities.[4] |
| Container Type | Chemically resistant, leak-proof container (e.g., HDPE, glass) with a secure cap.[2][6][7] | To prevent reactions and ensure safe containment during storage and transport. |
| Labeling | "Hazardous Waste," "this compound," and other constituents.[2][8] | For proper identification, handling, and disposal by EHS personnel. |
| On-site Treatment | Generally not recommended. Prohibited unless part of an experimental procedure.[8][12] | Improper treatment can generate more hazardous byproducts. |
| Drain Disposal | Strictly prohibited.[10][11] | Halogenated compounds can be harmful to aquatic life and persist in the environment. |
| Solid Waste Disposal | Prohibited in regular trash.[13] | To prevent environmental contamination and ensure proper handling of hazardous material. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 6-Fluorotryptophan
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 6-Fluorotryptophan. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.
I. Hazard Identification and Safety Data Summary
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | May cause skin irritation upon contact. | Wear protective gloves and a lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | Can cause serious eye irritation. | Wear safety glasses with side shields or goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | Handle in a well-ventilated area or a fume hood to avoid dust formation. |
II. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is important to inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A standard laboratory coat is necessary to protect skin and clothing from contamination.
-
Respiratory Protection: When handling the powder outside of a fume hood or in situations where dust generation is likely, a NIOSH-approved respirator is recommended to prevent inhalation.
III. Operational Plan: Step-by-Step Handling Procedure
To ensure safe handling and to maintain the integrity of the compound, the following step-by-step procedure should be followed:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is clean, in good condition, and readily available.
-
Have spill cleanup materials accessible.
-
Review the Safety Data Sheet (SDS) before beginning work.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered this compound inside a fume hood to contain any airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep it away from strong oxidizing agents.
-
-
Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
IV. Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, excess compound) in a clearly labeled, sealed container for halogenated organic waste.
-
Collect any liquid waste containing this compound in a separate, compatible, and clearly labeled container for halogenated organic liquid waste.
-
-
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed chemical waste disposal company.
-
V. Experimental Protocols
This compound is commonly used in two primary research applications: as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and as an inhibitor of serotonin synthesis.
A. Protocol for Incorporation of this compound into Proteins for ¹⁹F-NMR Studies
This protocol is a generalized procedure for expressing proteins containing this compound in E. coli.
-
Prepare Minimal Media: Prepare M9 minimal media for bacterial culture.
-
Inoculation: Inoculate a starter culture of the appropriate E. coli expression strain (e.g., BL21(DE3)) into the M9 minimal media.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6-0.8.
-
Supplementation: Add this compound to the culture medium. The final concentration may need to be optimized but is typically in the range of 50-100 mg/L. To enhance incorporation, it may be beneficial to also add glyphosate to inhibit the endogenous synthesis of aromatic amino acids.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to allow for protein expression and proper folding.
-
Harvesting and Purification: Harvest the cells by centrifugation and proceed with your standard protein purification protocol. The purified protein can then be analyzed by ¹⁹F-NMR.[1][2][3]
B. Generalized Protocol for Inhibition of Serotonin Synthesis in Cell Culture
This protocol provides a general framework for studying the effect of this compound on serotonin synthesis in a cell culture model.
-
Cell Culture: Plate the desired cells (e.g., neuronal cells or other cells capable of serotonin synthesis) in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., sterile water or cell culture medium). The solubility may be limited, so gentle warming or sonication may be necessary. Filter-sterilize the stock solution.
-
Treatment: Treat the cells with varying concentrations of this compound by adding the stock solution to the culture medium. Include appropriate controls (e.g., vehicle-only control). The effective concentration will need to be determined empirically for your specific cell line and experimental conditions.
-
Incubation: Incubate the cells for the desired period to allow for the inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.
-
Analysis: After the incubation period, harvest the cells and/or the culture medium. Analyze the levels of serotonin and its metabolites using appropriate techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Enzyme-Linked Immunosorbent Assay (ELISA).
VI. Workflow and Logical Relationships
The following diagram illustrates the key steps and decision points in the safe handling and use of this compound in a laboratory setting.
Caption: A flowchart outlining the safe handling procedure for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
